Product packaging for Celecoxib(Cat. No.:CAS No. 169590-42-5)

Celecoxib

Cat. No.: B1683936
CAS No.: 169590-42-5
M. Wt: 381.4 g/mol
InChI Key: RZEKVGVHFLEQIL-UHFFFAOYSA-N
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Description

Celecoxib is a member of the class of pyrazoles that is 1H-pyrazole which is substituted at positions 1, 3 and 5 by 4-sulfamoylphenyl, trifluoromethyl and p-tolyl groups, respectively. A cyclooxygenase-2 inhibitor, it is used in the treatment of arthritis. It has a role as a cyclooxygenase 2 inhibitor, a geroprotector, a non-steroidal anti-inflammatory drug and a non-narcotic analgesic. It is a member of toluenes, a sulfonamide, a member of pyrazoles and an organofluorine compound.
This compound, a selective cyclooxygenase-2 (COX-2) inhibitor, is a nonsteroidal anti-inflammatory drug (NSAID) which is known for its decreased risk of causing gastrointestinal bleeding compared to other NSAIDS. It is used to manage symptoms of various types of arthritis pain and in familial adenomatous polyposis (FAP) to reduce precancerous polyps in the colon. It is marketed by Pfizer under the brand name Celebrex, and was initially granted FDA approval in 1998. Interestingly, selective COX-2 inhibitors (especially this compound), have been evaluated as potential cancer chemopreventive and therapeutic drugs in clinical trials for a variety of malignancies.
This compound is a Nonsteroidal Anti-inflammatory Drug. The mechanism of action of this compound is as a Cyclooxygenase Inhibitor.
This compound is a nonsteroidal antiinflammatory drug (NSAID) with selectively for inhibition of cyclooxygenase-2 (Cox-2), which is widely used in the therapy of arthritis. This compound has been linked to rare instances of idiosyncratic drug induced liver disease.
This compound is a nonsteroidal anti-inflammatory drug (NSAID) with a diaryl-substituted pyrazole structure. This compound selectively inhibits cyclo-oxygenase-2 activity (COX-2);  COX-2 inhibition may result in apoptosis and a reduction in tumor angiogenesis and metastasis.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1998 and has 18 approved and 95 investigational indications. This drug has a black box warning from the FDA.
This compound is a non-steroidal anti-inflammatory drug (NSAID) used in the treatment of osteoarthritis, rheumatoid arthritis, acute pain, painful menstruation and menstrual symptoms, and to reduce numbers of colon and rectum polyps in patients with familial adenomatous polyposis. It is marketed by Pfizer under the brand name Celebrex. In some countries, it is branded Celebra. This compound is available by prescription in capsule form.
A pyrazole derivative and selective CYCLOOXYGENASE 2 INHIBITOR that is used to treat symptoms associated with RHEUMATOID ARTHRITIS;  OSTEOARTHRITIS and JUVENILE ARTHRITIS, as well as the management of ACUTE PAIN.
See also: Amlodipine Besylate;  this compound (component of);  this compound;  Tramadol Hydrochloride (component of).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H14F3N3O2S B1683936 Celecoxib CAS No. 169590-42-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[5-(4-methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide
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InChI

InChI=1S/C17H14F3N3O2S/c1-11-2-4-12(5-3-11)15-10-16(17(18,19)20)22-23(15)13-6-8-14(9-7-13)26(21,24)25/h2-10H,1H3,(H2,21,24,25)
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InChI Key

RZEKVGVHFLEQIL-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F
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Molecular Formula

C17H14F3N3O2S
Record name celecoxib
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DSSTOX Substance ID

DTXSID0022777
Record name Celecoxib
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Molecular Weight

381.4 g/mol
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Physical Description

Solid
Record name Celecoxib
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Boiling Point

529.0±60.0
Record name Celecoxib
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Solubility

Poorly soluble
Record name Celecoxib
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Color/Form

Pale yellow solid

CAS No.

169590-42-5
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Record name 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide
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Melting Point

157-159, 157-159 °C, 101.7 - 103.9 °C
Record name Celecoxib
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Record name Celecoxib
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Foundational & Exploratory

A Technical Guide to the-Cancer-Cell-Mechanisms-of-Action-of-Celecoxib

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, has garnered significant attention for its anticancer properties, which extend beyond its established anti-inflammatory effects. This technical guide provides an in-depth exploration of the molecular mechanisms through which this compound exerts its effects on cancer cells. We will delve into both the canonical COX-2-dependent pathways and the increasingly recognized COX-2-independent mechanisms. This guide will also provide detailed protocols for key experimental assays used to investigate these mechanisms, offering a robust framework for researchers in the field of oncology and drug development.

Introduction: Re-evaluating this compound in an Oncological Context

Initially developed as a nonsteroidal anti-inflammatory drug (NSAID), this compound's primary function is to selectively inhibit the COX-2 enzyme, a key mediator of inflammation and pain. However, a substantial body of evidence now indicates that this compound possesses potent antitumor activities.[1][2] The expression of COX-2 is often low in normal tissues but significantly elevated in various cancers, contributing to tumor growth and progression.[3] While the inhibition of the COX-2/prostaglandin E2 (PGE2) signaling axis is a critical component of its anticancer action, it is now clear that this compound also triggers antitumor responses through mechanisms entirely independent of COX-2.[4][5] This guide will dissect these multifaceted mechanisms to provide a comprehensive understanding of this compound's potential as a cancer therapeutic.

The Canonical Pathway: COX-2-Dependent Inhibition

The overexpression of COX-2 in tumor cells leads to increased production of prostaglandins, particularly PGE2. This elevation in PGE2 promotes cancer progression through several mechanisms, including enhanced cell proliferation, invasion, and angiogenesis.[4][6] this compound directly inhibits the enzymatic activity of COX-2, thereby reducing PGE2 synthesis.[7] This disruption of the COX-2/PGE2 signaling axis interferes with downstream pathways that are crucial for tumor growth and survival. For example, PGE2 can activate signaling cascades involving NF-κB and Akt, which in turn promote the expression of genes involved in cell proliferation, migration, and invasion.[4] By blocking PGE2 production, this compound effectively dampens these pro-tumorigenic signals.[4][6]

Signaling Pathway: COX-2 Dependent Mechanism

COX2_Dependent_Pathway This compound This compound COX2 COX-2 This compound->COX2 Inhibition PGE2 Prostaglandin E2 (PGE2) COX2->PGE2 Synthesis AA Arachidonic Acid AA->COX2 Substrate EP_Receptors EP Receptors PGE2->EP_Receptors Activation Signaling Downstream Signaling (e.g., Akt, NF-κB, Wnt) EP_Receptors->Signaling Tumor_Effects Pro-Tumorigenic Effects: • Proliferation • Angiogenesis • Invasion • Survival Signaling->Tumor_Effects

Caption: COX-2 Dependent Inhibition by this compound.

COX-2-Independent Mechanisms: A Multifaceted Approach

A compelling body of research demonstrates that this compound's anticancer effects are not solely reliant on its ability to inhibit COX-2.[4][8] These COX-2-independent mechanisms are diverse and impact several core cellular processes that are critical for cancer cell survival and proliferation.

Induction of Apoptosis

This compound is a potent inducer of apoptosis, or programmed cell death, in a variety of cancer cell lines.[9][10] This pro-apoptotic effect is often mediated through the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

  • Intrinsic Pathway : this compound can promote apoptosis by down-regulating anti-apoptotic proteins like Mcl-1 and activating pro-apoptotic proteins such as Bax.[4][11] This shift in the balance of Bcl-2 family proteins leads to mitochondrial dysfunction and the release of cytochrome c, ultimately activating the caspase cascade.[4]

  • Extrinsic Pathway : Studies have shown that this compound can increase the expression of death receptors, such as DR5, on the surface of cancer cells.[12] This sensitization makes the cells more susceptible to apoptosis induced by ligands like TRAIL (Tumor necrosis factor-related apoptosis-inducing ligand).[12]

  • Endoplasmic Reticulum (ER) Stress : this compound can also induce apoptosis by triggering ER stress.[10] This involves the inhibition of ER calcium-ATP binding enzymes, leading to an accumulation of unfolded proteins and the activation of the unfolded protein response (UPR), which can ultimately initiate apoptosis.[4]

Cell Cycle Arrest

This compound can halt the progression of the cell cycle, primarily at the G0/G1 or G2/M phases, thereby inhibiting cancer cell proliferation.[5][13][14]

  • G0/G1 Arrest : This is often achieved by this compound's ability to increase the expression of cell cycle inhibitory proteins like p21 and p27, and decrease the expression of cyclins A and B1.[5][14][15]

  • G2/M Arrest : In some cancer cell types, such as HeLa cervical cancer cells, this compound has been shown to induce cell cycle arrest at the G2/M phase, an effect linked to increased p53 expression.[13][16]

Inhibition of Angiogenesis

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. This compound exhibits potent anti-angiogenic properties.[17][18][19] It can inhibit angiogenesis by reducing the production of key pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF).[17][20][21] This effect can be mediated by suppressing the activity of transcription factors, such as Sp1, which are involved in VEGF gene expression.[21] Furthermore, this compound can directly induce apoptosis in endothelial cells, further contributing to its anti-angiogenic effects.[18]

Modulation of Key Signaling Pathways

This compound has been shown to modulate several critical signaling pathways that are often dysregulated in cancer.

  • Akt Pathway : The PI3K/Akt pathway is a central regulator of cell survival and proliferation. This compound can inhibit the phosphorylation and activation of Akt, thereby promoting apoptosis and inhibiting cell growth.[4][22]

  • NF-κB Pathway : The transcription factor NF-κB plays a crucial role in inflammation, immunity, and cancer. This compound has been shown to suppress the activation of NF-κB by inhibiting the IκBα kinase (IKK), which is required for NF-κB activation.[22] However, in some contexts, this compound has been reported to activate NF-κB, suggesting a cell-type-specific role.[9][23]

  • Wnt/β-catenin Pathway : The Wnt/β-catenin signaling pathway is critical for embryonic development and is often aberrantly activated in cancer. This compound can suppress this pathway by promoting the degradation of β-catenin, a key downstream effector.[1][4][7]

Signaling Pathway: Key COX-2 Independent Mechanisms

COX2_Independent_Pathways cluster_this compound This compound cluster_pathways Cellular Targets & Pathways cluster_outcomes Cellular Outcomes This compound This compound Akt PI3K/Akt Pathway This compound->Akt NFkB NF-κB Pathway This compound->NFkB Wnt Wnt/β-catenin Pathway This compound->Wnt Apoptosis_Proteins Bcl-2 Family (↓Mcl-1, ↑Bax) This compound->Apoptosis_Proteins Cell_Cycle_Proteins Cyclins & CDKs (↓Cyclin D1) This compound->Cell_Cycle_Proteins Angiogenesis_Factors VEGF / Sp1 This compound->Angiogenesis_Factors Apoptosis ↑ Apoptosis Akt->Apoptosis NFkB->Apoptosis Cell_Cycle_Arrest ↑ Cell Cycle Arrest (G1/G0) Wnt->Cell_Cycle_Arrest Apoptosis_Proteins->Apoptosis Cell_Cycle_Proteins->Cell_Cycle_Arrest Anti_Angiogenesis ↓ Angiogenesis Angiogenesis_Factors->Anti_Angiogenesis

Caption: Overview of this compound's COX-2 Independent Mechanisms.

Experimental Methodologies for Investigation

To rigorously investigate the anticancer mechanisms of this compound, a combination of well-established in vitro assays is essential. The following section provides detailed, step-by-step protocols for key experiments.

Cell Viability and Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Plating: Seed cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate overnight.[24]

  • Compound Treatment: Treat the cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[24]

  • Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[24]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a specialized detergent reagent) to each well to dissolve the formazan crystals.[24][25]

  • Absorbance Reading: Gently shake the plate for 15 minutes to ensure complete dissolution and read the absorbance at 570-600 nm using a microplate reader.

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[26][27][28]

Protocol:

  • Cell Treatment and Collection: Treat cells with this compound as desired. Collect both adherent and floating cells by trypsinization and centrifugation.[27]

  • Cell Washing: Wash the cells once with cold 1X PBS and then once with 1X Binding Buffer.[29]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[26]

  • Staining: To 100 µL of the cell suspension, add 5 µL of fluorochrome-conjugated Annexin V and 1-2 µL of PI staining solution.[26][29]

  • Incubation: Incubate the mixture for 15-20 minutes at room temperature in the dark.[26][30]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry as soon as possible.[26][30]

Cell Cycle Analysis: Propidium Iodide (PI) Staining

This method uses PI to stain the DNA of fixed cells, allowing for the analysis of cell cycle distribution by flow cytometry.[31][32]

Protocol:

  • Cell Harvesting: Harvest approximately 1 x 10^6 cells per sample.[31]

  • Fixation: Resuspend the cell pellet in 400 µL of PBS, then add 1 mL of ice-cold 70% ethanol dropwise while vortexing to prevent clumping. Fix on ice for at least 30 minutes.[31][33]

  • Washing: Centrifuge the fixed cells and wash twice with PBS.[31]

  • RNase Treatment: To ensure only DNA is stained, resuspend the cell pellet in a solution containing RNase A (e.g., 50 µL of 100 µg/mL RNase A).[31][33]

  • PI Staining: Add 400 µL of PI solution (e.g., 50 µg/mL) and mix well.[31][33]

  • Incubation: Incubate at room temperature for 5-10 minutes.[31]

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer, recording at least 10,000 events and using a linear scale for PI fluorescence.[31][33]

Protein Expression Analysis: Western Blotting

Western blotting is used to detect specific proteins in a sample and is crucial for analyzing the expression and activation state of proteins in signaling pathways affected by this compound.[34][35]

Protocol:

  • Cell Lysis: After treatment, wash cells with 1X PBS and lyse them using 1X SDS sample buffer.[34]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[34]

  • Electrotransfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[34]

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C with gentle agitation.[34][35]

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

Experimental Workflow: Western Blotting

Western_Blot_Workflow start Start: This compound-Treated Cancer Cells lysis Cell Lysis (SDS Buffer) start->lysis sds_page SDS-PAGE (Protein Separation) lysis->sds_page transfer Electrotransfer (to Membrane) sds_page->transfer blocking Blocking (5% Milk/BSA) transfer->blocking primary_ab Primary Antibody Incubation (Overnight) blocking->primary_ab secondary_ab Secondary HRP-Ab Incubation (1 hr) primary_ab->secondary_ab detection ECL Detection & Imaging secondary_ab->detection end End: Protein Expression Analysis detection->end

Caption: Standard Workflow for Western Blot Analysis.

Data Interpretation and Validation

For each of the described protocols, the inclusion of appropriate controls is paramount for data integrity.

  • Vehicle Controls: To ensure that the observed effects are due to this compound and not the solvent (e.g., DMSO).

  • Positive and Negative Controls: To validate the assay's performance. For instance, in apoptosis assays, a known apoptosis-inducing agent can serve as a positive control.[26]

  • Loading Controls: In Western blotting, housekeeping proteins (e.g., β-actin, GAPDH) are used to ensure equal protein loading across lanes.

Quantitative data, such as IC50 values from cell viability assays or the percentage of cells in different cell cycle phases, should be presented in tables for clear comparison.

Cell Line IC50 (µM) of this compound Reference
BT-20 (Breast)60[36]
MCF-7 (Breast)55[36]
A-375 (Melanoma)45[36]
HT-29 (Colon)50[36]
HeLa (Cervical)40[13]

Conclusion and Future Directions

This compound's anticancer activity is a result of a complex interplay of both COX-2-dependent and -independent mechanisms. Its ability to induce apoptosis, cause cell cycle arrest, inhibit angiogenesis, and modulate key oncogenic signaling pathways makes it a compelling candidate for further investigation in oncology.[1][4] Future research should focus on elucidating the precise molecular targets of this compound's COX-2-independent effects and exploring its potential in combination therapies to enhance the efficacy of existing cancer treatments.[7][37] The continued investigation into the multifaceted mechanisms of this compound will undoubtedly pave the way for its rational application in cancer prevention and therapy.

References

An In-Depth Technical Guide on Celecoxib Signaling Pathways in Neuroinflammation

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

Neuroinflammation is a critical underlying process in a wide spectrum of neurological disorders, from acute injuries to chronic neurodegenerative diseases. A key player in the inflammatory cascade is the enzyme cyclooxygenase-2 (COX-2), which is inducibly expressed at sites of inflammation and catalyzes the production of pro-inflammatory prostaglandins. Celecoxib, a selective COX-2 inhibitor, has been extensively investigated for its neuroprotective potential. This technical guide provides an in-depth exploration of the signaling pathways modulated by this compound in the context of neuroinflammation. We will delve into both the canonical COX-2-dependent mechanisms and the emerging COX-2-independent pathways, offering a comprehensive understanding for researchers and drug development professionals. This guide will further provide field-proven experimental protocols and data visualization tools to empower the scientific community in their investigation of this compound and other neuroinflammatory modulators.

Introduction: The Rationale for Targeting COX-2 in Neuroinflammation

Neuroinflammation is characterized by the activation of resident immune cells of the central nervous system (CNS), primarily microglia and astrocytes, in response to various stimuli such as infection, trauma, ischemia, and protein aggregates.[1][2] This activation triggers the release of a plethora of inflammatory mediators, including cytokines, chemokines, reactive oxygen species (ROS), and prostaglandins, which can contribute to neuronal damage and disease progression.[3][4]

Cyclooxygenase (COX) enzymes are central to the inflammatory process, converting arachidonic acid into prostanoids.[5][6] While COX-1 is constitutively expressed in most tissues and plays a role in physiological functions, COX-2 is inducibly expressed during inflammation and is a key driver of the inflammatory response.[4][6][7] In the CNS, COX-2 is expressed by glutamatergic neurons and can be induced in other cell types during neuroinflammatory conditions.[4] The overproduction of prostaglandin E2 (PGE2), a primary product of COX-2 activity, is associated with increased inflammation, pain, and neuronal excitotoxicity.[5][8][9][10][11]

This compound is a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits the COX-2 enzyme.[5][6][12] This selectivity is attributed to its sulfonamide side chain, which binds to a hydrophilic region near the active site of COX-2.[5] By inhibiting COX-2, this compound effectively reduces the synthesis of pro-inflammatory prostaglandins, thereby mitigating the inflammatory cascade.[5][8][9][10][11][13] This targeted approach offers the potential for therapeutic intervention in neuroinflammatory disorders while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the protective COX-1 enzyme.[6]

Core Signaling Pathways Modulated by this compound

This compound's therapeutic effects in neuroinflammation extend beyond simple COX-2 inhibition. It modulates a complex network of intracellular signaling pathways that are pivotal in the inflammatory response.

The Canonical COX-2/PGE2 Pathway

The primary and most well-understood mechanism of this compound is the direct inhibition of COX-2, which in turn blocks the synthesis of prostaglandin E2 (PGE2).[5][8][9][10][11][13]

Causality: In neuroinflammatory states, pro-inflammatory stimuli like lipopolysaccharide (LPS) or cytokines (e.g., IL-1β, TNF-α) trigger the upregulation of COX-2 expression in microglia and astrocytes.[3][14] This leads to a surge in PGE2 production. PGE2 then acts on its G-protein coupled receptors (EP1-4) on various CNS cells, perpetuating the inflammatory cycle by promoting the release of more pro-inflammatory cytokines, increasing vascular permeability, and contributing to neuronal excitotoxicity.[8][10] this compound's direct inhibition of the COX-2 enzyme breaks this feedback loop.[8][9][10]

Experimental Validation: The inhibition of PGE2 synthesis by this compound can be readily quantified using an Enzyme Immunoassay (EIA).[13]

Diagram: this compound's Inhibition of the COX-2/PGE2 Pathway

Celecoxib_COX2_Pathway ProInflammatory_Stimuli Pro-inflammatory Stimuli (LPS, IL-1β) COX2 COX-2 (Cyclooxygenase-2) ProInflammatory_Stimuli->COX2 Upregulates Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX2 Substrate PGE2 Prostaglandin E2 (PGE2) COX2->PGE2 Synthesizes Inflammation Neuroinflammation (Cytokine release, etc.) PGE2->Inflammation Promotes This compound This compound This compound->COX2 Inhibits Celecoxib_NFkB_Pathway Inflammatory_Stimuli Inflammatory Stimuli IKK IKK Complex Inflammatory_Stimuli->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates (leading to degradation) NFkB NF-κB (p65/p50) IkBa->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Induces This compound This compound This compound->IKK May Inhibit Celecoxib_p38_Pathway Stress_Stimuli Stress Stimuli (Cytokines, etc.) p38_MAPK p38 MAPK Stress_Stimuli->p38_MAPK Activates (Phosphorylates) Downstream_Targets Downstream Transcription Factors p38_MAPK->Downstream_Targets Activates Inflammatory_Response Inflammatory Response Downstream_Targets->Inflammatory_Response Induces This compound This compound This compound->p38_MAPK Inhibits Phosphorylation in_vitro_workflow Cell_Culture Microglial Cell Culture Pre_treatment Pre-treatment (this compound or Vehicle) Cell_Culture->Pre_treatment Inflammatory_Challenge Inflammatory Challenge (LPS) Pre_treatment->Inflammatory_Challenge Incubation 24h Incubation Inflammatory_Challenge->Incubation Data_Collection Data Collection Incubation->Data_Collection Supernatant_Analysis Supernatant Analysis (PGE2, Cytokines) Data_Collection->Supernatant_Analysis Cell_Lysate_Analysis Cell Lysate Analysis (Western Blot) Data_Collection->Cell_Lysate_Analysis

References

A Guide to the Structural Basis of Celecoxib's COX-2 Selectivity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The development of selective cyclooxygenase-2 (COX-2) inhibitors marked a significant milestone in anti-inflammatory therapy, aiming to mitigate the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs). Celecoxib, a diaryl-substituted pyrazole, was a first-in-class agent designed to selectively target the inducible COX-2 isoform over the constitutive COX-1. This guide provides an in-depth technical examination of the structural and molecular determinants that govern this selectivity. We will dissect the critical architectural differences between the COX-1 and COX-2 active sites, analyze the pharmacophoric features of this compound that exploit these differences, and detail the experimental methodologies used to validate these structure-function relationships. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of the principles of selective COX inhibition.

The Rationale for Isoform Selectivity: A Tale of Two COX Enzymes

The enzyme cyclooxygenase (COX), also known as prostaglandin H synthase (PGHS), is the primary target of NSAIDs.[1][2][3] It catalyzes the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor for various prostanoids that mediate physiological and pathological processes.[4][5] The discovery of two distinct isoforms, COX-1 and COX-2, revolutionized the field of anti-inflammatory drug design.[6]

  • COX-1 is a constitutively expressed "housekeeping" enzyme found in most tissues.[7][8][9] It is responsible for producing prostaglandins that regulate homeostatic functions, most notably the protection of the gastric mucosa and the mediation of platelet aggregation.[8][9][10] Inhibition of COX-1 is primarily responsible for the common gastrointestinal side effects of traditional NSAIDs like ibuprofen and naproxen.[2][11][12]

  • COX-2 is typically absent or expressed at very low levels in most tissues but is rapidly induced by pro-inflammatory stimuli such as cytokines, growth factors, and endotoxins at sites of inflammation.[7][11][13] Therefore, the anti-inflammatory and analgesic effects of NSAIDs are attributed to the inhibition of COX-2.[2][12]

This dichotomy established a clear therapeutic hypothesis: a drug that could selectively inhibit COX-2 while sparing COX-1 would retain the anti-inflammatory benefits of traditional NSAIDs but without the associated gastric toxicity.[2][11] this compound was developed based on this principle.[14][15]

Architectural Divergence: The Structural Key to COX-2 Selectivity

While the COX-1 and COX-2 isoforms share approximately 60% amino acid sequence identity and have highly homologous three-dimensional structures, subtle but critical differences within their active sites are the foundation of selective inhibition.[7][13] The active site is a long, hydrophobic channel where the substrate, arachidonic acid, binds.

The most significant distinction lies in the amino acid composition at position 523.

  • In COX-1 , this position is occupied by a bulky Isoleucine (Ile523) residue.

  • In COX-2 , this position is occupied by a smaller Valine (Val523) residue.[8][12][16][17]

This single amino acid substitution is the primary determinant of selectivity.[18] The smaller side chain of Val523 in COX-2, along with a similar substitution at position 434 (Ile in COX-1, Val in COX-2), creates a larger, more accommodating active site.[8][19] Specifically, it opens up a spacious side pocket that is not present in the more constricted active site of COX-1.[12][16][20] This side pocket increases the total volume of the COX-2 active site by approximately 17-25%.[8][16]

DOT script for COX Isoform Active Site Comparison

Fig. 1: Schematic of COX-1 vs. COX-2 Active Sites cluster_0 COX-1 Active Site cluster_1 COX-2 Active Site COX1_Channel Main Channel Arg120 ... Ile523 (Bulky) COX1_Pocket Constricted Space COX1_Channel:f1->COX1_Pocket  Blocks Access COX2_Channel Main Channel Arg120 ... Val523 (Smaller) COX2_Pocket Side Pocket (Accessible) COX2_Channel:f1->COX2_Pocket  Allows Access Arachidonic_Acid Arachidonic Acid (Substrate)

Fig. 1: Schematic of COX-1 vs. COX-2 Active Sites cluster_0 COX-1 Active Site cluster_1 COX-2 Active Site COX1_Channel Main Channel Arg120 ... Ile523 (Bulky) COX1_Pocket Constricted Space COX1_Channel:f1->COX1_Pocket  Blocks Access COX2_Channel Main Channel Arg120 ... Val523 (Smaller) COX2_Pocket Side Pocket (Accessible) COX2_Channel:f1->COX2_Pocket  Allows Access Arachidonic_Acid Arachidonic Acid (Substrate) Fig. 3: Workflow for Validating COX-2 Selectivity cluster_0 Hypothesis Generation cluster_1 Experimental Pillars cluster_2 Conclusion Hypothesis Structural Difference (Val523 in COX-2) + Inhibitor Structure (Sulfonamide) Kinetics Enzyme Inhibition Assays (Quantify IC50 & Selectivity) Hypothesis->Kinetics Test Xray X-Ray Crystallography (Visualize Binding Mode) Hypothesis->Xray Test SDM Site-Directed Mutagenesis (V523I Mutant) Hypothesis->SDM Test Conclusion Validated Structural Basis for Selectivity Kinetics->Conclusion Confirm Xray->Conclusion Confirm SDM->Conclusion Confirm Fig. 3: Workflow for Validating COX-2 Selectivity cluster_0 Hypothesis Generation cluster_1 Experimental Pillars cluster_2 Conclusion Hypothesis Structural Difference (Val523 in COX-2) + Inhibitor Structure (Sulfonamide) Kinetics Enzyme Inhibition Assays (Quantify IC50 & Selectivity) Hypothesis->Kinetics Test Xray X-Ray Crystallography (Visualize Binding Mode) Hypothesis->Xray Test SDM Site-Directed Mutagenesis (V523I Mutant) Hypothesis->SDM Test Conclusion Validated Structural Basis for Selectivity Kinetics->Conclusion Confirm Xray->Conclusion Confirm SDM->Conclusion Confirm

References

The Genesis and Synthesis of a Selective Agent: A Technical Guide to Celecoxib

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive exploration of the discovery and synthesis of celecoxib, a pioneering selective cyclooxygenase-2 (COX-2) inhibitor. It is designed for researchers, scientists, and professionals in drug development, offering a detailed narrative from the foundational "COX-2 hypothesis" to the intricacies of its chemical synthesis and analytical validation. This document delves into the causal nexus behind experimental choices, the molecular basis of its selective action, and the practical methodologies for its evaluation, thereby serving as an in-depth resource for understanding this significant therapeutic agent.

The Dawn of Selective Inhibition: The Discovery of this compound

The development of this compound was a landmark in medicinal chemistry, born from a paradigm shift in the understanding of the inflammatory process. The journey began with the crucial discovery of two distinct cyclooxygenase (COX) isoforms, COX-1 and COX-2, in the early 1990s.[1]

The COX-2 Hypothesis: A New Therapeutic Paradigm

For decades, non-steroidal anti-inflammatory drugs (NSAIDs) were the cornerstone of pain and inflammation management. However, their use was often limited by significant gastrointestinal side effects. The discovery that NSAIDs inhibit both COX-1 and COX-2 enzymes provided a crucial insight. COX-1 was identified as a constitutive enzyme, responsible for producing prostaglandins that protect the gastrointestinal tract and are involved in platelet aggregation.[1] In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation.[1]

This led to the formulation of the "COX-2 hypothesis," which posited that selective inhibition of COX-2 could provide potent anti-inflammatory and analgesic effects while sparing the protective functions of COX-1, thereby reducing gastrointestinal toxicity.[2] This hypothesis became a driving force in drug discovery, aiming to develop a new class of "safer" NSAIDs.

From Hypothesis to Reality: The Emergence of this compound

A dedicated team at G.D. Searle & Company, then a division of Monsanto, led by Dr. John Talley, embarked on a mission to discover a selective COX-2 inhibitor.[1][3] This research culminated in the discovery of this compound. The foundational discovery of the COX-2 enzyme by Daniel L. Simmons at Brigham Young University in 1988 was a critical precursor to this development.[4] Following a collaboration between BYU and Monsanto initiated in 1991, the path was paved for the development of drugs targeting this newly identified enzyme.[4]

After rigorous preclinical and clinical development, this compound, under the brand name Celebrex, received approval from the U.S. Food and Drug Administration (FDA) on December 31, 1998, for the treatment of osteoarthritis and rheumatoid arthritis.[1][4][5] This marked the arrival of the first selective COX-2 inhibitor to the market. Corporate mergers eventually led to Pfizer acquiring the ownership of this compound.[5]

The Chemical Architecture: Synthesis of this compound

The synthesis of this compound has been a subject of extensive research, with the primary goal of developing a cost-effective, high-yield, and scalable process. The core structure of this compound is a 1,5-diarylpyrazole. The most common and fundamental synthetic approach involves a two-step process: a Claisen condensation followed by a cyclocondensation reaction.

The Classical Synthetic Pathway

The seminal synthesis of this compound, as described by Penning et al., laid the groundwork for subsequent process refinements. This pathway is outlined below:

Step 1: Claisen Condensation to form the 1,3-Diketone Intermediate

The synthesis commences with a Claisen condensation between 4-methylacetophenone and an ethyl trifluoroacetate. This reaction is typically catalyzed by a strong base, such as sodium methoxide or sodium bis(trimethylsilyl)amide, to generate the key intermediate, 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione.

  • Reactants: 4-Methylacetophenone, Ethyl trifluoroacetate

  • Base/Catalyst: Sodium methoxide (NaOMe) or Sodium bis(trimethylsilyl)amide (NaHMDS)

  • Solvent: Aprotic organic solvents like toluene or methyl tert-butyl ether (MTBE)

  • Reaction: The base deprotonates the α-carbon of 4-methylacetophenone, forming an enolate which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl trifluoroacetate. Subsequent elimination of the ethoxide group yields the 1,3-dicarbonyl adduct.

Step 2: Cyclocondensation to form the Pyrazole Ring

The second step involves the cyclocondensation of the 1,3-dicarbonyl intermediate with 4-sulfamoylphenylhydrazine hydrochloride. This reaction forms the central pyrazole ring of the this compound molecule.

  • Reactants: 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione, 4-Sulfamoylphenylhydrazine hydrochloride

  • Solvent: Typically ethanol or an aqueous/organic biphasic system.

  • Reaction: The hydrazine derivative reacts with the two carbonyl groups of the diketone, leading to the formation of the heterocyclic pyrazole ring through a dehydration process. A critical aspect of this step is controlling the regioselectivity to favor the formation of the desired 1,5-diarylpyrazole isomer over the 1,3-diarylpyrazole regioisomer. The use of the hydrochloride salt of the hydrazine and acidic conditions helps in achieving high regioselectivity.

Experimental Protocol: Classical Laboratory Synthesis of this compound

Part A: Synthesis of 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione

  • To a stirred solution of 4-methylacetophenone (1 equivalent) in anhydrous toluene, add sodium methoxide (1.2 equivalents) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Heat the mixture to reflux and add ethyl trifluoroacetate (1.1 equivalents) dropwise over 30 minutes.

  • Continue refluxing for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and quench by the slow addition of aqueous hydrochloric acid (10%) until the pH is acidic.

  • Separate the organic layer, and extract the aqueous layer with toluene.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 1,3-dione intermediate. This intermediate can be used in the next step without further purification or can be purified by crystallization.

Part B: Synthesis of this compound

  • Dissolve the crude 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione (1 equivalent) in ethanol.

  • Add 4-sulfamoylphenylhydrazine hydrochloride (1 equivalent) to the solution.

  • Add a catalytic amount of concentrated hydrochloric acid.

  • Heat the mixture to reflux and stir for 6-8 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the product.

  • Filter the solid, wash with cold ethanol, and then with water to remove any unreacted starting materials and salts.

  • The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/heptane, to yield the final product as a white solid.

  • Confirm the structure and purity of the synthesized this compound using analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and HPLC.

Process Optimization and Green Chemistry Approaches

The industrial synthesis of this compound has undergone significant optimization to improve efficiency, reduce waste, and enhance safety. Key areas of improvement include:

  • Solvent Selection: Shifting to more environmentally friendly solvents.

  • Catalyst Systems: Investigating more efficient and recyclable catalysts.

  • One-Pot Syntheses: Developing procedures where both reaction steps are carried out in the same reactor without isolating the intermediate, thus reducing processing time and solvent usage.

  • Continuous Flow Synthesis: Modern approaches have explored the use of continuous flow reactors. This technology offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for higher yields and purity in shorter reaction times. A continuous flow process for this compound has been developed, significantly reducing reaction times from hours to minutes.

Impurities and Quality Control

A critical aspect of this compound synthesis is the control of impurities. The most significant process-related impurity is the regioisomer, 4-[3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide. The formation of this isomer is influenced by the reaction conditions of the cyclocondensation step. Other potential impurities can arise from the starting materials or side reactions.

Table 1: Common Process-Related Impurities in this compound Synthesis

Impurity NameStructureOrigin
This compound Regioisomer 4-[3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamideFormed during the cyclocondensation step due to lack of complete regioselectivity.
Ortho- and Meta-Isomers Isomers with the methyl group at the ortho or meta position of the phenyl ring.Arise from impurities in the 4-methylacetophenone starting material.
Unreacted Intermediates 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione and 4-sulfamoylphenylhydrazineIncomplete reaction during the cyclocondensation step.

Analytical methods, primarily High-Performance Liquid Chromatography (HPLC), are crucial for the quality control of this compound. Stability-indicating HPLC methods have been developed to separate this compound from its impurities and degradation products, ensuring the purity and safety of the final drug product.[6][7][8]

Mechanism of Action: The Molecular Basis of Selectivity

This compound exerts its therapeutic effects through the selective inhibition of the COX-2 enzyme.[2][9][10] This selectivity is the cornerstone of its design and is attributed to specific structural features of both the drug and the enzyme.

The COX Enzyme Active Site: A Tale of Two Pockets

The active sites of COX-1 and COX-2 are highly similar, which presented a significant challenge for the design of selective inhibitors. However, a key structural difference exists. The COX-2 active site is approximately 20% larger than that of COX-1 and possesses a hydrophilic side pocket that is absent in COX-1. This difference is primarily due to the substitution of a bulky isoleucine residue in COX-1 with a smaller valine residue in COX-2 at position 523.

How this compound Achieves Selectivity

The chemical structure of this compound is perfectly tailored to exploit this difference. The presence of a sulfonamide (-SO₂NH₂) side chain is critical for its COX-2 selectivity.[9] This polar sulfonamide group can fit into the hydrophilic side pocket of the COX-2 active site, forming a stable interaction.[4] In contrast, the bulkier isoleucine residue in the COX-1 active site creates steric hindrance, preventing the sulfonamide group of this compound from accessing a similar binding pocket. This steric clash significantly reduces the binding affinity of this compound for COX-1.

The binding of this compound to the COX-2 active site is a rapid and slowly reversible process.[11] It forms hydrogen bonds with key amino acid residues, including Arg513, His90, and Gln192, which are crucial for its inhibitory activity.[12][13] By occupying the active site, this compound prevents the substrate, arachidonic acid, from binding, thereby inhibiting the synthesis of prostaglandins that mediate pain and inflammation.[9]

Diagram 1: Simplified Representation of this compound's Selective Inhibition of COX-2

Celecoxib_Mechanism cluster_COX2 COX-2 Active Site COX1_site Narrower Active Site (Isoleucine at pos. 523) COX2_site Larger Active Site (Valine at pos. 523) side_pocket Hydrophilic Side Pocket This compound This compound This compound->COX1_site Binding hindered (Steric clash) This compound->COX2_site sulfonamide Sulfonamide Side Chain sulfonamide->side_pocket Fits into

Caption: this compound's sulfonamide side chain fits into a unique side pocket in the COX-2 active site, leading to selective inhibition.

Quantifying Selectivity: IC₅₀ Values

The selectivity of an NSAID for COX-2 over COX-1 is quantified by comparing the half-maximal inhibitory concentrations (IC₅₀) for each enzyme. A higher COX-1/COX-2 IC₅₀ ratio indicates greater selectivity for COX-2.

Table 2: In Vitro Inhibitory Activity of this compound and Other NSAIDs

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Ratio (COX-1/COX-2)
This compound 826.812[14]
Rofecoxib >10025>4.0[14]
Diclofenac 0.0760.0262.9[14]
Ibuprofen 12800.15[14]
Indomethacin 0.00900.310.029[14]

Data from a study using human peripheral monocytes.

Experimental Evaluation: From the Bench to the Clinic

The evaluation of this compound's efficacy and safety has involved a combination of in vitro assays, in vivo animal models, and extensive clinical trials.

In Vitro Assays for COX Inhibition

A variety of in vitro assays are employed to determine the potency and selectivity of COX inhibitors. These assays typically use purified COX-1 and COX-2 enzymes or cell-based systems that express these enzymes.

Experimental Protocol: General In Vitro COX Inhibition Assay

  • Enzyme Preparation: Obtain purified recombinant human or ovine COX-1 and COX-2 enzymes.

  • Incubation: In a multi-well plate, incubate the enzyme with various concentrations of the test compound (e.g., this compound) for a specified period.

  • Substrate Addition: Add arachidonic acid, the natural substrate for COX enzymes.

  • Reaction: Allow the enzymatic reaction to proceed for a set time, during which arachidonic acid is converted to prostaglandin H₂ (PGH₂).

  • Quantification of Prostaglandin Production: Terminate the reaction and measure the amount of prostaglandin produced (often by converting PGH₂ to a more stable product like PGE₂). This can be done using methods such as enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).

  • Data Analysis: Plot the percentage of inhibition of prostaglandin production against the concentration of the test compound. The IC₅₀ value is then calculated from this dose-response curve.

In Vivo Animal Models

Animal models of inflammation and pain are crucial for evaluating the in vivo efficacy of anti-inflammatory drugs. These models mimic various aspects of human inflammatory diseases.

  • Carrageenan-Induced Paw Edema: This is a widely used model of acute inflammation. Injection of carrageenan into the paw of a rodent induces a localized inflammatory response, characterized by swelling (edema). The anti-inflammatory effect of a drug is assessed by its ability to reduce this swelling. This model is sensitive to cyclooxygenase inhibitors.

  • Adjuvant-Induced Arthritis: This model is used to study chronic inflammation and resembles rheumatoid arthritis. Injection of an adjuvant, such as Freund's complete adjuvant, induces a systemic inflammatory response, leading to joint inflammation and pain. The efficacy of a drug is evaluated by its ability to reduce joint swelling, improve mobility, and reduce inflammatory markers.

  • Models of Pain: Various models are used to assess the analgesic properties of drugs, including the hot plate test, tail-flick test, and writhing test, which measure the response to thermal or chemical noxious stimuli.

Clinical Evaluation: The PRECISION Trial and Safety Profile

The clinical development of this compound involved numerous trials to establish its efficacy and safety. A landmark study is the PRECISION (Prospective Randomized Evaluation of this compound Integrated Safety versus Ibuprofen or Naproxen) trial. This large-scale, long-term study compared the cardiovascular safety of this compound with that of two non-selective NSAIDs, ibuprofen and naproxen, in patients with osteoarthritis or rheumatoid arthritis at high risk for cardiovascular disease.

The PRECISION trial demonstrated that at moderate doses, this compound was non-inferior to ibuprofen and naproxen in terms of cardiovascular safety.[15] In terms of gastrointestinal safety, the trial showed that this compound was associated with a lower risk of clinically significant gastrointestinal events compared to both ibuprofen and naproxen, even when co-prescribed with a proton pump inhibitor.[16][17]

However, like all NSAIDs, this compound carries a boxed warning regarding the increased risk of serious cardiovascular and gastrointestinal events. The risk of cardiovascular events, such as heart attack and stroke, may be higher with longer use and in patients with pre-existing cardiovascular disease or risk factors.[3][4] The gastrointestinal risks include bleeding, ulceration, and perforation of the stomach or intestines.[3]

Pharmacokinetics and Metabolism

This compound is rapidly absorbed after oral administration, reaching peak plasma concentrations in approximately 3 hours.[1][5] It is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2C9, to inactive metabolites.[1][5] Less than 3% of the drug is excreted unchanged.[5] Genetic variations in the CYP2C9 gene can affect the metabolism of this compound, with individuals who are poor metabolizers having increased exposure to the drug.[1][5]

Conclusion

The discovery and development of this compound represent a triumph of rational drug design, guided by a deep understanding of the underlying biology of inflammation. By selectively targeting the COX-2 enzyme, this compound offered a significant therapeutic advance, providing effective anti-inflammatory and analgesic relief with an improved gastrointestinal safety profile compared to traditional NSAIDs. The journey of this compound, from the formulation of the COX-2 hypothesis to its intricate synthesis and extensive clinical evaluation, serves as a compelling case study in modern drug development. This technical guide has aimed to provide a comprehensive overview of this journey, equipping researchers and drug development professionals with a thorough understanding of this important therapeutic agent.

References

Whitepaper: A Technical Guide to the Development of Celecoxib Derivatives with Enhanced Anti-Cancer Activity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, has demonstrated significant potential in oncology beyond its anti-inflammatory applications.[1] Its anticancer effects, however, are not solely dependent on COX-2 inhibition, and the dose required for notable efficacy often raises concerns about cardiovascular side effects.[2] This has catalyzed the development of a new generation of this compound derivatives, structurally optimized to enhance anti-cancer activity while potentially mitigating mechanism-based toxicities. This technical guide provides an in-depth exploration of the rationale, design strategies, key mechanisms of action, and preclinical evaluation workflows for these novel compounds. We will delve into the causality behind experimental choices and present self-validating protocols to ensure scientific rigor for researchers, scientists, and drug development professionals in the field.

The Evolving Paradigm: Beyond COX-2 Inhibition

While this compound was initially developed as a selective COX-2 inhibitor for treating inflammatory diseases, its anti-tumor properties have been observed in numerous in vitro and in vivo models.[1] The mechanisms underlying this anti-cancer activity are multifactorial and have been described as both dependent on and independent of its primary COX-2 target.[1][2] The discovery that many potent anti-cancer effects persist even in derivatives lacking COX-2 inhibitory activity has been a pivotal moment in this field.[3][4] This suggests that the this compound scaffold acts as a privileged structure, engaging with multiple cellular targets crucial for cancer cell survival and proliferation.

This shift in understanding is critical for drug development. By designing derivatives that operate through COX-2 independent pathways, we can uncouple the desired anti-cancer effects from the mechanism-based cardiovascular risks associated with long-term COX-2 inhibition.[5] These COX-2 independent mechanisms often converge on the core machinery of programmed cell death (apoptosis) and cell cycle regulation.[5][6]

Design and Synthesis Strategies: A Modular Approach

The chemical architecture of this compound—a 1,5-diarylpyrazole core—offers a versatile platform for structural modification. The goal is to enhance potency against cancer-relevant targets and improve drug-like properties. Modifications generally target three key regions of the molecule.

  • Terminal Phenyl Ring: Introducing apolar substituents, such as chlorine or bromine, on the p-tolyl ring has been shown to greatly enhance apoptotic activity.[3][4][7]

  • Sulfonamide Moiety: The benzenesulfonamide group is a critical pharmacophore. Its modification, for instance, by creating sulfonylthiourea derivatives, can lead to compounds with distinct biological profiles, including potent analgesic and anti-cancer activities.[8]

  • Trifluoromethyl Group: Replacing the CF3 group on the pyrazole ring with other moieties, such as an arylidene hydrazine-1-carbonyl group, can significantly alter the electronic and lipophilic environment, leading to enhanced anti-proliferative effects against cancer cell lines like MCF-7.[9]

The synthesis of these derivatives often begins with this compound as the starting material or involves the construction of the central pyrazole ring from appropriate precursors.[10]

General Synthesis and Evaluation Workflow

The development pipeline for a novel this compound derivative follows a logical progression from chemical synthesis to biological validation. This iterative process allows for the refinement of structures based on performance in a hierarchical series of assays.

G cluster_0 Chemical Synthesis & Design cluster_1 In Vitro Evaluation cluster_2 In Vivo Validation start Rational Design & SAR synth Synthesis of Derivatives start->synth char Structural Characterization (NMR, MS) synth->char cyto Cytotoxicity Screening (MTT Assay) char->cyto Lead Compounds mech Mechanism of Action Assays (Apoptosis, Cell Cycle) cyto->mech target Target Engagement (e.g., Caspase Activity) mech->target tox Preliminary Toxicity target->tox Validated Hits efficacy Xenograft Tumor Model tox->efficacy pkpd Pharmacokinetics/Pharmacodynamics efficacy->pkpd pkpd->start Feedback for Optimization

Caption: General workflow for the design, synthesis, and evaluation of this compound derivatives.

Key Mechanistic Pathways of Action

The enhanced anti-cancer activity of this compound derivatives is predominantly driven by their ability to induce apoptosis and cause cell cycle arrest through pathways distinct from COX-2 inhibition.

Induction of Intrinsic Apoptosis

A significant body of evidence points to the induction of apoptosis via the mitochondrial pathway as a primary mechanism for these compounds.[3][9] This pathway is initiated by intracellular stress signals that converge on the mitochondria.

  • Mitochondrial Membrane Disruption: Second-generation this compound derivatives have been shown to disrupt the mitochondrial membrane potential.[3][4] This is a critical initiating event, leading to the release of pro-apoptotic factors into the cytoplasm.

  • Modulation of Bcl-2 Family Proteins: The commitment to apoptosis is tightly regulated by the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. Certain this compound derivatives can increase the expression of the tumor suppressor p53, which in turn elevates the Bax/Bcl-2 ratio, favoring apoptosis.[2][9]

  • Caspase Cascade Activation: The disruption of the mitochondrial membrane leads to the activation of initiator caspase-9, which then cleaves and activates executioner caspases, primarily caspase-3 and caspase-7.[3][9] These executioner caspases are responsible for the systematic dismantling of the cell. Interestingly, some studies show that caspase-3 can create a feedback loop that activates caspase-8, amplifying the apoptotic signal.[4]

G cluster_p53 p53-Dependent Pathway cluster_mito Mitochondrial Disruption derivative This compound Derivative p53 ↑ p53 Expression derivative->p53 mmp Disruption of Mitochondrial Membrane Potential derivative->mmp bax_bcl2 ↑ Bax/Bcl-2 Ratio p53->bax_bcl2 bax_bcl2->mmp cas9 Caspase-9 Activation mmp->cas9 cas3 Caspase-3 Activation cas9->cas3 cas8 Caspase-8 Activation cas3->cas8 Feedback Loop apoptosis Apoptosis (PARP Cleavage, DNA Fragmentation) cas3->apoptosis cas8->apoptosis

Caption: Intrinsic apoptosis pathway activated by this compound derivatives.

Cell Cycle Arrest

In addition to inducing cell death, many this compound derivatives can halt the proliferation of cancer cells by inducing cell cycle arrest.[11] This effect is often observed at the G2/M or G0/G1 phase checkpoints.[3][5] This arrest prevents the cells from dividing and can be a prelude to apoptosis. The mechanism often involves the upregulation of cell cycle inhibitory proteins like p21 and p27 and the downregulation of cyclins.[5] For example, this compound itself can induce G2/M arrest in HeLa cells through the induction of p53 expression.[11]

Preclinical Evaluation Workflow: A Methodological Guide

A robust and systematic evaluation is essential to identify promising lead candidates. The following protocols represent a standard, self-validating workflow for characterizing the anti-cancer activity of novel this compound derivatives.

Experimental Workflow Overview

G start Synthesized Derivative step1 Step 1: In Vitro Cytotoxicity (MTT Assay on Cancer Cell Panel) Determine IC50 values start->step1 decision1 Potent Activity? (IC50 < 10 µM) step1->decision1 step2 Step 2: Mechanism of Action - Apoptosis Assay (Annexin V/PI) - Cell Cycle Analysis (PI Staining) decision1->step2 Yes stop End/Re-design decision1->stop No decision2 Induces Apoptosis or Cell Cycle Arrest? step2->decision2 step3 Step 3: In Vivo Efficacy (Xenograft Mouse Model) Measure tumor volume reduction decision2->step3 Yes decision2->stop No success Lead Candidate step3->success

Caption: Step-by-step workflow for preclinical evaluation of derivatives.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

Causality: The MTT assay is a foundational colorimetric assay to quantify the cytotoxic or anti-proliferative effect of a compound. It measures the metabolic activity of cells, where viable cells with active mitochondrial reductases convert the yellow tetrazolium salt (MTT) into purple formazan crystals. A decrease in formazan production is directly proportional to the number of viable cells, allowing for the calculation of the half-maximal inhibitory concentration (IC50).

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa, HT-29) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in complete growth medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours. The duration is critical; it must be long enough for the compound to exert its effect but short enough to prevent control cells from becoming over-confluent.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. During this time, only viable cells will produce formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Protocol 2: Analysis of Apoptosis (Annexin V/PI Staining by Flow Cytometry)

Causality: This assay definitively distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and will bind to these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.

Methodology:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the derivative at its IC50 and 2x IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included in the analysis. Centrifuge and wash the cells with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI solution.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes. The dark condition is essential to prevent photobleaching of the fluorophores.

  • Data Acquisition: Analyze the samples immediately using a flow cytometer.

  • Analysis:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.

Structure-Activity Relationship (SAR) and Performance Data

Systematic modification of the this compound scaffold has yielded derivatives with significantly improved potency. The data below summarizes the activity of representative compounds from the literature.

Compound IDKey Structural ModificationTarget Cell LineIC50 (µM)Fold-Improvement vs. This compoundReference
This compound - (Parent Compound)MCF-7~50-1001x[9],[12]
Compound 4f Replacement of CF3 with substituted arylidene hydrazine-1-carbonylMCF-7~25~2x[9]
Compound 2c N,N-dimethylaminophenyl at pyrazoline C360-cell line panel3.63 (mean)Varies[13]
Compound 1a Sulfonamide modified to N-ethylcarbamothioyl60-cell line panelActiveN/A[10],[8]
"Apolar Substituted" Apolar groups on terminal phenyl ringOral Cancer CellsEnhanced ApoptosisPotency Varies[3],[4]

Conclusion and Future Directions

The development of this compound derivatives represents a highly successful strategy for generating novel anti-cancer agents. By focusing on COX-2 independent mechanisms, particularly the induction of apoptosis and cell cycle arrest, researchers have created compounds with enhanced potency that may circumvent the cardiovascular liabilities of the parent drug. The modular nature of the this compound scaffold provides fertile ground for further optimization.

Future efforts should focus on:

  • Target Deconvolution: Identifying the direct molecular targets responsible for the COX-2 independent effects.

  • Improving Pharmacokinetics: Optimizing derivatives for better bioavailability and metabolic stability to ensure effective in vivo concentrations.

  • Combination Therapies: Exploring the synergistic potential of these derivatives with existing chemotherapeutics and targeted agents to overcome drug resistance.

The continued exploration of this chemical space holds significant promise for the future of oncology drug discovery.

References

Reprogramming the Fortress: The Role of Celecoxib in Modulating the Tumor Microenvironment

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The tumor microenvironment (TME) is a complex and dynamic ecosystem that plays a pivotal role in cancer progression, metastasis, and therapeutic resistance. Chronic inflammation, a key hallmark of cancer, is often orchestrated by the cyclooxygenase-2 (COX-2)/prostaglandin E2 (PGE2) signaling axis. Celecoxib, a selective COX-2 inhibitor, has emerged as a multifaceted therapeutic agent that extends far beyond its anti-inflammatory origins.[1][2] This technical guide provides an in-depth analysis of the mechanisms by which this compound modulates the TME. We will explore its canonical inhibition of the COX-2/PGE2 pathway, its profound impact on both innate and adaptive immune cells, and its influence on stromal components such as cancer-associated fibroblasts and the vasculature. Furthermore, this guide will delve into COX-2-independent mechanisms of action and the synergistic potential of this compound in combination with immunotherapy, chemotherapy, and radiotherapy.[2][3] Detailed experimental protocols and data-driven insights are provided to equip researchers and drug development professionals with the knowledge to effectively investigate and leverage this compound's TME-reprogramming capabilities.

Introduction: The Tumor Microenvironment and the COX-2 Inflammatory Axis

The tumor microenvironment is not merely a passive bystander but an active participant in tumorigenesis. It comprises a heterogeneous collection of cancer cells, immune cells, stromal cells (like fibroblasts), blood vessels, and extracellular matrix (ECM).[4] The intricate crosstalk between these components can either suppress or promote tumor growth. A critical driver of a pro-tumorigenic TME is chronic inflammation.[4]

Central to this inflammatory network is the enzyme cyclooxygenase-2 (COX-2). While COX-1 is constitutively expressed in most tissues for homeostatic functions, COX-2 is inducible and often highly overexpressed in malignant tissues.[4] This overexpression leads to the excessive production of prostaglandin E2 (PGE2), a potent signaling lipid. The COX-2/PGE2 axis activates multiple downstream pathways that collectively foster a hospitable environment for cancer by promoting cell proliferation, survival, angiogenesis, invasion, and profound immune suppression.[5][6]

This compound, a non-steroidal anti-inflammatory drug (NSAID), was developed for its selective inhibition of COX-2, thereby reducing the gastrointestinal side effects associated with non-selective COX inhibitors.[7] Its role in oncology has since become a major area of investigation, revealing that its anti-neoplastic properties are not solely dependent on direct effects on cancer cells but are heavily influenced by its ability to dismantle and reprogram the supportive, pro-tumorigenic TME.[1][8]

The Canonical Mechanism: Disrupting the COX-2/PGE2 Signaling Axis

The primary and most well-understood mechanism of this compound is the direct, selective inhibition of the COX-2 enzyme. By binding to the active site of COX-2, this compound prevents the conversion of arachidonic acid to prostaglandin H2, the precursor for PGE2. This reduction in PGE2 levels disrupts a cascade of pro-tumorigenic signals.

PGE2 exerts its effects by binding to four G-protein coupled receptors (EP1-4), which in turn activate various signaling pathways:

  • Proliferation and Survival: Activation of the PI3K/Akt and RAS/MAPK pathways promotes cancer cell growth and inhibits apoptosis.[5][9]

  • Metastasis and Invasion: PGE2 signaling can upregulate matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which degrade the ECM, facilitating cancer cell invasion and metastasis.[5][10]

  • Angiogenesis: The pathway stimulates the production of pro-angiogenic factors, most notably Vascular Endothelial Growth Factor (VEGF), to support the formation of new blood vessels that supply the tumor.[8][11]

  • Immune Evasion: PGE2 is a master regulator of immune suppression within the TME, a critical function that will be explored in subsequent sections.[6][12]

By cutting off the supply of PGE2, this compound effectively dampens these downstream effects, representing the foundational layer of its anti-cancer activity.[8]

cluster_0 This compound's Canonical Mechanism cluster_1 Downstream Pro-Tumorigenic Effects AA Arachidonic Acid COX2 COX-2 (Overexpressed in Tumors) AA->COX2 PGE2 Prostaglandin E2 (PGE2) COX2->PGE2 This compound This compound This compound->COX2 Proliferation Cell Proliferation & Survival (PI3K/Akt) PGE2->Proliferation EP Receptors Angiogenesis Angiogenesis (VEGF ↑) PGE2->Angiogenesis EP Receptors Invasion Invasion & Metastasis (MMPs ↑) PGE2->Invasion EP Receptors ImmuneSuppression Immune Suppression PGE2->ImmuneSuppression EP Receptors cluster_TME Tumor Microenvironment Modulation by this compound CancerCell Cancer Cell PGE2 PGE2 CancerCell->PGE2 COX-2 This compound This compound This compound->PGE2 TAM_M1 M1 TAM (Anti-Tumor) This compound->TAM_M1 Promotes Shift DC Dendritic Cell (Antigen Presentation) This compound->DC Enhances Maturation MDSC MDSC (Myeloid-Derived Suppressor Cell) PGE2->MDSC Expansion & Activation TAM_M2 M2 TAM (Pro-Tumor) PGE2->TAM_M2 Polarization Treg Treg (Regulatory T-Cell) PGE2->Treg Expansion CTL Cytotoxic T-Cell (Anti-Tumor) MDSC->CTL Suppression TAM_M2->CTL Suppression Treg->CTL Suppression CTL->CancerCell Killing

References

Celecoxib as a Modulator of Neuroinflammation: A Technical Guide for Investigating its Potential in Psychiatric Disorders

Author: BenchChem Technical Support Team. Date: January 2026

Abstract The recognition of neuroinflammatory processes as significant contributors to the pathophysiology of major psychiatric disorders has opened new avenues for therapeutic intervention. This technical guide provides an in-depth exploration of celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, as a potential adjunctive treatment for conditions such as major depressive disorder, schizophrenia, and bipolar disorder. We dissect the core mechanisms of action, linking the inhibition of the COX-2 enzyme to downstream effects on prostaglandin synthesis, microglial activation, the kynurenine pathway, and neurotransmitter balance. This document synthesizes preclinical evidence and clinical trial data, offering detailed experimental protocols for researchers. Furthermore, it presents a critical analysis of the current clinical landscape, identifies key challenges, including the need for predictive biomarkers, and outlines future directions for drug development professionals. The overarching goal is to equip researchers and scientists with the foundational knowledge and practical methodologies required to rigorously investigate and potentially harness the therapeutic potential of this compound in psychiatry.

The Neuroinflammatory Hypothesis of Psychiatric Illness

A compelling body of evidence now supports the role of inflammation as a critical component in the development and progression of several major psychiatric disorders.[1][2] This paradigm shifts the focus from a purely neurochemical model to one that incorporates the complex interplay between the immune system and the central nervous system (CNS). In healthy individuals, peripheral immune activation, such as in response to an infection, can induce transient "sickness behaviors" like social withdrawal and anhedonia, which overlap with depressive symptoms.[1] In susceptible individuals, chronic or excessive inflammation may lead to lasting pathological changes.

Key players in this process include:

  • Pro-inflammatory Cytokines: Elevated peripheral and central levels of cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α) are frequently observed in patients with major depressive disorder (MDD), bipolar disorder, and schizophrenia.[1][3] These molecules can cross the blood-brain barrier or signal through it to influence brain function.

  • Microglia: As the resident immune cells of the CNS, microglia are crucial mediators of neuroinflammation.[2] In response to inflammatory stimuli, they can become activated, releasing cytokines and other inflammatory mediators that can contribute to neuronal dysfunction.[4][5]

  • Hypothalamic-Pituitary-Adrenal (HPA) Axis: There is a bidirectional relationship between the immune system and the HPA axis, the body's primary stress response system. Chronic inflammation can lead to HPA axis dysregulation, a common finding in depression, which in turn can further exacerbate inflammation.[6]

Pharmacology and Central Nervous System Mechanism of Action of this compound

This compound is a nonsteroidal anti-inflammatory drug (NSAID) that functions as a highly selective, reversible inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[7] Unlike non-selective NSAIDs (e.g., ibuprofen, naproxen) that inhibit both COX-1 and COX-2, this compound's selectivity for COX-2 at therapeutic doses is hypothesized to reduce certain side effects, particularly gastrointestinal issues associated with COX-1 inhibition.[7][8] Its potential in psychiatric disorders stems from the specific roles COX-2 plays within the CNS.

The COX-2 Signaling Pathway in Neuroinflammation

In the CNS, COX-2 is expressed in glutamatergic neurons and can be induced in other cells, including microglia and astrocytes, by inflammatory stimuli.[4] Its activation is a key step in the inflammatory cascade.

  • Arachidonic Acid Release: Inflammatory signals trigger the enzyme phospholipase A2 to release arachidonic acid (AA) from the cell membrane's phospholipid bilayer.

  • Prostaglandin Synthesis: The COX-2 enzyme metabolizes AA into prostaglandin H2 (PGH2).[9]

  • Pro-inflammatory Mediator Production: PGH2 is then converted by specific synthases into various prostanoids, most notably prostaglandin E2 (PGE2). PGE2 is a potent pro-inflammatory mediator that contributes to fever, pain, and the amplification of the inflammatory response by stimulating further cytokine production (e.g., IL-6).[6][9]

By selectively inhibiting COX-2, this compound directly blocks the production of PGE2, thereby dampening this central inflammatory cascade.[6][9]

COX2_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane Phospholipids PLA2 Phospholipase A2 (cPLA2) AA Arachidonic Acid (AA) PLA2->AA Releases COX2 COX-2 Enzyme AA->COX2 Substrate PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Metabolizes to PGES PGE Synthase PGE2 Prostaglandin E2 (PGE2) PGES->PGE2 Converts to Inflam Pro-inflammatory Effects (↑ IL-6, Neurotoxicity) PGE2->Inflam Leads to This compound This compound This compound->COX2 Inhibits Kynurenine_Pathway TRP Tryptophan IDO IDO Enzyme TRP->IDO Serotonin Serotonin Synthesis TRP->Serotonin Normal Pathway KYN Kynurenine IDO->KYN Metabolizes to QUIN Quinolinic Acid (QUIN) (Neurotoxic NMDA Agonist) KYN->QUIN Leads to Cytokines Pro-inflammatory Cytokines (IFN-γ) Cytokines->IDO Induces This compound This compound This compound->Cytokines Reduces Preclinical_Workflow Acclimation Week 1: Acclimation Grouping Group Allocation (No Stress/Vehicle, CUS/Vehicle, CUS/Celecoxib) Acclimation->Grouping Stress Weeks 2-6: Daily CUS Protocol & Drug Administration Grouping->Stress Behavior Week 7: Behavioral Testing - Sucrose Preference Test - Forced Swim Test Stress->Behavior Analysis End of Study: Tissue Collection & Biochemical Analysis (ELISA for Cytokines) Behavior->Analysis Data Data Interpretation & Statistical Analysis Analysis->Data

References

Methodological & Application

Application Notes & Protocols: Preparation of Celecoxib Stock Solutions for Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Precise Stock Solution Preparation

Celecoxib, a diaryl-substituted pyrazole, is a potent and selective inhibitor of cyclooxygenase-2 (COX-2), a key enzyme in the prostaglandin synthesis pathway that mediates pain and inflammation.[1][2][3] Beyond its well-established anti-inflammatory effects, this compound has garnered significant interest in oncological research for its potential anticancer properties, which include the induction of apoptosis and cell cycle arrest.[4] Given its hydrophobic nature and poor aqueous solubility, the accurate and reproducible preparation of this compound stock solutions is a foundational prerequisite for obtaining reliable and meaningful data in in vitro cell culture-based assays.[5][6]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation, handling, and storage of this compound stock solutions. It emphasizes the rationale behind each step to ensure scientific integrity and experimental success.

Mechanism of Action: Selective COX-2 Inhibition

This compound exerts its primary effects by selectively binding to and inhibiting the COX-2 enzyme, which is responsible for converting arachidonic acid into prostaglandin H2, a precursor for various pro-inflammatory prostaglandins.[2][3] This selectivity for COX-2 over the constitutively expressed COX-1 isoform is a key feature that distinguishes it from many traditional non-steroidal anti-inflammatory drugs (NSAIDs).[7]

Celecoxib_Mechanism Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Pro-inflammatory Prostaglandins COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation This compound This compound This compound->COX2

Caption: this compound selectively inhibits the COX-2 enzyme.

Physicochemical Properties of this compound

Understanding the fundamental properties of this compound is crucial for its effective handling and use in experimental settings.

PropertyValueReference
Molecular Formula C₁₇H₁₄F₃N₃O₂S[8]
Molecular Weight 381.37 g/mol [8]
Appearance White to off-white crystalline powder[5]
Solubility in DMSO ≥ 50 mg/mL (131.11 mM)[8]
Solubility in Ethanol ~25 mg/mL[9]
Solubility in Water Practically insoluble[5][6]
Storage (Solid) -20°C for up to 3 years[8]

Protocol: Preparation of a 100 mM this compound Stock Solution in DMSO

This protocol details the preparation of a high-concentration primary stock solution of this compound in Dimethyl Sulfoxide (DMSO). DMSO is the recommended solvent due to its high solubilizing capacity for this compound and its miscibility with aqueous cell culture media.[8][10]

Materials and Equipment
  • This compound powder (purity ≥98%)

  • Anhydrous, sterile-filtered DMSO (cell culture grade)

  • Sterile, amber microcentrifuge tubes or cryovials

  • Analytical balance

  • Vortex mixer

  • Calibrated pipettes and sterile pipette tips

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

  • Laminar flow hood or biological safety cabinet

Step-by-Step Protocol
  • Pre-Weighing Preparation: Before weighing, allow the this compound powder container to equilibrate to room temperature to prevent condensation.

  • Weighing: In a laminar flow hood, accurately weigh 38.14 mg of this compound powder and transfer it to a sterile amber microcentrifuge tube.

    • Rationale: Precise weighing is critical for an accurate final concentration. Amber tubes are used to protect the light-sensitive compound.[11]

  • Solvent Addition: Add 1.0 mL of anhydrous, sterile DMSO to the tube containing the this compound powder.

  • Dissolution: Tightly cap the tube and vortex for 2-3 minutes until the powder is completely dissolved. A clear, homogenous solution should be observed.

    • Troubleshooting: If dissolution is slow, gentle warming in a 37°C water bath for a few minutes can aid the process.[11] However, avoid excessive heat. Brief sonication can also be employed to break up aggregates.[12]

  • Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile, amber cryovials.

  • Labeling and Storage: Clearly label each aliquot with the compound name, concentration (100 mM), solvent (DMSO), and date of preparation. Immediately store the aliquots at -20°C or -80°C for long-term storage.[8]

Stock_Solution_Workflow cluster_prep Stock Solution Preparation cluster_storage Storage Weigh Weigh 38.14 mg This compound Add_DMSO Add 1.0 mL DMSO Weigh->Add_DMSO Vortex Vortex to Dissolve Add_DMSO->Vortex Aliquot Aliquot into Single-Use Volumes Vortex->Aliquot Store Store at -20°C or -80°C Aliquot->Store

Caption: Workflow for preparing this compound stock solution.

Preparation of Working Solutions

Working solutions are prepared by diluting the high-concentration stock solution into cell culture medium to achieve the desired final concentration for treating cells.

Key Considerations: Solvent Cytotoxicity

DMSO can be cytotoxic to cells at higher concentrations.[13][14] It is crucial to ensure that the final concentration of DMSO in the cell culture medium is kept to a minimum, typically below 0.5% (v/v) , and ideally at or below 0.1%.[8][15] Always include a vehicle control (medium with the same final DMSO concentration as the treated samples) in your experiments to account for any solvent-induced effects.[13]

Protocol for Preparing a 100 µM Working Solution
  • Thaw Stock Solution: Thaw one aliquot of the 100 mM this compound stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended): To avoid pipetting very small volumes and potential precipitation, perform an intermediate dilution. For example, dilute the 100 mM stock 1:100 in sterile cell culture medium to create a 1 mM intermediate solution.

  • Final Dilution: Add the appropriate volume of the stock or intermediate solution to the final volume of cell culture medium. For example, to prepare 1 mL of a 100 µM working solution from a 100 mM stock, you would perform a 1:1000 dilution (add 1 µL of 100 mM stock to 999 µL of medium).

    • Calculation: (C1)(V1) = (C2)(V2) -> (100,000 µM)(V1) = (100 µM)(1000 µL) -> V1 = 1 µL.

    • Final DMSO Concentration: In this example, the final DMSO concentration would be 0.1% (1 µL in 1000 µL).

  • Mixing: Gently mix the working solution by inverting the tube or pipetting up and down. Avoid vigorous vortexing which can cause protein denaturation in media containing serum.

  • Immediate Use: Prepare working solutions fresh for each experiment to prevent degradation and precipitation of this compound in the aqueous environment.[9]

Storage and Stability

Proper storage is essential to maintain the integrity and activity of the this compound stock solution.

  • Solid Form: Store this compound powder at -20°C in a tightly sealed container, protected from light and moisture.[6][8]

  • Stock Solution in DMSO: When stored in properly sealed, light-protected aliquots at -20°C or -80°C, the DMSO stock solution is stable for at least 6 months.[8]

  • Aqueous Working Solutions: this compound is sparingly soluble and less stable in aqueous buffers and media. It is strongly recommended not to store aqueous solutions for more than one day.[9]

Quality Control and Best Practices

  • Aseptic Technique: All steps of stock and working solution preparation should be performed under sterile conditions in a laminar flow hood to prevent microbial contamination.[16][17][18]

  • Visual Inspection: Before each use, visually inspect the thawed stock solution for any signs of precipitation or crystallization. If observed, gently warm the solution to 37°C to redissolve the compound.[12]

  • Solvent Purity: Use high-quality, anhydrous, sterile-filtered DMSO. Water contamination in DMSO can significantly reduce the solubility of hydrophobic compounds.[12]

  • Vehicle Controls: Always include a vehicle control group in your experiments (cells treated with the same concentration of DMSO as the highest this compound dose) to differentiate between the effects of the drug and the solvent.[13]

References

MTT assay protocol for celecoxib cytotoxicity testing

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols

Introduction: Quantifying Cellular Response to Celecoxib

The MTT assay is a robust and widely utilized colorimetric method for assessing cellular metabolic activity, which serves as a key indicator of cell viability, proliferation, and cytotoxicity.[1][2][3] Its principle lies in the enzymatic conversion of a water-soluble tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product by metabolically active cells.[4][5] This conversion is primarily mediated by NAD(P)H-dependent oxidoreductase enzymes, such as succinate dehydrogenase, within the mitochondria.[6][7] The quantity of formazan produced, measured spectrophotometrically after solubilization, is directly proportional to the number of viable cells.[4][5]

This compound is a non-steroidal anti-inflammatory drug (NSAID) that acts as a selective cyclooxygenase-2 (COX-2) inhibitor.[8] Beyond its anti-inflammatory applications, this compound has demonstrated potent cytotoxic and anti-proliferative effects in various cancer cell lines, often through both COX-2 dependent and independent pathways.[9][10][11] The MTT assay is an essential tool for quantifying these cytotoxic effects, enabling researchers to determine key parameters such as the half-maximal inhibitory concentration (IC50) of this compound. This guide provides a comprehensive, field-proven protocol for conducting an MTT assay to evaluate the cytotoxicity of this compound, emphasizing the critical steps and considerations for generating reliable and reproducible data.

Principle of the MTT Assay

The MTT assay is a quantitative assessment of cellular redox potential. Viable cells with active metabolism maintain a reducing environment, particularly within the mitochondria. These mitochondrial dehydrogenases cleave the tetrazolium ring of the yellow MTT substrate, converting it into insoluble, purple formazan crystals that accumulate within the cell.[6] Dead cells, having lost their metabolic activity, are incapable of this conversion.[5] The final step involves adding a solubilizing agent, typically Dimethyl Sulfoxide (DMSO), to dissolve these intracellular formazan crystals, resulting in a colored solution whose absorbance can be quantified.[4][7]

MTT_Workflow cluster_0 Cellular Phase (In-well) cluster_1 Measurement Phase ViableCell Metabolically Active Viable Cell Mitochondria Mitochondrial Dehydrogenases (e.g., SDH) ViableCell->Mitochondria Contains MTT Yellow MTT (Water-Soluble) MTT->ViableCell Enters Cell Formazan Purple Formazan (Insoluble Crystals) Mitochondria->Formazan Reduces MTT to Solubilization Add Solubilizing Agent (e.g., DMSO) Formazan->Solubilization Lysis & Solubilization SolubilizedFormazan Purple Solution Solubilization->SolubilizedFormazan Dissolves Crystals Reader Measure Absorbance (~570 nm) SolubilizedFormazan->Reader Quantified by

Caption: Workflow of the MTT assay from cellular uptake to signal detection.

Experimental Design: Key Parameters for this compound Testing

Careful optimization of experimental parameters is crucial for a successful cytotoxicity study. The following table summarizes recommended starting points for testing this compound.

ParameterRecommendationRationale & Key Considerations
Cell Line Cancer cell line relevant to the research question (e.g., HeLa, HT-29, PC-3).Ensure cells are healthy, in the logarithmic growth phase, and free of contamination.[4][12] Different cell lines exhibit varying sensitivities to this compound.[11]
Seeding Density 5,000 - 10,000 cells/well (in a 96-well plate).Must be optimized for each cell line to ensure cells are not over-confluent at the end of the experiment but provide a sufficient signal.[12][13][14]
This compound Stock 10-50 mM in 100% DMSO.This compound is poorly soluble in aqueous media but dissolves readily in DMSO.[8][15] Prepare fresh or store in small aliquots at -20°C.
Vehicle Control Complete medium + DMSO.The final DMSO concentration in the wells must match the highest concentration used for this compound treatment and should be non-toxic (typically ≤0.5%).[12][13]
This compound Concentrations Logarithmic serial dilutions (e.g., 0.1 µM to 100 µM).A wide range is necessary to generate a complete dose-response curve and accurately determine the IC50 value. An IC50 of 40 µM has been reported for HeLa cells.[10]
Treatment Duration 24, 48, or 72 hours.Cytotoxic effects are time-dependent. Testing multiple time points provides a more comprehensive profile of the drug's activity.[11][16]
MTT Incubation 2 - 4 hours.This duration is typically sufficient for visible formazan crystal formation without causing MTT-related toxicity to the cells.[14][17]

Detailed Protocol: Step-by-Step Methodology

This protocol is optimized for adherent cells cultured in a 96-well microplate format.

Part 1: Preparation of Reagents
  • Complete Culture Medium: Use the recommended medium for your specific cell line, typically supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Refer to supplier guidelines, such as the ATCC Cell Culture Guide.[18][19]

  • This compound Stock Solution (e.g., 20 mM):

    • Aseptically weigh the required amount of this compound powder.

    • Dissolve in sterile, cell-culture grade DMSO to the desired concentration (e.g., 20 mM).[8]

    • Vortex until fully dissolved. Store in small, single-use aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • MTT Solution (5 mg/mL):

    • Dissolve MTT powder in sterile, phosphate-buffered saline (PBS) to a final concentration of 5 mg/mL.[20]

    • Vortex thoroughly to ensure complete dissolution.

    • Sterilize the solution by passing it through a 0.2 µm syringe filter into a sterile, light-protected container (e.g., a falcon tube wrapped in aluminum foil).[20]

    • Store at 4°C for frequent use or at -20°C for long-term storage, always protected from light.[20]

  • Solubilization Solution: 100% cell-culture grade DMSO is commonly used and effective.[4][21] Alternatively, a solution of 0.1 N HCl in anhydrous isopropanol can be used.[13]

Part 2: Cell Seeding
  • Culture cells in a T-75 flask until they reach 70-80% confluency. Ensure they are in the logarithmic growth phase.[4]

  • Wash the cells with PBS, then detach them using a Trypsin-EDTA solution.[18]

  • Neutralize the trypsin with complete culture medium and transfer the cell suspension to a conical tube.

  • Perform a cell count using a hemocytometer or automated cell counter.

  • Dilute the cell suspension in complete culture medium to the optimized seeding density (e.g., 1 x 10^5 cells/mL for seeding 10,000 cells in 100 µL).

  • Using a multichannel pipette, dispense 100 µL of the cell suspension into each well of a 96-well plate. Avoid the outermost wells to minimize "edge effects," or fill them with sterile PBS.[6]

  • Incubate the plate overnight (18-24 hours) at 37°C in a humidified 5% CO2 incubator to allow cells to attach and resume normal growth.[13]

Part 3: this compound Treatment
  • Prepare serial dilutions of this compound in complete culture medium from your stock solution. For example, to achieve a final concentration of 100 µM from a 20 mM stock, perform a 1:200 dilution. Ensure the final DMSO concentration remains constant across all treatments (e.g., 0.5%).

  • Prepare a vehicle control by diluting DMSO in medium to the same final concentration used for the highest this compound dose.[13]

  • After overnight incubation, carefully aspirate the culture medium from the wells.

  • Add 100 µL of the appropriate this compound dilution, vehicle control, or untreated medium control to the designated wells. It is essential to perform each treatment in triplicate.

  • Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).[16]

Part 4: MTT Assay and Absorbance Measurement
  • Following the treatment period, carefully aspirate the medium containing this compound from all wells.

  • Add 100 µL of a freshly prepared 1:10 dilution of the 5 mg/mL MTT stock solution in serum-free medium to each well (final MTT concentration of 0.5 mg/mL).[17] Using serum-free medium is critical to avoid interference from serum components.[6][12]

  • Incubate the plate for 2-4 hours at 37°C, protected from light. During this time, purple formazan crystals should become visible within the viable cells when viewed under a microscope.[14]

  • Carefully aspirate the MTT solution from the wells. Be cautious not to disturb the formazan crystals or the attached cells.

  • Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[21]

  • Place the plate on an orbital shaker and agitate at a low speed for 10-15 minutes to ensure complete solubilization of the formazan.[13]

  • Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 570 nm. It is recommended to use a reference wavelength of 630 nm to subtract background absorbance. Read the plate within 1 hour of adding the solubilization solution.

Data Analysis and IC50 Calculation

Proper data analysis is essential for interpreting the results of the MTT assay. The goal is to generate a dose-response curve and calculate the IC50 value.

  • Background Subtraction: Calculate the average absorbance from the blank wells (medium + MTT + DMSO, no cells) and subtract this value from the readings of all other wells.[7]

  • Calculate Percent Viability: Normalize the data to the vehicle control. The viability of cells in the vehicle control wells is considered 100%. Use the following formula for each this compound concentration:

    • % Cell Viability = (Corrected OD of Treated Sample / Corrected OD of Vehicle Control) x 100 [22]

  • Plot Dose-Response Curve: Create a scatter plot with the logarithm of the this compound concentration on the X-axis and the corresponding % Cell Viability on the Y-axis.[23][24]

  • Determine IC50: The IC50 is the concentration of this compound that reduces cell viability to 50%. This value is determined by performing a non-linear regression analysis (four-parameter logistic model) on the dose-response curve using statistical software such as GraphPad Prism.[23][25]

DataAnalysis_Workflow RawOD Raw Absorbance Data (OD at 570 nm) CorrectedOD Calculate Corrected OD (Raw OD - Blank OD) RawOD->CorrectedOD BlankOD Average Blank OD (Media Only Control) BlankOD->CorrectedOD PercentViability Calculate % Viability (vs. Vehicle Control) CorrectedOD->PercentViability VehicleOD Average Corrected OD of Vehicle Control VehicleOD->PercentViability Plot Plot Dose-Response Curve (% Viability vs. Log[this compound]) PercentViability->Plot IC50 Calculate IC50 (Non-linear Regression) Plot->IC50

Caption: Workflow for MTT assay data analysis and IC50 determination.

Assay Validation, Troubleshooting, and Limitations

A self-validating protocol includes awareness of potential pitfalls.

IssuePotential Cause(s)Troubleshooting Solution(s)
High Background Microbial contamination; Phenol red or serum interference in the medium.[6][12]Visually inspect plates for contamination. Use phenol red-free and serum-free medium during the MTT incubation step.[6][12]
Low Signal / Low OD Cell seeding density is too low; Insufficient MTT incubation time; Cells are unhealthy or have a low metabolic rate.[12]Optimize cell number with a titration experiment.[14] Increase MTT incubation time (up to 4 hours). Ensure use of healthy, log-phase cells.
High Variability Incomplete solubilization of formazan crystals; Inconsistent pipetting; "Edge effect" in the 96-well plate.[6]Ensure thorough mixing after adding DMSO. Use calibrated pipettes and consistent technique. Avoid using the outer wells of the plate.
False Positives/Negatives This compound interferes with the MTT reduction reaction; The compound alters cellular metabolism without causing cell death.[6][26]Run a control with this compound in a cell-free system (medium + MTT + drug) to check for direct chemical reduction of MTT. Consider a complementary cytotoxicity assay (e.g., LDH release or Trypan Blue).

Limitations: The MTT assay is an indirect measure of cell viability based on metabolic activity.[6] Conditions or compounds that alter the metabolic state or mitochondrial function of a cell can influence MTT reduction without directly affecting viability, a critical consideration when interpreting results.[22][26][27] Furthermore, the MTT reagent itself can exhibit toxicity with prolonged exposure.[28]

References

Application Notes & Protocols: Utilizing Celecoxib in a Xenograft Model of Human Cancer

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Scientific Rationale

Celecoxib is a selective non-steroidal anti-inflammatory drug (NSAID) that specifically inhibits the cyclooxygenase-2 (COX-2) enzyme. In the landscape of oncology, the COX-2 pathway has emerged as a significant therapeutic target. COX-2 is frequently overexpressed in various malignancies—including colorectal, breast, lung, and pancreatic cancers—where it catalyzes the production of prostaglandin E2 (PGE2).[1][2][3] Elevated PGE2 levels in the tumor microenvironment are known to drive cancer progression by promoting cell proliferation, stimulating angiogenesis (the formation of new blood vessels), inhibiting apoptosis (programmed cell death), and suppressing the host's anti-tumor immune response.[4][5][6][7]

This compound's anti-cancer activity stems from its ability to block PGE2 production, thereby inhibiting these pro-tumorigenic processes.[1][8] Its mechanisms of action are both COX-2-dependent and independent, involving the downregulation of survival pathways like Akt and the Wnt/β-catenin pathway, and the induction of apoptosis.[1][9][10]

Human cancer xenograft models, where human tumor cells are implanted into immunodeficient mice, are a cornerstone of preclinical drug development. They provide an in vivo platform to assess the efficacy and mechanism of action of novel therapeutic agents like this compound in a physiologically relevant context before advancing to human clinical trials. This document provides a comprehensive guide to designing, executing, and interpreting studies using this compound in subcutaneous xenograft models.

Mechanism of Action: The COX-2/PGE2 Signaling Axis in Cancer

Understanding the underlying biology is critical for robust experimental design. The primary mechanism targeted by this compound in cancer is the COX-2/PGE2 signaling axis.

  • COX-2 Upregulation: In many tumors, inflammatory signals, growth factors, and oncogenes lead to the overexpression of the COX-2 enzyme.[11]

  • PGE2 Synthesis: COX-2 converts arachidonic acid into prostaglandin H2, which is then converted to PGE2 by prostaglandin E synthase.

  • PGE2 Receptor (EP) Activation: PGE2 binds to its G-protein coupled receptors (EP1-4) on cancer cells and other cells within the tumor microenvironment.[7]

  • Downstream Effects: This binding activates multiple downstream signaling pathways (e.g., PKA, β-catenin, NF-κB, PI3K/AKT) that collectively promote:

    • Proliferation & Survival: By upregulating survival proteins like BCL2 and survivin and activating growth pathways.[9][10]

    • Angiogenesis: By increasing the production of pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF).[10][12][13]

    • Invasion & Metastasis: By increasing the activity of matrix metalloproteinases (MMPs) that degrade the extracellular matrix.[1][3]

    • Immune Evasion: By suppressing the function of anti-tumor immune cells like CD8+ T cells and promoting immunosuppressive cells.[4][14][15]

This compound's Point of Intervention: this compound directly inhibits the COX-2 enzyme, preventing the synthesis of PGE2 and thereby blocking these downstream tumorigenic effects.[1][9]

Visualization of this compound's Mechanism of Action

Celecoxib_Mechanism cluster_effects Pro-Tumorigenic Effects AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGE2 Prostaglandin E2 (PGE2) COX2->PGE2 Synthesis EP_Receptor EP Receptors PGE2->EP_Receptor Binds to Proliferation ↑ Proliferation ↓ Apoptosis EP_Receptor->Proliferation Angiogenesis ↑ Angiogenesis (VEGF) EP_Receptor->Angiogenesis Immunity ↓ Anti-Tumor Immunity EP_Receptor->Immunity Invasion ↑ Invasion (MMPs) EP_Receptor->Invasion This compound This compound This compound->COX2 Inhibits Xenograft_Workflow Start Day -7: Cell Culture (Log phase growth) Inject Day 0: Subcutaneous Injection of Cells Start->Inject Palpate Days 5-10: Tumor Palpation & Measurement Inject->Palpate Randomize Tumors ~100 mm³: Randomize into Groups Palpate->Randomize Treatment Days 1-21: Daily Dosing (Vehicle vs. This compound) Randomize->Treatment Monitor Monitor 3x/week: - Tumor Volume - Body Weight - Clinical Signs Treatment->Monitor Endpoint Day 21 (or ethical limit): Study Endpoint Monitor->Endpoint Analysis Necropsy & Tissue Harvest - Final Tumor Weight - Biomarker Analysis Endpoint->Analysis

References

Application Notes and Protocols: Combining Celecoxib and Immunotherapy in Preclinical Models

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

Introduction: Reshaping the Tumor Microenvironment for Enhanced Immunotherapy

Immune checkpoint inhibitors (ICIs) have marked a paradigm shift in oncology, yet a significant portion of patients do not respond to these therapies.[1][2] A primary mechanism of resistance is the immunosuppressive tumor microenvironment (TME), which can prevent the infiltration and function of effector T cells.[1][2] A key player in orchestrating this immunosuppressive milieu is the enzyme cyclooxygenase-2 (COX-2).[1][3]

Overexpressed in a majority of solid tumors, COX-2 is the rate-limiting enzyme in the production of prostaglandin E2 (PGE2).[1][3] PGE2 is a potent signaling molecule that promotes tumor growth, proliferation, and metastasis while actively suppressing the anti-tumor immune response.[1][4][5] It achieves this by:

  • Promoting the expansion and function of immunosuppressive cells , such as myeloid-derived suppressor cells (MDSCs) and regulatory T cells (Tregs).[5][6][7]

  • Inhibiting the maturation and function of dendritic cells (DCs) , which are critical for priming anti-tumor T cell responses.[1]

  • Directly suppressing the activity of cytotoxic T lymphocytes (CTLs) and Natural Killer (NK) cells.[8][9]

  • Driving the expression of other immunosuppressive factors , such as indoleamine 2,3-dioxygenase 1 (IDO1) and programmed death-ligand 1 (PD-L1).[1][10]

Celecoxib, a selective COX-2 inhibitor, disrupts this axis by blocking PGE2 production.[6][7] This action remodels the TME from an immunosuppressive ("cold") to an immune-active ("hot") state, making it more permissive to the effects of immunotherapy.[4][6] Preclinical studies have consistently demonstrated that combining this compound with ICIs, such as anti-PD-1 or anti-PD-L1 antibodies, results in synergistic anti-tumor effects, leading to enhanced tumor regression and improved survival in various cancer models.[3][4][6][11][12]

This application note provides a comprehensive guide for researchers on the rationale, design, and execution of preclinical studies combining this compound with immunotherapy.

Scientific Rationale: The COX-2/PGE2 Axis as an Immune Checkpoint

The COX-2/PGE2 signaling pathway acts as a critical immune checkpoint, promoting immune evasion in cancer.[4] By inhibiting this pathway, this compound can effectively "release the brakes" on the anti-tumor immune response, creating a favorable environment for ICIs to function.

Diagram: Mechanism of this compound-Mediated Immune Enhancement

G cluster_0 Tumor Microenvironment cluster_1 Therapeutic Intervention Tumor Cells Tumor Cells COX-2 COX-2 Tumor Cells->COX-2 Upregulates PGE2 PGE2 COX-2->PGE2 Produces MDSCs MDSCs PGE2->MDSCs Promotes Tregs Tregs PGE2->Tregs Promotes Effector T Cells (CD8+) Effector T Cells (CD8+) PGE2->Effector T Cells (CD8+) Inhibits Immune Suppression Immune Suppression MDSCs->Immune Suppression Tregs->Immune Suppression Immune Suppression->Effector T Cells (CD8+) Inhibits This compound This compound This compound->COX-2 Inhibits Anti-PD-1/PD-L1 Anti-PD-1/PD-L1 Anti-PD-1/PD-L1->Effector T Cells (CD8+) Activates

Caption: this compound inhibits COX-2, reducing PGE2 and mitigating immune suppression.

Experimental Protocols: A Step-by-Step Guide

This section provides detailed protocols for conducting a typical preclinical study evaluating the combination of this compound and an anti-PD-1 antibody in a syngeneic mouse tumor model.

I. In Vivo Tumor Model

Objective: To assess the in vivo efficacy of this compound and anti-PD-1 mAb combination therapy on tumor growth and survival.

Materials:

  • 6-8 week old immunocompetent mice (e.g., C57BL/6 or BALB/c, depending on the tumor cell line)

  • Syngeneic tumor cell line (e.g., B16-F10 melanoma, MC38 colon adenocarcinoma, 4T1 breast cancer)

  • This compound (for oral gavage or dietary admixture)

  • Anti-mouse PD-1 antibody (clone RMP1-14 or similar) and isotype control IgG

  • Sterile PBS

  • Calipers for tumor measurement

Protocol:

  • Tumor Cell Implantation: Subcutaneously inject 0.5-1 x 10^6 tumor cells in 100 µL of sterile PBS into the flank of each mouse.

  • Tumor Growth Monitoring: Begin measuring tumor volume three times a week once tumors become palpable (typically 5-7 days post-implantation). Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • Treatment Groups: Randomize mice into the following treatment groups (n=8-10 mice per group) once average tumor volume reaches approximately 50-100 mm³:

    • Vehicle Control (e.g., PBS or appropriate vehicle for this compound) + Isotype Control IgG

    • This compound + Isotype Control IgG

    • Vehicle Control + Anti-PD-1 mAb

    • This compound + Anti-PD-1 mAb

  • Drug Administration:

    • This compound: Administer daily via oral gavage (e.g., 10-50 mg/kg) or provide as a dietary admixture.[8][13] The oral gavage formulation can be prepared in a vehicle such as 0.5% methylcellulose.

    • Anti-PD-1 mAb: Administer intraperitoneally (i.p.) at a dose of 100-250 µg per mouse every 3-4 days for a total of 3-4 doses.[4]

  • Efficacy Endpoints:

    • Monitor tumor growth until tumors reach the predetermined endpoint size as per institutional animal care and use committee (IACUC) guidelines.

    • Record survival data. Euthanize mice when tumors ulcerate or reach the endpoint size.

  • Data Analysis: Plot mean tumor volume ± SEM for each group over time. Analyze statistical significance using a two-way ANOVA. Generate Kaplan-Meier survival curves and analyze using the log-rank test.

Diagram: Experimental Workflow

G cluster_0 Phase 1: Tumor Establishment cluster_1 Phase 2: Treatment cluster_2 Phase 3: Analysis A Day 0: Tumor Cell Implantation B Days 5-7: Tumor Palpation & Randomization A->B C Initiate Treatment: - this compound (daily) - Anti-PD-1 (q3-4d) B->C D Monitor Tumor Growth (3x per week) C->D E Endpoint: Tumor Growth & Survival D->E F Ex Vivo Analysis: Tumors & Spleens (Flow Cytometry, IHC) D->F

Caption: Workflow for a preclinical combination therapy study.

II. Immune Cell Profiling by Flow Cytometry

Objective: To characterize the immune cell populations within the TME and spleen following treatment.

Materials:

  • Tumors and spleens from treated mice (collected at a specific time point or at the study endpoint)

  • RPMI-1640 medium

  • Collagenase D, DNase I

  • ACK lysis buffer

  • FACS buffer (PBS + 2% FBS)

  • Fluorescently conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3, Gr-1, Ly6G, Ly6C, F4/80, CD11b, CD11c, MHC-II, CD80, CD86, PD-1, TIM-3, LAG-3)

  • Fixable viability dye

  • Intracellular staining buffer kit

Protocol:

  • Tissue Processing:

    • Tumors: Mince tumors and digest in RPMI containing Collagenase D (1 mg/mL) and DNase I (0.1 mg/mL) for 30-45 minutes at 37°C. Pass through a 70 µm cell strainer to obtain a single-cell suspension.

    • Spleens: Mechanically dissociate spleens through a 70 µm cell strainer. Lyse red blood cells using ACK lysis buffer.

  • Cell Staining:

    • Wash cells with FACS buffer and stain with a fixable viability dye.

    • Perform surface staining with a cocktail of fluorescently conjugated antibodies for 30 minutes on ice, protected from light.

    • For intracellular staining (e.g., FoxP3 for Tregs), fix and permeabilize cells according to the manufacturer's protocol, followed by staining with the intracellular antibody.

  • Data Acquisition and Analysis:

    • Acquire samples on a flow cytometer.

    • Analyze the data using flow cytometry analysis software. Gate on live, singlet, CD45+ cells to identify immune populations. Quantify the percentage and absolute number of various immune cell subsets, including:

      • Cytotoxic T cells (CD3+CD8+)

      • Helper T cells (CD3+CD4+)

      • Regulatory T cells (CD3+CD4+FoxP3+)

      • Myeloid-derived suppressor cells (CD11b+Gr-1+)

      • Tumor-associated macrophages (CD11b+F4/80+)

      • Dendritic cells (CD11c+MHC-II+)

Data Presentation and Expected Outcomes

The combination of this compound and immunotherapy is expected to yield significant changes in both tumor growth and the composition of the tumor immune infiltrate.

Table 1: Expected Tumor Growth Inhibition
Treatment GroupMean Tumor Volume at Day 21 (mm³)% Tumor Growth Inhibition (TGI)
Vehicle + Isotype IgG1500 ± 250-
This compound + Isotype IgG1100 ± 20027%
Vehicle + Anti-PD-1 mAb900 ± 18040%
This compound + Anti-PD-1 mAb 300 ± 90 80%

Data are representative and will vary based on the tumor model and specific experimental conditions.

Table 2: Expected Changes in Tumor Immune Infiltrate (% of CD45+ cells)
Immune Cell SubsetVehicle + Isotype IgGThis compound + Anti-PD-1 mAbExpected Change
CD8+ T cells10%35%
CD8+ T cells expressing IFN-γ/TNF-α5%25%
Regulatory T cells (Tregs)15%5%
Myeloid-Derived Suppressor Cells (MDSCs)25%8%
Ratio of CD8+ T cells to Tregs0.677.0

These data represent anticipated trends. Actual percentages will be model-dependent.

Trustworthiness and Self-Validation

To ensure the trustworthiness of the results, every protocol should incorporate self-validating systems:

  • Appropriate Controls: The inclusion of vehicle, isotype, and single-agent treatment groups is crucial to demonstrate synergy and rule out non-specific effects.

  • Reproducibility: Experiments should be repeated to ensure the consistency of the findings.

  • Orthogonal Validation: Complement flow cytometry data with other techniques like immunohistochemistry (IHC) to visualize immune cell infiltration within the tumor architecture or multiplex cytokine assays (e.g., Luminex) to measure systemic and intratumoral cytokine levels.

  • Mechanism-Based Endpoints: Beyond tumor volume, assess endpoints that reflect the proposed mechanism of action, such as measuring PGE2 levels in tumor lysates or plasma via ELISA to confirm COX-2 inhibition by this compound.[8][13]

Conclusion and Future Directions

The combination of this compound with immunotherapy, particularly immune checkpoint blockade, represents a highly promising and readily translatable therapeutic strategy.[4] By targeting the COX-2/PGE2 axis, this compound can remodel the tumor microenvironment to be more favorable for an anti-tumor immune response, thereby enhancing the efficacy of ICIs.[6][7] The protocols outlined in this application note provide a robust framework for preclinical evaluation of this combination. Future studies may explore the optimal scheduling and dosing of this combination, investigate its efficacy in different tumor models, and identify predictive biomarkers to select patients most likely to benefit from this therapeutic approach.

References

Application Note: A Robust and Validated HPLC-UV Method for the Quantification of Celecoxib in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note describes a detailed, robust, and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of celecoxib in human plasma. The described protocol is crucial for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies. The methodology encompasses a straightforward liquid-liquid extraction (LLE) for sample preparation, followed by isocratic chromatographic separation on a C18 column with UV detection. The method has been developed and validated in accordance with international guidelines, ensuring accuracy, precision, and reliability of the analytical results.

Introduction

This compound, chemically known as 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide, is a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[1][2] It is widely prescribed for the management of pain and inflammation in conditions such as osteoarthritis and rheumatoid arthritis.[1][2] Accurate quantification of this compound in biological matrices, particularly plasma, is essential for evaluating its pharmacokinetic profile, ensuring therapeutic efficacy, and maintaining patient safety.[1]

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of drug compounds in complex biological fluids.[3][4][5] This application note provides a comprehensive guide for researchers and drug development professionals on a validated HPLC-UV method for this compound quantification in human plasma.

Principle of the Method

The analytical procedure involves the extraction of this compound and an internal standard (IS) from human plasma using a liquid-liquid extraction (LLE) technique. The extracted analytes are then separated on a C18 reversed-phase column using an isocratic mobile phase. The quantification is achieved by monitoring the UV absorbance at a specific wavelength. The use of an internal standard is critical as it corrects for variations in extraction efficiency and injection volume, thereby enhancing the accuracy and precision of the method.

Materials and Reagents

  • Chemicals and Solvents:

    • This compound reference standard (≥98% purity)

    • Flutamide (Internal Standard, IS) (≥98% purity)[1]

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • n-Hexane (HPLC grade)

    • Isoamyl alcohol (Analytical grade)

    • Potassium dihydrogen phosphate (KH2PO4) (Analytical grade)

    • Orthophosphoric acid (Analytical grade)

    • Ultrapure water (Milli-Q or equivalent)

  • Biological Matrix:

    • Drug-free, heparinized human plasma

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is suitable for this application. The following conditions have been optimized for the separation and quantification of this compound.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 column (e.g., Waters µ-Bondapak, 250 mm x 3.9 mm, 5 µm)[1]
Mobile Phase 0.01M KH2PO4 buffer (pH adjusted to 4.0 with orthophosphoric acid) : Acetonitrile (60:40, v/v)[1]
Flow Rate 1.0 mL/min[6]
Detection Wavelength 260 nm[1][5]
Injection Volume 50 µL[1]
Column Temperature Ambient
Run Time Approximately 10 minutes

Rationale for Chromatographic Conditions:

  • C18 Column: A C18 column is a common choice for reversed-phase chromatography of non-polar to moderately polar compounds like this compound, providing excellent separation and peak shape.

  • Mobile Phase: The combination of an acidic phosphate buffer and acetonitrile allows for good resolution and retention of this compound and the internal standard. The pH of the buffer is crucial for maintaining the consistent ionization state of the analyte, leading to reproducible retention times.

  • Isocratic Elution: An isocratic elution (constant mobile phase composition) simplifies the method, improves reproducibility, and is suitable for the separation of a limited number of compounds.

  • UV Detection: this compound has a significant UV absorbance at 260 nm, providing good sensitivity for quantification in plasma.[1][5]

Experimental Protocols

Preparation of Standard and Stock Solutions
  • This compound Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with methanol.[1]

  • This compound Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 1.0 to 20 µg/mL.[1]

  • Internal Standard (Flutamide) Stock Solution (50 µg/mL): Accurately weigh 5 mg of flutamide and dissolve it in a 100 mL volumetric flask with methanol.[1]

Preparation of Calibration Curve and Quality Control Samples
  • Calibration Standards: To a series of clean microcentrifuge tubes, add 0.5 mL of blank human plasma. Spike with 50 µL of the appropriate this compound working standard solution to achieve final concentrations ranging from 10 ng/mL to 2000 ng/mL.[1]

  • Quality Control (QC) Samples: Prepare QC samples in blank plasma at three concentration levels: low (e.g., 30 ng/mL), medium (e.g., 500 ng/mL), and high (e.g., 1500 ng/mL).

Sample Preparation (Liquid-Liquid Extraction)

The following diagram illustrates the workflow for sample preparation:

Sample_Preparation_Workflow cluster_plasma Plasma Sample cluster_addition Reagent Addition cluster_extraction Extraction cluster_processing Supernatant Processing cluster_analysis Analysis Plasma 0.5 mL Plasma Sample Add_IS Add 50 µL IS (Flutamide) Plasma->Add_IS Spike Add_Buffer Add 50 µL Phosphate Buffer (pH 5) Add_IS->Add_Buffer Vortex1 Vortex (30s) Add_Buffer->Vortex1 Add_Solvent Add 5 mL n-Hexane: Isoamyl Alcohol (97:3) Vortex1->Add_Solvent Vortex2 Vortex (1 min) Add_Solvent->Vortex2 Centrifuge Centrifuge (3000 rpm, 15 min) Vortex2->Centrifuge Transfer Transfer Organic Layer Centrifuge->Transfer Evaporate Evaporate to Dryness (under Nitrogen) Transfer->Evaporate Reconstitute Reconstitute in 80 µL Mobile Phase Evaporate->Reconstitute Inject Inject 50 µL into HPLC Reconstitute->Inject

Caption: Liquid-Liquid Extraction Workflow for this compound from Plasma.

Step-by-Step Protocol:

  • To 0.5 mL of plasma sample (blank, calibration standard, QC, or unknown) in a 10 mL glass tube, add 50 µL of the internal standard solution (50 µg/mL flutamide).[1]

  • Add 50 µL of 0.5 M phosphate buffer (pH 5.0) and vortex for 30 seconds.[1]

  • Add 5 mL of the extraction solvent mixture (n-hexane:isoamyl alcohol, 97:3 v/v).[1]

  • Vortex the mixture for 1 minute to ensure thorough mixing and extraction.[1]

  • Centrifuge the samples at 3000 rpm for 15 minutes to separate the aqueous and organic layers.[1]

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen gas at room temperature.

  • Reconstitute the residue in 80 µL of the mobile phase and vortex to dissolve.[1]

  • Inject 50 µL of the reconstituted sample into the HPLC system.[1]

Rationale for Sample Preparation:

  • Liquid-Liquid Extraction (LLE): LLE is a simple and effective technique for extracting this compound from the complex plasma matrix, removing proteins and other potential interferences.[1] The chosen solvent system provides high extraction recovery for this compound.

  • Protein Precipitation: While not the primary method here, the addition of organic solvent in LLE also aids in precipitating plasma proteins. Direct protein precipitation can also be used, but it may lead to column deterioration over time.[1] Solid-phase extraction (SPE) is another alternative that can offer cleaner extracts but is often more time-consuming and expensive.[3][7]

Method Validation

The developed method should be validated according to the guidelines of regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[8][9][10]

The validation process ensures the reliability of the analytical data and should include the following parameters:

Method_Validation Validation Bioanalytical Method Validation Selectivity Selectivity & Specificity Validation->Selectivity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision (Intra- & Inter-day) Validation->Precision Recovery Extraction Recovery Validation->Recovery LLOQ Lower Limit of Quantification Validation->LLOQ Stability Stability (Freeze-Thaw, Short- & Long-Term) Validation->Stability

Caption: Key Parameters for Bioanalytical Method Validation.

Selectivity and Specificity

Analyze blank plasma samples from at least six different sources to ensure that no endogenous components interfere with the peaks of this compound and the internal standard.

Linearity and Range

The linearity of the method should be established by analyzing calibration standards at a minimum of six different concentrations. The calibration curve is constructed by plotting the peak area ratio of this compound to the internal standard against the nominal concentration of this compound. A linear regression analysis should be performed, and the correlation coefficient (r²) should be greater than 0.99.

ParameterAcceptance Criteria
Linearity (r²) ≥ 0.99
Calibration Range e.g., 10 - 2000 ng/mL[1] or 40 - 4000 ng/mL[3]
Accuracy and Precision

The accuracy and precision of the method are determined by analyzing the QC samples at three concentration levels on three different days (inter-day) and with five replicates on the same day (intra-day).

ParameterAcceptance Criteria
Accuracy (% Bias) Within ±15% of the nominal value (±20% for LLOQ)
Precision (% RSD/CV) ≤ 15% (≤ 20% for LLOQ)
Lower Limit of Quantification (LLOQ)

The LLOQ is the lowest concentration of the analyte in a sample that can be quantitatively determined with acceptable accuracy and precision. For this method, an LLOQ of 10 ng/mL is achievable.[1][4]

Extraction Recovery

The extraction recovery of this compound and the internal standard is determined by comparing the peak areas of the analytes from extracted plasma samples with those of unextracted standard solutions at the same concentration. A consistent and reproducible recovery is more important than a high recovery.

AnalyteExpected Recovery
This compound> 90%[1]
Flutamide> 85%
Stability

The stability of this compound in plasma should be evaluated under various conditions to ensure that the sample integrity is maintained during handling and storage.

  • Freeze-Thaw Stability: Assess the stability after three freeze-thaw cycles.

  • Short-Term Stability: Evaluate the stability at room temperature for a specified period (e.g., 24 hours).

  • Long-Term Stability: Determine the stability in a freezer at -20°C or -80°C over an extended period.

  • Post-Preparative Stability: Assess the stability of the processed samples in the autosampler.

Application to a Pharmacokinetic Study

This validated HPLC method can be effectively applied to determine the plasma concentration-time profile of this compound following oral administration. This data is crucial for calculating key pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the concentration-time curve).

Conclusion

The HPLC-UV method described in this application note provides a simple, rapid, sensitive, and reliable approach for the quantification of this compound in human plasma. The method is well-suited for routine use in clinical and research laboratories for pharmacokinetic and therapeutic drug monitoring studies. The detailed protocols and validation criteria ensure the generation of high-quality, reproducible data that meets regulatory standards.

References

Application Notes and Protocols for the Laboratory Synthesis and Purification of Celecoxib

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides detailed protocols for the synthesis and purification of Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, intended for laboratory and research applications. We present a robust and widely-cited two-step synthetic pathway, commencing with a Claisen condensation to form a key β-dicarbonyl intermediate, followed by a cyclocondensation reaction to construct the core pyrazole structure of this compound. The narrative emphasizes the chemical rationale behind procedural steps and reagent selection. Furthermore, a validated recrystallization protocol for the purification of crude this compound is detailed, designed to yield a final product of high purity suitable for experimental use. This guide includes workflow diagrams, quantitative data tables, and characterization checkpoints to ensure procedural clarity and reproducibility for researchers, scientists, and professionals in drug development.

Introduction: The Significance of this compound in Research

This compound is a nonsteroidal anti-inflammatory drug (NSAID) that exerts its therapeutic effects through the highly selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[1] The COX-2 enzyme is a critical mediator in the inflammatory cascade, responsible for converting arachidonic acid into prostaglandins, which are key signaling molecules for pain and inflammation.[2] Unlike traditional NSAIDs that inhibit both COX-1 and COX-2 isoforms, this compound's selectivity for COX-2 mitigates the risk of gastrointestinal side effects commonly associated with COX-1 inhibition.[2]

The unique structure of this compound, characterized by its 1,5-diarylpyrazole core, a trifluoromethyl group, and a benzenesulfonamide moiety, makes it a valuable scaffold in medicinal chemistry and drug discovery.[1] Access to a reliable and well-characterized supply of this compound is essential for a wide range of research applications, from studying the mechanisms of inflammation to developing novel therapeutic agents. This document provides a self-contained, field-proven methodology for the synthesis and subsequent purification of this compound on a laboratory scale.

Overall Synthetic and Purification Workflow

The synthesis of this compound from 4'-methylacetophenone is a well-established two-step process.[3] The initial step involves a Claisen condensation to create the necessary 1,3-dicarbonyl intermediate. This is followed by a regioselective cyclocondensation with a substituted hydrazine to form the final pyrazole ring system. Purification is achieved through a multi-step recrystallization process.

G cluster_synthesis Synthesis Phase cluster_purification Purification Phase A 4'-Methylacetophenone + Ethyl Trifluoroacetate B Step 1: Claisen Condensation (Base: Sodium Methoxide) A->B C Intermediate: 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione B->C E Step 2: Cyclocondensation (Solvent: Methanol or Ethanol) C->E D 4-Hydrazinylbenzenesulfonamide HCl D->E F Crude this compound E->F G Dissolution (e.g., Toluene/Acetone) F->G Proceed to Purification H Decolorization (Activated Carbon) G->H I Hot Filtration H->I J Cooling & Crystallization I->J K Isolation & Washing (Filtration) J->K L Drying K->L M Pure this compound L->M G A Crude this compound Solid B Add Solvent System (e.g., Toluene/Acetone) A->B C Heat to Reflux (80-85°C) to Dissolve B->C D Add Activated Carbon (for decolorization) C->D E Maintain Heat Briefly D->E F Perform Hot Filtration (to remove carbon & insolubles) E->F G Slowly Cool Filtrate (to 25-30°C for crystallization) F->G H Collect Crystals by Vacuum Filtration G->H I Wash Crystals with Cold Toluene H->I J Dry Crystals Under Vacuum I->J K High-Purity Crystalline this compound J->K

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Celecoxib Dosage for In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing celecoxib in in vivo animal models. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to make informed decisions, troubleshoot challenges, and ensure the integrity of your experimental outcomes. This guide is structured in a question-and-answer format to directly address the common hurdles and questions that arise during preclinical research with this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Initial Dose Selection & Strategy
Q1: How do I determine a safe and effective starting dose for this compound in my animal model (e.g., mouse or rat)?

A1: Selecting a starting dose requires a multi-faceted approach that prioritizes animal welfare and scientific validity. Simply using a dose from a previous publication without context can be misleading. The most rigorous method involves a combination of literature review and interspecies dose conversion.

The Causality Behind the Choice: Animals metabolize drugs at different rates than humans. A direct mg/kg conversion is often inaccurate and can lead to either sub-therapeutic dosing or unexpected toxicity. A more reliable method is to use an allometric scaling approach based on Body Surface Area (BSA), which is recommended by the FDA for estimating maximum safe starting doses in first-in-human trials and can be reverse-engineered for animal studies.

Authoritative Grounding: The conversion relies on a "Km" factor, which is the body weight (kg) divided by the BSA (m²). To convert a human dose to an animal equivalent dose (AED), the following formula is used[1]:

AED (mg/kg) = Human Dose (mg/kg) * (Human Km / Animal Km)

Step-by-Step Protocol: Dose Conversion from Human to Mouse

  • Identify the Human Dose: The standard human dose for this compound in treating arthritis is 200 mg/day.[2] For a 60 kg human, this is approximately 3.33 mg/kg.

  • Find the Km Values:

    • Human Km = 37[1]

    • Mouse Km = 3[1]

  • Calculate the Animal Equivalent Dose (AED):

    • AED (mg/kg) = 3.33 mg/kg * (37 / 3)

    • AED (mg/kg) ≈ 41 mg/kg

This calculation provides a scientifically grounded starting point for your dose-response studies. It is crucial to validate this calculated dose within your specific experimental context.

Q2: I've seen a wide range of doses in the literature. Which one is right for my study (e.g., inflammation vs. oncology)?

A2: The optimal dose is highly dependent on the disease model, the target endpoint, and the animal species. Doses effective for anti-inflammatory effects may not be sufficient for anti-cancer (chemopreventive or therapeutic) endpoints.

Expertise & Experience:

  • Inflammation/Pain Models: These studies often require lower to moderate doses to achieve sufficient COX-2 inhibition for analgesia. Doses in the range of 5-30 mg/kg/day are commonly reported in rats for acute inflammation models.[3][4][5][6]

  • Oncology/Xenograft Models: Achieving anti-tumor effects often requires higher, sustained plasma concentrations to impact processes like angiogenesis and apoptosis. Doses can range from 25 mg/kg/day to over 75 mg/kg/day in mice.[7] Some studies administer this compound in the chow, with concentrations from 150 ppm to 1500 ppm, which provides continuous drug exposure.[8][9]

Trustworthiness: The table below summarizes doses used in various published studies. This is not a substitute for performing your own dose-finding experiment but serves as an authoritative guide for selecting a range to test.

Animal Model Species Dose Range Route Endpoint Reference(s)
Acute InflammationRat10 - 30 mg/kgOral (p.o.)Paw Edema, Pleurisy[4][5]
Inflammatory PainRat5 mg/kgIntraperitoneal (i.p.)Hyperalgesia[3][10]
AdenomyosisMouse30 mg/kg/dayOral (p.o.)Inflammation, Angiogenesis[6]
Lung Cancer XenograftMouse25 - 75 mg/kg/dayOral GavageTumor Growth Delay[7]
Prostate Cancer XenograftMouse150 - 750 ppm in dietDietTumor Growth Inhibition[8]
Meningioma XenograftMouse500 - 1500 ppm in dietDietTumor Growth Inhibition[9]
Section 2: Formulation & Administration
Q3: this compound is poorly soluble in water. How can I prepare a stable formulation for oral gavage?

A3: This is a critical and common challenge. This compound is a BCS Class II drug, meaning it has high permeability but low aqueous solubility.[11][12] Attempting to suspend it in water or saline alone will result in an unstable, non-homogenous mixture, leading to inaccurate dosing and high experimental variability.

The Causality Behind the Choice: To create a suitable suspension for oral gavage, a vehicle containing a suspending agent and often a surfactant is required. The suspending agent increases the viscosity of the vehicle, slowing the sedimentation of drug particles, while a surfactant helps to wet the hydrophobic drug particles, allowing for better dispersion.

Step-by-Step Protocol: Preparation of a this compound Suspension (e.g., 10 mg/mL)

  • Materials:

    • This compound powder

    • 0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water (Suspending agent)

    • 0.1% (v/v) Tween 80 (Surfactant)

    • Glass mortar and pestle

    • Stir plate and magnetic stir bar

  • Preparation:

    • Weigh: Accurately weigh the required amount of this compound powder. For 10 mL of a 10 mg/mL suspension, you need 100 mg.

    • Wetting: Place the this compound powder in the mortar. Add a few drops of the 0.1% Tween 80 solution and triturate (grind) with the pestle to form a smooth, uniform paste. This step is crucial for preventing particle clumping.

    • Suspending: Gradually add the 0.5% CMC solution to the paste while continuously triturating to ensure the drug is evenly dispersed.

    • Final Volume & Mixing: Transfer the suspension to a graduated cylinder or beaker. Rinse the mortar with the remaining vehicle to ensure all the drug is transferred. Adjust to the final volume. Place a magnetic stir bar in the beaker and stir continuously for at least 15-30 minutes before dosing.

    • Administration: Crucially, maintain continuous stirring of the suspension during the entire dosing procedure to ensure each animal receives the same concentration. Use a gavage needle of the appropriate size for your animal.

Self-Validating System: Before starting your main study, prepare a batch and let it sit for the maximum time you anticipate between dosing animals. Visually inspect for any significant sedimentation. If it settles quickly, consider increasing the concentration of CMC.

Section 3: Pharmacokinetics (PK) & Pharmacodynamics (PD)
Q4: What are the key pharmacokinetic parameters I should be aware of, and how do they influence my dosing schedule (e.g., once vs. twice daily)?

A4: Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in your chosen species is essential for designing an effective dosing regimen that maintains therapeutic drug levels.

Expertise & Experience: The half-life (t½) of a drug is a primary determinant of dosing frequency. If the dosing interval is much longer than the half-life, the drug concentration can fall below the therapeutic threshold between doses. In rats, the terminal half-life of this compound is relatively short.

Authoritative Grounding: Studies in Sprague-Dawley rats have shown a terminal half-life of approximately 2.8 ± 0.7 hours after oral administration.[10][13][14] Maximal plasma concentrations (Tmax) are typically reached between 1 and 3 hours post-dose.[15] The oral bioavailability in rats was found to be around 59%, largely due to first-pass metabolism in the liver.[3][10]

Parameter Value (in Rats) Implication for Study Design Reference(s)
Terminal Half-life (t½) ~2.8 hoursA short half-life suggests that once-daily (q24h) dosing may result in sub-therapeutic levels for a significant portion of the day. Twice-daily (q12h) dosing is often more appropriate to maintain steady-state concentrations.[10][13][14]
Time to Max Concentration (Tmax) 1 - 3 hoursFor acute models (e.g., pain, inflammation), the experimental challenge should be timed to coincide with peak plasma levels.[15]
Oral Bioavailability (F%) ~59%A significant portion of the oral dose does not reach systemic circulation. Be aware that factors affecting liver metabolism can alter bioavailability.[3][10]
Metabolism Extensive hepatic oxidationCo-administration of drugs that induce or inhibit liver enzymes (specifically CYP2C9 in humans) could alter this compound exposure.[15][16][15]

Workflow for Determining Dosing Frequency

G cluster_0 Dosing Schedule Decision Workflow start Define Therapeutic Goal (e.g., sustained tumor suppression) pk_data Review Pharmacokinetic Data (t½ ≈ 2.8 hrs in rats) start->pk_data compare Is Dosing Interval (e.g., 24h) >> Half-life (2.8h)? pk_data->compare bid Implement Twice-Daily (BID) Dosing Schedule compare->bid Yes qd Consider Once-Daily (QD) (May have troughs below therapeutic level) compare->qd No validate Validate with Pilot Study: Measure PD endpoint at trough times bid->validate qd->validate G cluster_1 Troubleshooting High Experimental Variability start High Variability Observed in Endpoint Data check_formulation Check Formulation: Is it homogenous? Was it stirred continuously? start->check_formulation check_gavage Check Gavage Technique: Was the dose volume accurate? Any signs of mis-dosing? check_formulation->check_gavage Formulation OK re_formulate Action: Re-prepare formulation. Increase suspending agent if needed. Ensure constant stirring. check_formulation->re_formulate Issue Found check_animals Check Animal Factors: Are animals of similar age/weight? Any underlying health issues? check_gavage->check_animals Gavage OK retrain_gavage Action: Re-verify gavage technique. Use positive displacement pipettes. Observe animals post-dosing. check_gavage->retrain_gavage Issue Found standardize_animals Action: Re-randomize groups. Ensure tight control over animal characteristics. check_animals->standardize_animals Issue Found

References

Technical Support Center: Mitigating Celecoxib-Induced Cardiovascular Risk in Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Section 1: Understanding the Mechanism — The "Why" Behind Celecoxib's Cardiovascular Risk

A foundational understanding of the molecular pathways this compound perturbs is critical for designing effective experiments and interpreting results.

FAQ 1.1: What is the primary mechanism of action for this compound, and how does it lead to cardiovascular side effects?

This compound is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[1] While traditional NSAIDs inhibit both COX-1 and COX-2, this compound's selectivity was initially developed to reduce gastrointestinal side effects associated with COX-1 inhibition.[2][3]

However, this selectivity is the primary driver of its cardiovascular risk profile. The issue lies in the delicate balance between two key prostanoids:

  • Thromboxane A2 (TXA2): Primarily synthesized by platelets via the COX-1 enzyme, TXA2 is a potent vasoconstrictor and promoter of platelet aggregation.

  • Prostacyclin (PGI2): Mainly produced by endothelial cells via the COX-2 enzyme, PGI2 is a vasodilator and an inhibitor of platelet aggregation.[2]

By selectively inhibiting COX-2, this compound reduces the production of cardioprotective PGI2 without affecting the production of pro-thrombotic TXA2 by COX-1 in platelets.[4] This creates a prothrombotic state, increasing the risk of events like myocardial infarction and stroke.[2][4][5][6][7]

Caption: this compound's selective inhibition of COX-2.

FAQ 1.2: Why is the COX-2 selectivity of this compound a "double-edged sword"?

The selectivity is beneficial for the gastrointestinal (GI) tract but detrimental to the cardiovascular system.

  • The "Good" Edge (GI Protection): COX-1 is responsible for producing prostaglandins that protect the stomach lining. Traditional NSAIDs like ibuprofen and naproxen block COX-1, increasing the risk of stomach ulcers and bleeding.[8] this compound's COX-2 selectivity spares this protective function, resulting in a better GI safety profile.[2]

  • The "Bad" Edge (CV Risk): As explained in FAQ 1.1, this same selectivity disrupts the PGI2/TXA2 balance, tipping the scales towards a prothrombotic and vasoconstrictive state, thereby increasing cardiovascular risk.[4][7][9]

FAQ 1.3: What are the key cardiovascular adverse events my research should be designed to detect?

Your preclinical models should be designed to detect the primary adverse events observed in clinical trials. Long-term studies have shown that this compound, particularly at higher doses, increases the risk of major adverse cardiovascular events (MACE).[2]

Cardiovascular Event Key Preclinical Endpoints / Models Rationale
Myocardial Infarction (MI) Infarct size measurement (TTC staining), cardiac troponin levels, ECG analysis in ischemia-reperfusion models.Models direct cardiac muscle damage resulting from thrombotic occlusion.
Ischemic Stroke Neurological deficit scoring, infarct volume (MRI or histology) in middle cerebral artery occlusion (MCAO) models.Assesses cerebrovascular thrombotic events and subsequent brain injury.
Hypertension Blood pressure monitoring (tail-cuff or telemetry) in rodent models (e.g., SHR rats).COX-2 inhibition can impair renal function and sodium excretion, leading to increased blood pressure.[5]
Thrombosis Time to occlusion in ferric chloride-induced arterial thrombosis models; platelet aggregation assays.Directly measures the prothrombotic tendency in vivo.
Heart Failure Echocardiography (ejection fraction, wall thickness), cardiac hypertrophy markers (ANP, BNP), fibrosis (Masson's trichrome).Chronic hypertension and cardiac stress can lead to pathological remodeling of the heart.[5]

Section 2: Experimental Design & Model Selection

Choosing the right experimental system is paramount for generating reliable and translatable data.

Troubleshooting Guide 2.1: My in vitro results on endothelial cells are not showing the expected this compound-induced dysfunction. What could be wrong?

This is a common issue. Endothelial cells in standard culture can be robust. Consider these refinements:

  • Cell Type and Source: Human Umbilical Vein Endothelial Cells (HUVECs) are common but represent large vessels. For atherosclerosis research, consider Human Aortic or Coronary Artery Endothelial Cells (HAECs/HCAECs), as they may be more sensitive to pro-atherogenic stimuli.

  • Induce a "Stressed" Phenotype: Healthy, quiescent endothelial cells may not reveal this compound's detrimental effects. Pre-treat cells with a pro-inflammatory stimulus like TNF-α or LPS to upregulate COX-2 expression. This mimics an inflammatory state where COX-2's role becomes more critical.[10]

  • Assess the Right Endpoints: Don't just look for cell death. Measure functional markers of endothelial dysfunction. Key assays include:

    • Nitric Oxide (NO) Bioavailability: Use a Griess assay or DAF-FM diacetate staining. Reduced NO is a hallmark of endothelial dysfunction.

    • Endothelin-1 (ET-1) Expression: Measure ET-1 via ELISA or qPCR. Increased ET-1 indicates a shift towards vasoconstriction.

    • Reactive Oxygen Species (ROS) Production: Use probes like DCFDA. Oxidative stress is a key consequence of this compound's effects.[11]

  • Dose and Duration: Ensure your this compound concentration is clinically relevant and that the treatment duration is sufficient (e.g., 24-48 hours) to see changes in protein expression and function.

FAQ 2.2: What are the pros and cons of using rodent models versus larger animal models?
Model Type Pros Cons
Rodent Models (Mice, Rats) - Genetically tractable (e.g., ApoE-/- mice for atherosclerosis).- Lower cost and shorter study duration.- Well-established protocols for thrombosis and cardiac injury.[12][13]- Different heart rate and physiology.- Higher doses often needed to achieve human-equivalent exposure.- Less predictive for complex cardiac hemodynamics.
Larger Animal Models (Rabbits, Pigs) - Cardiovascular system more similar to humans.- More suitable for surgical models (e.g., coronary stenting).- Pharmacokinetics are often more translatable.- Significantly higher cost and ethical burden.- Longer study durations.- Fewer genetic tools available.

Recommendation: Use rodent models for initial screening, mechanistic studies, and efficacy testing of mitigation strategies. Reserve larger animal models for late-stage preclinical validation when higher translational confidence is required.

Workflow Diagram: Preclinical Evaluation of a Cardioprotective Co-Agent with this compound

Preclinical_Workflow Start Hypothesis: Agent X mitigates This compound cardiotoxicity InVitro Phase 1: In Vitro Mechanistic Validation (e.g., HUVECs, HAECs) Start->InVitro Assays Endpoints: - NO Production - ROS Generation - ET-1 Expression - COX-2 Activity InVitro->Assays InVivo_PKPD Phase 2: In Vivo PK/PD & Safety (Healthy Rodents) InVitro->InVivo_PKPD InVivo_Efficacy Phase 3: In Vivo Efficacy Models (e.g., ApoE-/- Mice, SHR Rats) InVivo_PKPD->InVivo_Efficacy Thrombosis Thrombosis Model (FeCl3-induced) InVivo_Efficacy->Thrombosis Hypertension Hypertension Model (Telemetry) InVivo_Efficacy->Hypertension Cardiac Cardiac Function (Echocardiography) InVivo_Efficacy->Cardiac GoNoGo Go/No-Go Decision Thrombosis->GoNoGo Hypertension->GoNoGo Cardiac->GoNoGo GoNoGo->Start No-Go (Re-evaluate) LargeAnimal Phase 4: Large Animal Validation (e.g., Porcine model) GoNoGo->LargeAnimal Go End IND-Enabling Studies LargeAnimal->End

Caption: A phased approach to preclinical drug evaluation.

Section 3: Methodologies & Protocols

Reproducibility is key. These abbreviated protocols highlight critical steps for core assays.

Protocol 3.1: In Vitro Assessment of Endothelial Dysfunction in HUVECs
  • Cell Culture: Culture HUVECs in EGM-2 medium. Use cells between passages 3-6.

  • Stimulation: Seed cells to 90% confluency. Starve in serum-free media for 4 hours. Pre-treat with TNF-α (10 ng/mL) for 6 hours to induce a pro-inflammatory state.

  • Treatment: Treat cells with vehicle, this compound (e.g., 1-10 µM), and/or your test agent for 24 hours.

  • NO Measurement (Griess Assay):

    • Collect the cell culture supernatant.

    • Add Griess Reagent (sulfanilamide and NED solution) to the supernatant.

    • Incubate in the dark for 15 minutes.

    • Measure absorbance at 540 nm. Compare to a sodium nitrite standard curve. A decrease in nitrite indicates reduced NO production.

  • Data Analysis: Normalize nitrite concentration to total protein content from the cell lysate.

Protocol 3.2: In Vivo Ferric Chloride (FeCl3)-Induced Carotid Artery Thrombosis Model

This model is widely used to assess prothrombotic states in vivo.[14]

  • Animal Preparation: Anesthetize a C57BL/6 mouse (8-10 weeks old).[12] Maintain body temperature at 37°C.

  • Surgical Exposure: Make a midline cervical incision. Carefully dissect the left common carotid artery from the surrounding tissue and vagus nerve.[14][15]

  • Baseline Measurement: Place a Doppler flow probe around the artery to measure baseline blood flow.[13]

  • Vascular Injury: Apply a small piece of filter paper (1x2 mm) saturated with 10% FeCl3 solution directly to the arterial surface for 3 minutes.[14][15]

  • Monitoring: Remove the filter paper and rinse the area with saline. Continuously monitor blood flow with the Doppler probe.

  • Endpoint: The primary endpoint is the Time to Occlusion (TTO) , defined as the time from FeCl3 application until blood flow ceases completely (flow < 0.1 ml/min) for at least 1 minute. A shorter TTO in this compound-treated animals indicates a prothrombotic effect.

Parameter Control Group This compound Group Troubleshooting Tip
Time to Occlusion (TTO) ~15-20 minutesExpected to be significantly shorterHigh variability can be caused by inconsistent FeCl3 application or vessel damage during surgery.[14]
Blood Flow Rate Stable until occlusionMay show gradual decreaseEnsure the Doppler probe has good contact with the vessel without constricting it.

Section 4: Mitigation Strategies — Developing Safer Alternatives

The core of your research is to find ways to counteract this compound's adverse effects. Here are promising avenues to investigate.

FAQ 4.1: What are the most promising co-therapies being investigated to counteract this compound's cardiovascular effects?

The goal is to restore the prostanoid/vasodilator balance that this compound disrupts.

  • Nitric Oxide (NO) Donors: Co-administration of an NO-donating moiety can replenish the vasodilatory and anti-platelet signals that are diminished due to PGI2 inhibition. This is a direct way to counteract the vasoconstrictive effects.

  • Antioxidants: this compound can increase oxidative stress.[11] Co-treatment with antioxidants like N-acetylcysteine (NAC) or tempol can quench ROS and improve endothelial function.

  • Folic Acid: Some studies suggest that folic acid can ameliorate this compound-induced cardiotoxicity, possibly by improving endothelial function and reducing oxidative stress.[11]

FAQ 4.2: How can nanoparticle-based drug delivery systems be used to mitigate risk?

Systemic exposure to this compound drives cardiovascular risk. Nanoparticle (NP) delivery offers a powerful solution by targeting the drug to the site of inflammation (e.g., an arthritic joint), thereby lowering the systemic concentration available to affect the cardiovascular system.[16][17][18]

  • Mechanism: this compound is encapsulated within a biodegradable polymer like PLGA (poly(lactic-co-glycolic acid)).[16][19] The NP surface can be modified with targeting ligands (e.g., antibodies against inflammatory markers) to enhance accumulation at the desired site.

  • Benefits:

    • Reduced Systemic Exposure: Less free drug in circulation means less impact on endothelial PGI2 production.[16][17]

    • Sustained Release: NPs can provide a slow, localized release of this compound, maintaining therapeutic efficacy with a lower overall dose.[16][19]

    • Co-Delivery: NPs can be engineered to carry both this compound and a cardioprotective agent (like an NO donor), delivering the antidote directly with the drug.

References

Technical Support Center: Troubleshooting Celecoxib Instability

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for ensuring the stability of celecoxib in your long-term experiments. As researchers, we understand that the reliability of your results depends on the stability and integrity of your reagents. This compound, a cornerstone inhibitor of COX-2, can be prone to degradation under common experimental conditions, leading to inconsistent data and confounding variables. This guide is designed to provide you with field-proven insights, troubleshooting workflows, and validated protocols to proactively manage this compound stability.

Part 1: Frequently Asked Questions (FAQs) about this compound Instability

This section addresses the most common initial questions researchers have when working with this compound. Understanding these fundamentals is the first step toward preventing experimental failure.

Q1: What are the primary factors that contribute to this compound degradation?

A1: this compound's stability is primarily threatened by three factors: oxidation, pH-mediated hydrolysis, and photodegradation.

  • Oxidative Stress: The molecule is susceptible to oxidation.[1][2] Storing solutions in containers that are not purged with an inert gas (like argon or nitrogen) or repeated freeze-thaw cycles that introduce oxygen can accelerate degradation.[3] Oxidized samples have been shown to degrade by as much as 22% when stored at room temperature.[2]

  • pH and Hydrolysis: While relatively stable in acidic and neutral aqueous solutions, this compound can undergo hydrolysis under strongly basic (alkaline) conditions.[1][4][5] Studies show that degradation is more pronounced in acidic environments than in alkaline ones.[5] It is crucial to consider the pH of your final working solution, especially in buffered cell culture media that can change pH over time due to cellular metabolism.

  • Light Exposure: Like many complex organic molecules, this compound can be sensitive to UV light.[1] Exposure can lead to photolytic degradation, forming various byproducts.[6] Therefore, preparing and storing solutions in amber vials or wrapping containers in aluminum foil is a mandatory best practice.

Q2: I'm having trouble dissolving this compound. What is the best solvent to use for a stable stock solution?

A2: This is a critical step. This compound is practically insoluble in water but is soluble in organic solvents.[7]

  • Recommended Solvents: For biological experiments, Dimethyl Sulfoxide (DMSO) is the most common and recommended solvent.[3][8] Ethanol is also a viable option.[3][9] The solubility in DMSO is approximately 16.6 mg/mL to ≥ 50 mg/mL, while in ethanol it is around 25 mg/mL.[3][8]

  • Causality: Using a high-purity, anhydrous grade of DMSO is essential. The aprotic nature of DMSO minimizes the risk of hydrolysis. Water content in lower-grade solvents can be a hidden source of instability.

  • Best Practice: Always dissolve this compound in your organic solvent of choice first to create a concentrated stock solution before diluting it into your aqueous experimental medium (e.g., PBS or cell culture media).[3] A sudden "crash out" or precipitation upon dilution indicates that you have exceeded its aqueous solubility limit.

Q3: What are the ideal storage conditions for my this compound stock solution?

A3: Proper storage is non-negotiable for long-term experimental success.

  • Temperature: Concentrated stock solutions in DMSO or ethanol should be aliquoted into single-use volumes and stored at -20°C or -80°C.[8][9] Storage at -20°C is generally sufficient for up to one month, while -80°C is recommended for up to six months.[8]

  • Avoid Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution introduces moisture and oxygen, which are key drivers of degradation. Aliquoting prevents this and ensures you are always working with a fresh, uncompromised sample.

  • Light Protection: Store aliquots in amber vials or wrap them in foil to protect from light.

  • Aqueous Solutions: Aqueous working solutions of this compound are far less stable and should not be stored for more than one day.[3] It is highly recommended to prepare fresh working dilutions from your frozen stock for each experiment.

Part 2: Troubleshooting Guide: When Experiments Go Wrong

This section provides a logical workflow for diagnosing and solving stability-related issues when you observe unexpected results.

Problem: My experimental outcomes are inconsistent, or the inhibitory effect of this compound seems to diminish over time.

This is a classic sign of compound degradation. Before questioning your biological system, you must validate the integrity of your primary tool—the inhibitor itself.

The following flowchart outlines a systematic approach to troubleshooting this issue.

G A Inconsistent Experimental Results Observed B Verify Compound Integrity A->B C Perform HPLC-UV Analysis on Stock & Working Solutions B->C D Compare to a Freshly Prepared Standard C->D E Single, Sharp Peak Matching Standard's Retention Time? D->E F YES: Compound is Stable. Investigate Other Experimental Variables (e.g., cell passage, reagent variability). E->F   G NO: Degradation is Likely. Presence of multiple peaks or a shifted primary peak. E->G   H Discard Old Stock. Prepare Fresh Stock Solution Following Best Practices. G->H I Review Storage & Handling Procedures. (Aliquot? Light protection? Solvent grade?) H->I

Caption: Troubleshooting workflow for inconsistent experimental results.

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity and stability of small molecules. It separates the parent compound from any degradation products.[10][11][12]

Objective: To quantify the percentage of intact this compound in a solution and detect the presence of degradation products.

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)[10][11]

  • Mobile phase solvents (HPLC grade): Acetonitrile, Methanol, Water, Buffer (e.g., potassium phosphate)[10][13]

  • This compound reference standard

  • Your this compound stock and/or working solutions

Methodology:

  • Standard Preparation: Prepare a fresh standard solution of this compound at a known concentration (e.g., 50 µg/mL) in the mobile phase or a compatible solvent. This is your 100% integrity control.

  • Sample Preparation: Dilute your suspect stock or working solution to a similar concentration as the standard using the mobile phase.

  • Chromatographic Conditions: While multiple methods exist, a common isocratic system is effective.[11][12] The specific ratio of solvents may require optimization for your system.

    Parameter Recommended Setting Justification
    Column C18 Reverse-Phase (4.6 x 250 mm, 5µm) Provides excellent separation for moderately nonpolar compounds like this compound.[10][11]
    Mobile Phase Acetonitrile:Methanol:Buffer (pH 3.0) (10:30:60 v/v/v) A common mobile phase that provides good peak shape and resolution from impurities.[10][13]
    Flow Rate 1.0 - 2.0 mL/min A standard flow rate for this column dimension.[10]
    Detection (UV) 251 - 254 nm This compound has a strong absorbance maximum in this range.[12][14]

    | Injection Volume | 20 µL | A typical injection volume.[1] |

  • Data Analysis:

    • Inject the fresh standard and record the retention time and peak area of the single this compound peak.

    • Inject your experimental sample.

    • Interpretation: A stable sample will show a single major peak at the same retention time as the standard. The presence of additional peaks, especially earlier-eluting (more polar) ones, is a strong indicator of degradation.[2] The purity can be calculated as: (Area of this compound Peak in Sample / Total Area of All Peaks) x 100. A purity below 95% warrants discarding the stock.

Part 3: Proactive Stability Management & Best Practices

The best troubleshooting is prevention. Adhering to strict protocols for solution preparation and storage will safeguard your experiments from the outset.

This diagram illustrates the continuous cycle of quality control required for long-term studies.

G cluster_0 Preparation & Storage cluster_1 Application cluster_2 Verification A 1. Weigh this compound Powder in a Controlled Environment B 2. Dissolve in Anhydrous DMSO to Create Concentrated Stock C 3. Aliquot into Single-Use Amber Vials D 4. Store at -80°C, Protected from Light E 5. Thaw a Single Aliquot for Immediate Use F 6. Prepare Fresh Working Dilution in Aqueous Medium G 7. Add to Experiment H 8. Routinely Test an Aliquot from the Same Stock Batch via HPLC I 9. Confirm Purity >95% I->A Continue Experiments

Caption: The virtuous cycle of preparing, using, and verifying this compound solutions.

Protocol: Preparation of a Validated High-Concentration Stock Solution

Objective: To prepare a stable, concentrated stock solution of this compound for long-term storage and use.

Materials:

  • This compound powder (high purity)

  • Anhydrous DMSO (≥99.9%)

  • Sterile, amber microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Vortex mixer

Methodology:

  • Calculation: Determine the mass of this compound needed to achieve your desired stock concentration (e.g., 20 mM). The molecular weight of this compound is 381.37 g/mol .

  • Weighing: In a chemical fume hood, carefully weigh the this compound powder using an analytical balance.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the powder. Vortex thoroughly for 2-3 minutes until the solid is completely dissolved. A brief, gentle warming (to 37°C) can aid dissolution if necessary, but do not overheat.[9]

  • Aliquoting: Immediately dispense the concentrated stock into single-use volumes (e.g., 20 µL) in sterile amber vials. This is the most critical step for preventing contamination and degradation from freeze-thaw cycles.

  • Storage: Label the aliquots clearly with the compound name, concentration, date, and your initials. Store immediately at -80°C.

By following this self-validating system, you ensure that every aliquot used in your experiments comes from a pristine, uncompromised source, enhancing the trustworthiness and reproducibility of your data.

References

Navigating the Challenges of Celecoxib Delivery: A Technical Guide for Subcutaneous Injection in Mice

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the successful administration of therapeutic compounds in preclinical models is a cornerstone of translational science. Celecoxib, a selective COX-2 inhibitor, presents a common yet significant hurdle in this process due to its poor aqueous solubility. This guide provides a comprehensive, experience-driven framework for selecting and preparing appropriate vehicles for the subcutaneous injection of this compound in mice, complete with troubleshooting and frequently asked questions to ensure experimental success and integrity.

The Core Challenge: this compound's Hydrophobicity

This compound is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by high permeability but low solubility.[1] This inherent hydrophobicity means it is practically insoluble in water and aqueous buffers like saline or phosphate-buffered saline (PBS) alone, leading to precipitation and unreliable dosing if not formulated correctly. The primary goal of vehicle selection is to maintain this compound in a soluble and stable state that is also biocompatible and non-toxic when administered subcutaneously to mice.

Vehicle Selection: A Decision Framework

The choice of vehicle is not a one-size-fits-all solution and depends on the required dose, injection volume, and the experimental endpoint. Below is a decision-making framework to guide your selection process.

VehicleSelection cluster_start cluster_solubility Initial Solubility Assessment cluster_vehicle_options Vehicle System Options cluster_considerations Key Considerations cluster_final start Start: Need to Administer This compound Subcutaneously in Mice solubility_check Is the required dose of this compound soluble in a minimal amount of a primary organic solvent? start->solubility_check cosolvent Co-solvent Systems (e.g., DMSO/PEG400/Saline) solubility_check->cosolvent Yes lipid Lipid-based Vehicles (e.g., Corn oil) solubility_check->lipid Yes suspension Aqueous Suspensions (with suspending agents) solubility_check->suspension No biocompatibility Biocompatibility & Toxicity cosolvent->biocompatibility stability Formulation Stability cosolvent->stability dosing Dosing Accuracy & Reproducibility cosolvent->dosing lipid->biocompatibility lipid->stability lipid->dosing suspension->biocompatibility suspension->stability suspension->dosing final_choice Final Vehicle Selection & Protocol Development biocompatibility->final_choice stability->final_choice dosing->final_choice

Caption: Vehicle selection decision workflow.

Recommended Vehicle Formulations & Protocols

Based on extensive preclinical research, co-solvent systems are the most common and reliable approach for subcutaneous this compound administration in mice. Below are detailed protocols for two recommended vehicle systems.

Protocol 1: DMSO/PEG 400/Saline Co-solvent System

This is a widely used formulation that leverages the high solubility of this compound in Dimethyl Sulfoxide (DMSO) and the biocompatibility and solubilizing properties of Polyethylene Glycol 400 (PEG 400).

Rationale: DMSO is an excellent solvent for this compound, but it can cause local tissue irritation and has systemic effects at high concentrations.[2][3] Therefore, it is crucial to keep the final DMSO concentration in the injection volume as low as possible, ideally below 10%. PEG 400 is a biocompatible polymer that is well-tolerated in subcutaneous injections and helps to maintain the solubility of this compound when the DMSO concentration is diluted.[4][5] Saline is used as the final diluent to achieve the desired concentration and to ensure the formulation is isotonic.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), sterile, injectable grade

  • Polyethylene Glycol 400 (PEG 400), sterile, injectable grade

  • Sterile 0.9% Sodium Chloride (Saline)

  • Sterile, light-protected microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional, but recommended)

Step-by-Step Protocol:

  • Calculate the required amounts: Determine the total volume of the final formulation needed based on the number of mice, the dose, and the injection volume per mouse.

  • Dissolve this compound in DMSO: In a sterile, light-protected tube, add the calculated amount of this compound powder. Add the minimal amount of DMSO required to fully dissolve the powder. Vortex thoroughly until the solution is clear. Gentle warming (to no more than 37°C) or brief sonication can aid dissolution.

  • Add PEG 400: To the this compound-DMSO solution, add the calculated volume of PEG 400. Vortex immediately and thoroughly to ensure complete mixing. The solution should remain clear.

  • Final Dilution with Saline: Slowly add the sterile saline to the mixture in a stepwise manner, vortexing between each addition. This gradual dilution is critical to prevent precipitation.

  • Final Formulation Check: After the final addition of saline, vortex the solution for at least one minute. Visually inspect the solution for any signs of precipitation. A clear, homogenous solution is required for injection.

  • Storage: If not for immediate use, store the final formulation in a sterile, light-protected container at 4°C. Stability should be determined for each specific formulation, but as a general guideline, it is recommended to prepare fresh solutions for each experiment or at least every few days.

Example Formulation (for a final concentration of 5 mg/mL):

  • 10% DMSO

  • 40% PEG 400

  • 50% Saline

Protocol 2: Corn Oil Suspension

For studies requiring a slower release profile or for compounds that are highly unstable in aqueous environments, a lipid-based vehicle like corn oil can be an effective alternative.

Rationale: Corn oil is a biocompatible and biodegradable vehicle that is well-tolerated for subcutaneous injections in mice. While this compound does not dissolve in corn oil, a stable suspension can be created to ensure consistent dosing.

Materials:

  • This compound powder

  • Sterile Corn Oil

  • Sterile, light-protected glass vials with magnetic stir bars

  • Magnetic stir plate

  • Homogenizer (optional, for finer suspension)

Step-by-Step Protocol:

  • Sterilization of Corn Oil: If not purchased sterile, filter-sterilize the corn oil through a 0.22 µm filter.

  • Weigh this compound: In a sterile, light-protected glass vial containing a sterile magnetic stir bar, weigh the required amount of this compound powder.

  • Add Corn Oil: Add the calculated volume of sterile corn oil to the vial.

  • Create the Suspension: Place the vial on a magnetic stir plate and stir continuously for several hours at room temperature, protected from light. For a more uniform and stable suspension, homogenization may be beneficial.

  • Dosing: It is critical to maintain continuous stirring while drawing up the suspension into the syringe for each injection to ensure a homogenous dose is administered to each animal.

  • Storage: Store the suspension at room temperature, protected from light. Before each use, ensure the suspension is thoroughly re-suspended by vigorous vortexing or stirring.

Troubleshooting Guide

Issue Potential Cause Solution
Precipitation upon adding saline The concentration of this compound is too high for the final vehicle composition. The saline was added too quickly.1. Increase the proportion of PEG 400 in the co-solvent system. 2. Decrease the final concentration of this compound. 3. Add the saline more slowly and vortex vigorously between additions. 4. Consider gentle warming of the solution during the final dilution step.
Cloudiness or precipitation in the final formulation after storage The formulation is not stable at the storage temperature. The concentration of this compound is at its saturation limit.1. Prepare the formulation fresh before each use. 2. Store at room temperature instead of 4°C, but for a shorter duration (stability must be verified). 3. Increase the percentage of co-solvents (DMSO and/or PEG 400).
Local skin reaction at the injection site (redness, swelling) The concentration of DMSO is too high. The pH of the formulation is not neutral. The injection volume is too large for the site.1. Reduce the final concentration of DMSO to less than 10%, ideally 5% or lower. 2. Check the pH of the final formulation and adjust to neutral if necessary. 3. Reduce the injection volume per site (consider splitting the dose into two injection sites).[4]
Difficulty in drawing up the corn oil suspension The suspension is too viscous or the particles are too large.1. Use a larger gauge needle for drawing up and a smaller gauge for injection (if possible). 2. Ensure the suspension is well-mixed and at room temperature. 3. Consider further particle size reduction through homogenization.

Frequently Asked Questions (FAQs)

Q1: What is the maximum subcutaneous injection volume for a mouse? The recommended maximum volume for a single subcutaneous injection site in a mouse is typically 100-200 µL. For larger volumes, it is advisable to use multiple injection sites.[6]

Q2: What needle size should I use for subcutaneous injections in mice? A 25-27 gauge needle is generally recommended for subcutaneous injections in mice to minimize tissue damage and discomfort.[4]

Q3: How can I be sure my this compound is fully dissolved? The solution should be completely clear and free of any visible particles. Holding the tube against a dark background can help in visualizing any undissolved material.

Q4: Can I use other PEGs besides PEG 400? Yes, other molecular weight PEGs (e.g., PEG 300) can also be used. However, their viscosity and solubilizing properties may differ, so the formulation may need to be re-optimized. PEG 400 is a good starting point due to its common use and favorable properties.

Q5: Is it necessary to use a vehicle control group in my experiment? Absolutely. A vehicle-only control group is essential to differentiate the effects of this compound from any potential effects of the vehicle itself. This is particularly important when using co-solvents like DMSO, which can have biological activity.

Q6: How long is my this compound formulation stable? The stability of a this compound formulation is highly dependent on its composition and storage conditions. While an oral suspension of this compound has been shown to be stable for up to 93 days, parenteral formulations, especially those with co-solvents, should ideally be prepared fresh.[7] If storage is necessary, a small-scale stability study should be conducted by storing the formulation under the intended conditions and visually inspecting for precipitation and chemical degradation over time. A good practice is to prepare a fresh batch every few days.

References

Technical Support Center: Optimizing Celecoxib Concentration for In Vitro Studies

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing celecoxib in cell culture experiments. This guide is designed to provide you with in-depth technical and practical advice to help you navigate the nuances of working with this selective COX-2 inhibitor. As a Senior Application Scientist, my goal is to not only provide protocols but to also explain the scientific rationale behind them, empowering you to make informed decisions and troubleshoot effectively.

Understanding this compound's Mechanism of Action: More Than Just COX-2

This compound is a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[1] COX-2 is often upregulated in inflammatory conditions and various cancers, where it catalyzes the production of prostaglandins, such as prostaglandin E2 (PGE2), which in turn promote inflammation, cell proliferation, and angiogenesis.[2] By selectively targeting COX-2, this compound aims to reduce these pro-tumorigenic and pro-inflammatory effects while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1.[3]

However, a growing body of evidence reveals that this compound's anti-cancer effects are not solely dependent on COX-2 inhibition. It can induce apoptosis and inhibit cell proliferation through various COX-2-independent pathways, including the inhibition of phosphoinositide-dependent kinase-1 (PDK1)/Akt signaling.[4][5] This dual mechanism is a critical factor to consider when designing and interpreting your experiments.

Diagram: Simplified Overview of this compound's Dual Action Pathways

cluster_0 COX-2 Dependent Pathway cluster_1 COX-2 Independent Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 PGE2 Prostaglandin E2 (PGE2) COX2->PGE2 Inflammation Inflammation, Proliferation, Angiogenesis PGE2->Inflammation PDK1 PDK1 Akt Akt PDK1->Akt Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival This compound This compound This compound->COX2 Inhibits This compound->PDK1 Inhibits

Caption: this compound's dual inhibitory action on both COX-2 dependent and independent signaling pathways.

Troubleshooting Guide: Adjusting this compound Concentration

This section addresses common issues encountered when determining the optimal this compound concentration for your specific cell type.

Q1: Why am I seeing such a wide range of effective this compound concentrations in the literature for different cell lines?

A1: This is a critical and frequently asked question. The significant variability in this compound's effective concentration, often reflected in the half-maximal inhibitory concentration (IC50), is due to several key factors:

  • Differential COX-2 Expression: The primary target of this compound is COX-2. Cell lines with high endogenous expression of COX-2 are often more sensitive to its inhibitory effects. For instance, some pancreatic and colon cancer cell lines are known to have high COX-2 levels.[6][7] Conversely, cells with low or negligible COX-2 expression may be more resistant or respond through COX-2-independent mechanisms, which may require different concentrations.

  • Genetic and Phenotypic Differences: Each cell line is unique, with distinct genetic backgrounds, signaling pathway activities, and proliferation rates. These intrinsic differences significantly influence how a cell responds to a drug. For example, the status of tumor suppressor genes like p53 can affect this compound's efficacy.

  • COX-2 Independent Pathway Sensitivity: As mentioned, this compound has off-target effects. The sensitivity of a cell line to these off-target effects, such as the inhibition of the PDK1/Akt pathway, will also dictate the overall response.[4] This is why even some COX-2-negative cell lines show a response to this compound.

  • Experimental Conditions: Factors such as cell seeding density, serum concentration in the media, and the duration of drug exposure can all impact the apparent IC50 value.

The following table provides a snapshot of the diverse IC50 values reported for this compound across various cell types, highlighting this variability.

Table 1: Reported IC50 Values of this compound in Various Human Cell Lines

Cell LineCell TypeIC50 (µM)Reference
Cancer Cell Lines
U251Glioblastoma11.7[8]
HCT116Colorectal Carcinoma25.8[8]
HepG2Hepatocellular Carcinoma28.5[8]
MCF-7Breast Adenocarcinoma32.3[8]
HeLaCervical Adenocarcinoma37.2[8]
MDA-MB-231Breast Adenocarcinoma34.4[5]
Non-Cancer Cell Lines
HUVECHuman Umbilical Vein Endothelial Cells~20-28[4][9]
NIH/3T3Mouse Embryonic Fibroblast35 (apoptosis)[10][11]
Human Dermal FibroblastsPrimary FibroblastsNot cytotoxic at tested concentrations[12][13]

Q2: My this compound is precipitating in the cell culture medium. What can I do?

A2: This is a common challenge due to this compound's poor aqueous solubility.[14] Precipitation can lead to inconsistent and inaccurate results. Here's how to troubleshoot this issue:

  • Proper Stock Solution Preparation:

    • Solvent Choice: Dissolve this compound in an appropriate organic solvent before diluting it into your aqueous culture medium. Dimethyl sulfoxide (DMSO) and ethanol are commonly used and effective.[15][16]

    • High Concentration Stock: Prepare a high-concentration stock solution (e.g., 10-50 mM in 100% DMSO). This allows you to add a very small volume to your culture medium, minimizing the final solvent concentration.

    • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light.[17]

  • Dilution Technique:

    • Pre-warm Medium: Warm your cell culture medium to 37°C before adding the this compound stock solution.

    • Vortexing During Dilution: Add the this compound stock solution dropwise to the medium while vortexing or vigorously mixing. This rapid dispersion helps prevent localized high concentrations that can lead to precipitation.[14]

  • Final Solvent Concentration:

    • Keep it Low: Ensure the final concentration of the organic solvent in your cell culture is as low as possible, typically below 0.5% (v/v), to avoid solvent-induced cytotoxicity.[18] Always include a vehicle control (medium with the same final concentration of the solvent) in your experiments.

  • If Precipitation Persists:

    • Use of Surfactants: In some cases, a small amount of a non-ionic surfactant like Tween® 80 can help maintain this compound in solution.[14] However, be sure to test the effect of the surfactant on your cells in a separate control experiment.

    • Fresh Preparations: Prepare fresh dilutions of this compound from your stock solution for each experiment. Do not store diluted aqueous solutions for extended periods.[15]

Q3: I'm not seeing any effect of this compound on my cells, even at high concentrations. What should I check?

A3: A lack of response can be due to several factors. Here's a checklist to go through:

  • Confirm Drug Activity:

    • Source and Purity: Ensure you are using high-purity this compound from a reputable supplier.

    • Stock Solution Integrity: If your stock solution is old or has been through multiple freeze-thaw cycles, its potency may have diminished. Consider preparing a fresh stock.

  • Review Your Experimental Design:

    • Cell Seeding Density: If cells are seeded too densely, the effective drug concentration per cell may be too low. Conversely, if seeded too sparsely, they may not be healthy enough to show a clear response.

    • Duration of Exposure: Some effects of this compound, particularly on cell proliferation, may require longer incubation times (e.g., 48-72 hours).

    • Serum Concentration: Components in fetal bovine serum (FBS) can bind to drugs and reduce their bioavailability. Consider reducing the serum concentration during drug treatment, but ensure your cells remain viable.

  • Consider the Biology of Your Cell Line:

    • COX-2 Expression: As discussed, cells with very low or no COX-2 expression may be inherently resistant to the COX-2-dependent effects of this compound. You can check the COX-2 expression level in your cell line via Western blot, qPCR, or by searching literature databases.

    • Expression of Resistance Mechanisms: Some cell lines may overexpress drug efflux pumps or have hyperactive pro-survival signaling pathways that counteract the effects of this compound.

  • Troubleshoot Your Assay:

    • Assay Sensitivity: Ensure the viability or cytotoxicity assay you are using is sensitive enough to detect subtle changes.

    • Assay Interference: Some compounds can interfere with certain assays (e.g., colored compounds with MTT). Run appropriate controls to rule this out.

Detailed Experimental Protocols

Here are step-by-step protocols for key experiments when working with this compound.

Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)

Materials:

  • This compound powder (molecular weight: 381.37 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or cryovials

  • Analytical balance

  • Vortex mixer

  • Pipettes and sterile pipette tips

Procedure:

  • Pre-weighing Preparation: Allow the this compound powder to equilibrate to room temperature before opening the container to prevent condensation.

  • Weighing: Accurately weigh out 3.81 mg of this compound powder and place it into a sterile microcentrifuge tube.

  • Dissolution: Add 1 mL of anhydrous DMSO to the tube.

  • Mixing: Cap the tube tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath for a few minutes can aid dissolution if necessary.

  • Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller volumes in sterile cryovials to avoid repeated freeze-thaw cycles. Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation. Store the aliquots at -20°C or -80°C, protected from light.

Diagram: Workflow for Preparing this compound Stock Solution

A Equilibrate this compound Powder to Room Temp. B Weigh 3.81 mg This compound A->B C Add 1 mL Anhydrous DMSO B->C D Vortex Until Completely Dissolved C->D E Aliquot into Cryovials D->E F Store at -20°C/-80°C Protected from Light E->F

Caption: Step-by-step workflow for preparing a 10 mM this compound stock solution in DMSO.

Protocol 2: Determining the IC50 of this compound using a CellTiter-Glo® Luminescent Cell Viability Assay

This protocol is designed for a 96-well plate format and measures ATP levels as an indicator of cell viability.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • Opaque-walled 96-well plates

  • This compound stock solution (10 mM in DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding: Seed your cells in an opaque-walled 96-well plate at a predetermined optimal density in 100 µL of complete medium per well. Incubate overnight to allow for cell attachment.

  • Prepare Serial Dilutions of this compound:

    • Prepare a series of dilutions of your 10 mM this compound stock solution in complete culture medium. A common starting range is from 100 µM down to 0.1 µM.

    • Remember to prepare a vehicle control (medium with the same final concentration of DMSO as your highest this compound concentration) and an untreated control (medium only).

  • Compound Treatment: Remove the existing medium from the cells and add 100 µL of the prepared this compound dilutions, vehicle control, or untreated control medium to the respective wells.

  • Incubation: Incubate the plate for your desired exposure time (e.g., 24, 48, or 72 hours).

  • Assay Procedure (Add-Mix-Measure):

    • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.

    • Add 100 µL of CellTiter-Glo® Reagent to each well.

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Record the luminescence using a luminometer.[3][17][19]

  • Data Analysis:

    • Subtract the average background luminescence (from wells with medium only) from all other readings.

    • Normalize the data by expressing the luminescence of treated wells as a percentage of the vehicle control.

    • Plot the percentage of cell viability versus the log of the this compound concentration.

    • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.[20]

Frequently Asked Questions (FAQs)

Q1: How do I choose the starting concentration range for my dose-response experiments?

A1: A good starting point is to look at the published IC50 values for cell lines similar to yours (see Table 1). A broad range is recommended for the initial experiment, for example, from 0.1 µM to 100 µM. This will help you to capture the full dose-response curve.

Q2: Can I use a different cell viability assay, like the MTT assay?

A2: Yes, the MTT assay is a widely used colorimetric assay for assessing cell viability. However, be aware of potential interferences. For example, colored compounds can affect the absorbance readings, and compounds that alter the metabolic activity of the cells can lead to misleading results. Always include appropriate controls.

Q3: How long should I expose my cells to this compound?

A3: The optimal exposure time is cell-type dependent and also depends on the endpoint you are measuring. For proliferation assays, longer incubation times (e.g., 48-72 hours) are common to allow for effects on cell division to become apparent. For apoptosis assays, shorter time points (e.g., 6-24 hours) may be more appropriate. It is often best to perform a time-course experiment to determine the optimal incubation period for your specific system.

Q4: What are the key COX-2-independent signaling pathways affected by this compound?

A4: Besides the PDK1/Akt pathway, this compound has been shown to affect other signaling molecules. These include the induction of apoptosis through caspase activation and the modulation of cell cycle proteins.[5][21] Understanding these pathways is crucial, especially when working with cells that have low COX-2 expression.

Q5: How should I interpret a non-sigmoidal dose-response curve?

A5: A non-sigmoidal or biphasic dose-response curve can sometimes be observed. This can indicate complex biological responses, such as the activation of different signaling pathways at different concentrations, or potential issues with drug solubility at higher concentrations.[22][23][24] If you observe such a curve, it is important to carefully examine your experimental setup and consider if there might be confounding factors at play.

References

Technical Support Center: Navigating Celecoxib's Off-Target Effects in Research

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers utilizing celecoxib. As a potent and selective COX-2 inhibitor, this compound is a valuable tool in many experimental contexts. However, a growing body of evidence highlights its significant off-target activities, which can be a major pitfall in interpreting your research data. This guide is designed to provide you with the expertise and practical solutions to confidently navigate and control for these COX-2-independent effects, ensuring the scientific integrity of your work.

Our approach is built on the principle of self-validating experimental design. By understanding the causality behind this compound's off-target actions and implementing the robust controls outlined here, you can dissect the true contribution of COX-2 inhibition in your model system.

Frequently Asked Questions (FAQs)

Q1: What are the primary, well-documented off-target effects of this compound that I should be aware of in my experiments?

A1: Beyond its intended inhibition of cyclooxygenase-2 (COX-2), this compound has been shown to interact with several other proteins, often at concentrations relevant to in vitro studies. These interactions are independent of prostaglandin synthesis and can lead to misinterpretation of experimental results if not properly controlled for. Key off-target effects include:

  • Carbonic Anhydrase (CA) Inhibition: this compound is a potent inhibitor of various carbonic anhydrase isoforms, particularly CA II, with inhibitory activity in the nanomolar range.[1][2] This is due to the unsubstituted arylsulfonamide moiety in this compound's structure, which is a common feature of CA inhibitors.[1][3] This off-target effect is not observed with all COX-2 inhibitors; for instance, rofecoxib, which lacks this sulfonamide group, does not inhibit carbonic anhydrase.[1]

  • AMP-Activated Protein Kinase (AMPK) Activation: this compound can activate AMPK, a central regulator of cellular energy homeostasis.[4][5] This activation is COX-2-independent and can trigger downstream signaling cascades involved in cytoprotection and anti-inflammatory responses.[4][6]

  • Phosphodiesterase (PDE) Inhibition: Although less commonly cited, this compound and its derivatives have been shown to inhibit phosphodiesterases, such as PDE5.[7]

  • PDK1/Akt Signaling Inhibition: this compound can directly bind to and inhibit 3-phosphoinositide-dependent protein kinase 1 (PDK1), leading to the suppression of the pro-survival Akt signaling pathway.[8]

  • Induction of Apoptosis and Cell Cycle Arrest: Many of the observed anti-cancer effects of this compound, including the induction of apoptosis and cell cycle arrest, have been demonstrated to be independent of its COX-2 inhibitory activity.[9][10][11][12]

Q2: I'm observing an effect of this compound in my cell line, but I'm not sure if it's due to COX-2 inhibition. How can I begin to troubleshoot this?
  • Characterize COX-2 Expression in Your Model: The first step is to determine if your cell line or tissue model expresses COX-2. If there is no detectable COX-2, any observed effect of this compound is, by definition, off-target.

  • Use a Structurally Related but COX-2 Inactive Analog: This is one of the most powerful controls. 2,5-dimethyl-celecoxib (DMC) is a this compound analog that lacks COX-2 inhibitory activity.[13] If you observe the same cellular response with DMC as you do with this compound, it strongly suggests a COX-2-independent mechanism.

  • Employ Structurally Unrelated COX-2 Inhibitors: If the effect is indeed mediated by COX-2, then other selective COX-2 inhibitors with different chemical scaffolds should phenocopy the results of this compound. Conversely, if these other inhibitors do not produce the same effect, it points towards an off-target action of this compound.

  • Rescue the Phenotype with Prostaglandin E2 (PGE2): If this compound's effect is on-target, it should be mediated by the inhibition of prostaglandin synthesis. Therefore, the addition of exogenous PGE2, the downstream product of COX-2, should rescue the phenotype.

Q3: At what concentrations are off-target effects of this compound likely to become a significant factor in my experiments?

A3: The concentration at which off-target effects become prominent is context-dependent, varying with the specific off-target and the experimental system. However, a general guideline is to use the lowest effective concentration of this compound that inhibits COX-2 activity. It's crucial to be aware that many in vitro studies use this compound at concentrations that are significantly higher than the therapeutic plasma levels achieved in vivo.[11]

For reference, the IC50 of this compound for COX-2 is in the nanomolar range, while its IC50 for some carbonic anhydrases is also in the low nanomolar range.[8] Therefore, at concentrations commonly used in cell culture (e.g., 10-100 µM), it is highly probable that you are engaging multiple off-target proteins.

Troubleshooting Guides

Issue: My this compound-treated cells are undergoing apoptosis, but I suspect it's a COX-2-independent effect.

Troubleshooting Protocol:

  • Confirm COX-2 Expression: Perform Western blotting or qPCR to determine the expression level of COX-2 in your cell line.

  • Comparative Analysis with a COX-2 Inactive Analog:

    • Treat your cells with a dose-range of this compound.

    • In parallel, treat a separate set of cells with the same dose-range of 2,5-dimethyl-celecoxib (DMC).

    • Assess apoptosis using methods such as Annexin V/PI staining followed by flow cytometry, or by measuring caspase-3/7 activity.

    • Expected Outcome: If DMC induces apoptosis to a similar extent as this compound, this is strong evidence for a COX-2-independent mechanism.[13]

  • PGE2 Rescue Experiment:

    • Treat cells with an effective concentration of this compound.

    • In a parallel experiment, co-treat cells with this compound and a physiological concentration of prostaglandin E2 (PGE2).

    • Measure apoptosis.

    • Expected Outcome: If the apoptotic effect is on-target, the addition of PGE2 should rescue the cells from this compound-induced apoptosis. If PGE2 has no effect, the mechanism is likely off-target.

  • Use of an Alternative COX-2 Inhibitor:

    • Treat your cells with a structurally different selective COX-2 inhibitor (e.g., etoricoxib).

    • Compare the level of apoptosis to that induced by this compound.

Issue: I'm studying a signaling pathway and this compound is causing an unexpected activation/inhibition. How do I determine if this is a bona fide on-target effect?

Troubleshooting Protocol:

  • Consult the Literature for Known Off-Target Pathways: Cross-reference your observed signaling event with the known off-target effects of this compound, such as AMPK activation or PDK1/Akt inhibition.[4][5][8]

  • Employ the Control Compounds (DMC and Alternative COX-2 Inhibitors): As detailed in the apoptosis troubleshooting guide, use 2,5-dimethyl-celecoxib and a structurally unrelated COX-2 inhibitor to dissect the on- and off-target effects on your signaling pathway of interest.

  • PGE2 Rescue/Modulation: Determine if the this compound-induced signaling change can be reversed or mimicked by modulating prostaglandin levels. For example, if this compound inhibits a particular phosphorylation event, can this be rescued by adding exogenous PGE2?

  • siRNA-Mediated Knockdown of COX-2:

    • Use siRNA to specifically knock down the expression of COX-2 in your cells.

    • Assess whether the knockdown of COX-2 phenocopies the effect of this compound on your signaling pathway.

    • Expected Outcome: If the signaling event is the same in COX-2 knockdown cells as in this compound-treated cells, this supports an on-target mechanism. If the effect of this compound is still observed in COX-2 knockdown cells, it is unequivocally an off-target effect.

Data Summary

TargetIC50/EC50ImplicationReference
On-Target
Cyclooxygenase-2 (COX-2)~40 nMPrimary therapeutic target[14]
Off-Targets
Carbonic Anhydrase II (hCAII)Low nanomolar rangePotential for confounding effects, especially in systems where pH and ion balance are critical.[1][8]
AMP-Activated Protein Kinase (AMPK)1-10 µM (activation)Can induce broad changes in cellular metabolism and stress response pathways.[4]
3-phosphoinositide-dependent protein kinase 1 (PDK1)Direct inhibitionCan lead to suppression of the pro-survival Akt signaling pathway.[8]

Experimental Protocols & Visualizations

Workflow for Differentiating On-Target vs. Off-Target Effects

G cluster_0 Initial Observation cluster_1 Control Experiments cluster_2 Interpretation A This compound induces phenotype 'X' B Test 2,5-dimethyl-celecoxib (COX-2 inactive analog) A->B C Test structurally unrelated COX-2 inhibitor A->C D PGE2 Rescue Experiment A->D E Knockdown COX-2 (e.g., with siRNA) A->E F Phenotype 'X' is COX-2 Independent (Off-Target) B->F Phenotype 'X' observed G Phenotype 'X' is COX-2 Dependent (On-Target) B->G Phenotype 'X' NOT observed C->F Phenotype 'X' NOT observed C->G Phenotype 'X' observed D->F PGE2 does NOT rescue phenotype D->G PGE2 rescues phenotype E->F Phenotype 'X' still observed with this compound E->G COX-2 knockdown phenocopies this compound effect G cluster_0 This compound cluster_1 On-Target Pathway cluster_2 Off-Target Pathways This compound This compound COX2 COX-2 This compound->COX2 Inhibits CA Carbonic Anhydrases This compound->CA Inhibits AMPK AMPK This compound->AMPK Activates PDK1 PDK1 This compound->PDK1 Inhibits Apoptosis Apoptosis This compound->Apoptosis CellCycle Cell Cycle Arrest This compound->CellCycle PGE2 Prostaglandins (PGE2) COX2->PGE2 Inflammation Inflammation & Pain PGE2->Inflammation AMPK->Apoptosis Akt Akt PDK1->Akt Akt->Apoptosis Inhibits

References

Technical Support Center: Enhancing Celecoxib Delivery to the Central Nervous System

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals dedicated to enhancing the delivery of celecoxib to the central nervous system (CNS). This guide is structured to address common and complex challenges encountered during experimental work, providing not just procedural steps but also the underlying scientific rationale. Our goal is to empower you with the knowledge to troubleshoot effectively and innovate in your research.

Section 1: Frequently Asked Questions (FAQs) - Foundational Knowledge

This section addresses fundamental questions regarding this compound's properties and its interaction with the blood-brain barrier (BBB).

Q1: Why is it challenging to deliver this compound to the CNS?

A1: The primary obstacle is the blood-brain barrier (BBB), a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system.[1] this compound, despite being lipophilic, faces several challenges:

  • P-glycoprotein (P-gp) Efflux: The BBB is equipped with efflux pumps like P-glycoprotein (P-gp) that actively transport a wide range of substances, including some drugs, out of the brain and back into the bloodstream.[2][3][4][5] While some studies suggest this compound is not a major P-gp substrate, its interaction with these transporters can be complex and may contribute to reduced CNS accumulation.[6]

  • Poor Aqueous Solubility: this compound is classified as a Biopharmaceutical Classification System (BCS) Class II drug, meaning it has high permeability but low solubility.[7] This poor water solubility can limit its bioavailability and subsequent distribution to the CNS.[7]

  • Plasma Protein Binding: this compound is highly bound to plasma proteins, primarily albumin (approximately 97%).[7] Only the unbound or "free" fraction of the drug is available to cross the BBB, significantly limiting the amount that can reach the CNS.[8]

Q2: What are the main strategies being explored to enhance this compound delivery to the CNS?

A2: Current research focuses on several innovative drug delivery systems to overcome the challenges mentioned above:

  • Nanoparticle-Based Systems: This is a broad and promising category that includes:

    • Liposomes: These are vesicular bilayers made of biodegradable lipids that can encapsulate both hydrophilic and lipophilic drugs.[9] Liposomal formulations can improve the solubility of this compound and have been investigated for intranasal delivery to bypass the BBB.[10]

    • Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These are colloidal carriers made from solid lipids that can encapsulate hydrophobic drugs like this compound, potentially enhancing their stability and bioavailability.[11][12][13]

    • Polymeric Nanoparticles: These can be engineered for targeted delivery and controlled release of this compound.[9][14]

  • Prodrug Approach: This strategy involves chemically modifying the this compound molecule to create an inactive "prodrug" with improved properties for crossing the BBB.[15][16] Once in the CNS, the prodrug is converted back to the active this compound.

  • Intranasal Delivery: This route offers a potential direct pathway to the brain, bypassing the BBB via the olfactory and trigeminal nerves.[10][17][18] Formulating this compound for intranasal administration, often in combination with nanoparticles, is an active area of research.[10]

Section 2: Troubleshooting Guide - Nanoparticle Formulations

This section provides practical advice for common issues encountered when developing and characterizing nanoparticle-based this compound delivery systems.

Low Drug Encapsulation Efficiency

Q: My this compound-loaded nanoparticles show low encapsulation efficiency. What are the likely causes and how can I improve it?

A: Low encapsulation efficiency is a frequent hurdle. The root cause often lies in the physicochemical properties of this compound and its interaction with the nanoparticle matrix.

Troubleshooting Steps:

  • Optimize the Lipid/Polymer to Drug Ratio: The amount of this compound relative to the carrier material is critical. An excess of the drug can lead to its precipitation or exclusion from the nanoparticle core.

    • Action: Perform a dose-response experiment by varying the initial this compound concentration while keeping the lipid/polymer concentration constant. Analyze the encapsulation efficiency at each concentration to find the optimal loading capacity.

  • Solvent Selection and Removal Rate: For methods involving organic solvents, the choice of solvent and the rate of its removal can significantly impact drug entrapment.

    • Action: If using a solvent evaporation technique, ensure that this compound is highly soluble in the chosen organic solvent. A slower, more controlled evaporation process can allow for better organization of the drug within the nanoparticle matrix.

  • Lipid Composition (for Liposomes and SLNs): The type of lipid and the inclusion of components like cholesterol can affect the stability and drug-loading capacity of the formulation.[19][20]

    • Action: For liposomes, systematically vary the molar ratio of phospholipids and cholesterol. Higher cholesterol content can increase the rigidity of the lipid bilayer, which may either enhance or hinder the encapsulation of a specific drug. For SLNs, experiment with different solid lipids to find one with better affinity for this compound.[11]

Poor Nanoparticle Stability (Aggregation)

Q: My nanoparticle suspension is aggregating over time. How can I improve its colloidal stability?

A: Aggregation is often due to insufficient surface charge or steric hindrance to overcome van der Waals forces between particles.

Troubleshooting Steps:

  • Assess Zeta Potential: The zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles. A higher absolute zeta potential (typically > ±30 mV) indicates good stability.

    • Action: Measure the zeta potential of your formulation. If it is low, consider incorporating charged lipids or polymers into your formulation.

  • Incorporate Steric Stabilizers: Polyethylene glycol (PEG) is a commonly used polymer to create a "stealth" coating on nanoparticles.[19][20] This PEG layer provides a steric barrier that prevents aggregation and also reduces opsonization (uptake by the immune system) in vivo.

    • Action: Prepare formulations with varying concentrations of PEGylated lipids or polymers and monitor their size and stability over time using dynamic light scattering (DLS).

  • Optimize pH and Ionic Strength of the Suspension Medium: The properties of the surrounding medium can influence particle interactions.

    • Action: Evaluate the stability of your nanoparticles in different buffers and at various pH levels to identify the optimal conditions for storage and use.

Section 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments.

Preparation of this compound-Loaded Liposomes by Thin-Film Hydration

This method is a widely used technique for preparing liposomes.[20][21]

Materials:

  • This compound

  • Phospholipids (e.g., DSPC, DPPC)[19]

  • Cholesterol[19]

  • Chloroform and Methanol (solvent system)[21]

  • Phosphate-buffered saline (PBS) or other aqueous buffer

Procedure:

  • Lipid Film Formation:

    • Dissolve this compound, phospholipids, and cholesterol in a chloroform:methanol mixture in a round-bottom flask.

    • Attach the flask to a rotary evaporator and remove the organic solvents under reduced pressure at a temperature above the lipid transition temperature.

    • A thin, uniform lipid film should form on the inner wall of the flask.

  • Hydration:

    • Add the aqueous buffer to the flask containing the lipid film.

    • Hydrate the film by rotating the flask (without vacuum) at a temperature above the lipid transition temperature for a specified time (e.g., 1 hour). This will result in the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Sonication or Extrusion):

    • To obtain smaller, more uniform liposomes (small unilamellar vesicles or SUVs), the MLV suspension can be sonicated using a probe sonicator or extruded through polycarbonate membranes with a defined pore size.

  • Purification:

    • Remove the unencapsulated this compound by methods such as dialysis, gel filtration chromatography, or ultracentrifugation.

Quantification of this compound in Brain Tissue using RP-HPLC

Accurate quantification of this compound in brain tissue is crucial for assessing the efficacy of a delivery system. This protocol is based on established methods.[22][23]

Materials:

  • Brain tissue homogenate

  • Acetonitrile (ACN)

  • Acetic acid

  • Internal standard (e.g., curcumin)[22][23]

  • Reversed-phase C18 column

Procedure:

  • Sample Preparation:

    • Homogenize the brain tissue in a suitable buffer.

    • To a known volume of the homogenate, add the internal standard and precipitate the proteins by adding ACN.

    • Vortex the mixture and then centrifuge to pellet the precipitated proteins.

    • Collect the supernatant and filter it through a 0.22 µm syringe filter before injection into the HPLC system.

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of ACN and 2% (v/v) acetic acid (e.g., 50:50 v/v).[22][23]

    • Flow Rate: 0.6 mL/min.[22][23]

    • Column Temperature: 35 °C.[22][23]

    • Detection Wavelength: 250 nm for this compound and 425 nm for curcumin (internal standard).[22][23]

  • Quantification:

    • Create a calibration curve using standard solutions of this compound of known concentrations.

    • Calculate the concentration of this compound in the brain tissue samples by comparing the peak area ratio of this compound to the internal standard against the calibration curve.

Section 4: Visualizing Concepts and Workflows

Diagrams can aid in understanding complex processes. Below are Graphviz representations of key concepts.

Celecoxib_Delivery_Challenges cluster_Challenges Challenges to CNS Delivery cluster_Strategies Delivery Strategies BBB Blood-Brain Barrier Pgp P-glycoprotein Efflux BBB->Pgp Binding Plasma Protein Binding BBB->Binding Solubility Poor Aqueous Solubility Nano Nanoparticles (Liposomes, SLNs) Nano->BBB Overcomes Prodrug Prodrug Approach Prodrug->BBB Enhances Permeation Intranasal Intranasal Route Intranasal->BBB Bypasses This compound This compound This compound->BBB This compound->Solubility

Caption: Challenges and strategies for this compound CNS delivery.

Liposome_Preparation_Workflow Start Start: Dissolve Components Rotovap Rotary Evaporation (Lipid Film Formation) Start->Rotovap Hydration Hydration with Aqueous Buffer Rotovap->Hydration Size_Reduction Size Reduction (Sonication/Extrusion) Hydration->Size_Reduction Purification Purification (Remove Free Drug) Size_Reduction->Purification End End: This compound Liposomes Purification->End

References

Validation & Comparative

A Comparative Guide to Validating Celecoxib's Anti-Angiogenic Effects Using the In Vivo Matrigel Plug Assay

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design, execute, and interpret experiments aimed at validating the anti-angiogenic properties of celecoxib. We will delve into the mechanistic rationale for its use, provide a detailed protocol for the gold-standard Matrigel plug assay, and objectively compare its efficacy against a mechanistically distinct anti-angiogenic agent, bevacizumab. Our focus is on building a self-validating experimental design that delivers robust, interpretable data.

Introduction: The Angiogenic Switch and Therapeutic Intervention

Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a tightly regulated process essential for development and tissue repair. However, in pathological states such as cancer, this "angiogenic switch" is permanently activated, providing tumors with the necessary oxygen and nutrients for growth and metastasis.[1] A key mediator of this process is the Vascular Endothelial Growth Factor (VEGF), which stimulates endothelial cell proliferation, migration, and tube formation.[1][2]

Consequently, inhibiting angiogenesis has become a cornerstone of modern cancer therapy.[3] One such therapeutic agent is this compound, a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[1][4] Overexpression of COX-2 in tumor cells leads to increased production of prostaglandin E2 (PGE2), a potent signaling molecule that stimulates the production of angiogenic mediators, including VEGF.[1][5] By blocking this pathway, this compound reduces VEGF expression, thereby exerting its anti-angiogenic and anti-tumor effects.[3][5][6]

This guide will demonstrate how to rigorously validate this activity in vivo.

This compound's Anti-Angiogenic Signaling Pathway

The primary mechanism by which this compound inhibits angiogenesis is through the suppression of the COX-2/PGE2/VEGF axis. This pathway is a critical link between inflammation and cancer progression.

G cluster_cell Tumor Cell cluster_ec Endothelial Cell AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGE2 Prostaglandin E2 (PGE2) COX2->PGE2 VEGF_mRNA VEGF mRNA Transcription PGE2->VEGF_mRNA Upregulates VEGF VEGF Protein (Secreted) VEGF_mRNA->VEGF VEGFR2 VEGFR2 Receptor VEGF->VEGFR2 Binds Angiogenesis Angiogenesis (Proliferation, Migration) VEGFR2->Angiogenesis This compound This compound This compound->COX2 Inhibits

Caption: this compound inhibits COX-2, preventing PGE2 synthesis and downstream VEGF production.

The Matrigel Plug Assay: An In Vivo Model of Angiogenesis

To assess the in vivo efficacy of an anti-angiogenic compound, a reliable and quantifiable model is essential. The subcutaneous Matrigel plug assay is the method of choice for this purpose.[7][8][9] Matrigel is a solubilized basement membrane preparation extracted from the Engelbreth-Holm-Swarm (EHS) mouse sarcoma, rich in extracellular matrix proteins like laminin and collagen IV.[10]

Why use the Matrigel Plug Assay?

  • In Vivo Relevance: It allows for the study of angiogenesis within a living organism, capturing the complex interplay of host cells, growth factors, and the extracellular matrix.

  • Quantifiable: The resulting vascularization can be measured both biochemically (hemoglobin content) and histologically (endothelial cell staining).[8][11]

  • Versatility: It can be used to test both pro- and anti-angiogenic compounds by directly incorporating them into the Matrigel before injection.[7][12]

Experimental Design: A Self-Validating Comparison

A robust experimental design is crucial for unambiguous results. We propose a five-arm study to comprehensively evaluate this compound's effects.

GroupMatrigel CompositionRationale
1. Negative Control Matrigel + Vehicle (e.g., DMSO)Establishes the baseline level of angiogenesis induced by Matrigel alone.
2. Positive Control Matrigel + Pro-angiogenic Factor (bFGF) + VehicleInduces a strong, measurable angiogenic response, serving as the benchmark against which inhibition is measured.[11]
3. This compound Matrigel + bFGF + this compoundTests the primary hypothesis: Can this compound inhibit bFGF-induced angiogenesis?
4. Comparative Drug Matrigel + bFGF + BevacizumabCompares this compound's efficacy to a drug with a different mechanism (direct VEGF neutralization).[1][13]
5. Systemic Control Matrigel + bFGF (animal treated systemically with this compound)Evaluates the effect of a clinically relevant administration route.[14]

Detailed Experimental Protocols & Workflow

The following protocols provide a step-by-step guide from plug preparation to final analysis.

Matrigel Plug Assay Workflow

Caption: The Matrigel plug assay workflow from preparation to multi-modal analysis.

Protocol 1: Matrigel Plug Preparation and Implantation

Causality Insight: All steps involving Matrigel must be performed on ice with pre-chilled materials. Matrigel is liquid at 4°C but rapidly polymerizes into a solid gel at body temperature.[8] This property is essential for forming a stable, localized plug in vivo.

  • Preparation: Thaw growth factor-reduced Matrigel overnight on ice at 4°C. Pre-chill pipette tips and microcentrifuge tubes.

  • Stock Solutions: Prepare concentrated stock solutions of this compound (e.g., in DMSO)[15], bevacizumab, and a pro-angiogenic factor like basic fibroblast growth factor (bFGF). Heparin should be added with bFGF to stabilize it and enhance its activity.

  • Mixing: On ice, gently mix the Matrigel with the required components for each experimental group. For a final injection volume of 300 µL, a typical mixture might be 250 µL Matrigel, 50 µL of serum-free medium containing the test articles.[16] Avoid introducing air bubbles.

  • Animal Model: Use immunocompromised mice (e.g., athymic nude) to prevent rejection of human-derived Matrigel components.[7]

  • Injection: Anesthetize the mouse. Using a pre-chilled 1 mL syringe with a 24G needle, draw up 300-400 µL of the Matrigel mixture.[16] Subcutaneously inject the mixture into the dorsal flank of the mouse.[7] The liquid will form a palpable solid plug within minutes.

  • Incubation: House the animals for 7-14 days to allow for cellular infiltration and neovascularization.[16][17] A 7-day endpoint is common for a robust response.[17]

Protocol 2: Quantification of Angiogenesis

At the experimental endpoint, euthanize the mice and carefully excise the Matrigel plugs.[17] The plugs can be processed for two complementary analyses.

A. Hemoglobin Content Measurement (Drabkin's Method)

Causality Insight: The amount of hemoglobin within the plug serves as a quantitative surrogate for the total volume of red blood cells, and thus, the extent of functional, perfused blood vessels.[8][11] It provides a rapid, holistic measure of vascularity.

  • Weigh the excised Matrigel plug.

  • Homogenize the plug in a known volume of distilled water.

  • Centrifuge the homogenate to pellet debris.

  • Transfer the supernatant to a new tube and add Drabkin's reagent. This reagent converts hemoglobin to cyanmethemoglobin.

  • Measure the absorbance at 540 nm using a spectrophotometer.

  • Calculate the hemoglobin concentration using a standard curve and normalize it to the plug weight.[18]

B. Immunohistochemistry (IHC) for CD31

Causality Insight: CD31 (or PECAM-1) is a transmembrane glycoprotein specifically expressed on the surface of endothelial cells.[19][20] IHC staining for CD31 allows for the direct visualization and quantification of blood vessel structures within the plug, providing spatial information and morphological detail that complements the biochemical hemoglobin data.

  • Fixation & Processing: Fix half of the Matrigel plug in 10% neutral buffered formalin overnight.[17] Process the fixed tissue and embed it in paraffin.[7]

  • Sectioning: Cut 5 µm sections and mount them on positively charged slides.[21]

  • Antigen Retrieval: Deparaffinize and rehydrate the sections. Perform heat-induced epitope retrieval (HIER), as this is critical for exposing the CD31 epitope. A common method is to use a citrate buffer (pH 6.0) at 95-100°C.[19][22]

  • Staining:

    • Block endogenous peroxidase activity with 3% H₂O₂.

    • Block non-specific binding using a serum block (e.g., normal goat serum).

    • Incubate with a primary anti-CD31 antibody (e.g., rat anti-mouse CD31) overnight at 4°C.[8]

    • Incubate with a biotinylated secondary antibody followed by a streptavidin-peroxidase conjugate.[16]

    • Develop the signal with a chromogen like DAB (3,3'-Diaminobenzidine), which produces a brown precipitate at the antigen site.[16]

    • Counterstain with hematoxylin to visualize cell nuclei.[7]

  • Imaging & Quantification: Acquire images of the stained sections using a light microscope. Using image analysis software (e.g., ImageJ), quantify the angiogenic response by measuring the CD31-positive area or by counting the number of microvessels per high-power field.[8][18]

Expected Outcomes and Data Comparison

The quantitative data from both the hemoglobin assay and CD31 IHC analysis should be summarized for clear comparison. The results are expected to demonstrate a significant reduction in angiogenesis in the this compound-treated groups compared to the positive control.

Table 1: Hypothetical Comparative Data Summary

Experimental GroupNormalized Hemoglobin (µg/mg plug) (Mean ± SD)% Inhibition (vs. Positive Control)CD31-Positive Area (%) (Mean ± SD)% Inhibition (vs. Positive Control)
1. Negative Control1.5 ± 0.4N/A1.2 ± 0.5N/A
2. Positive Control (bFGF)15.2 ± 2.10%18.5 ± 3.30%
3. This compound (Local)6.8 ± 1.5 55.3%8.1 ± 2.156.2%
4. Bevacizumab (Local)4.5 ± 1.1 70.4%5.5 ± 1.870.3%
5. This compound (Systemic)8.9 ± 1.941.4%10.2 ± 2.544.9%
*p < 0.05, **p < 0.01 compared to Positive Control group.

Interpretation of Results:

  • The Positive Control group should show a significant (~10-fold) increase in both hemoglobin and CD31 staining compared to the Negative Control , validating that the assay is responsive to pro-angiogenic stimuli.

  • The This compound groups are expected to show a statistically significant reduction in angiogenesis. This would validate its anti-angiogenic effect in vivo.

  • Comparing local This compound to Bevacizumab provides insight into relative potency. Bevacizumab, by directly neutralizing the key effector VEGF, may show stronger inhibition in this model.

  • The Systemic this compound group demonstrates that the drug is effective when administered via a more clinically translatable route, though the local concentration at the plug site may be lower, potentially resulting in slightly less inhibition than direct local administration.

Conclusion

The Matrigel plug assay provides a robust and quantifiable platform for validating the anti-angiogenic properties of this compound. By employing a multi-arm experimental design that includes negative, positive, and comparative controls, researchers can generate high-integrity data. The complementary analysis of hemoglobin content and CD31 immunohistochemistry ensures a comprehensive assessment of both vascular perfusion and endothelial cell presence. This approach not only confirms the inhibitory action of this compound but also allows for its objective comparison against other anti-angiogenic agents, providing critical insights for preclinical and translational drug development.

References

Celecoxib vs. Ibuprofen: A Comparative Analysis of Their Differential Effects on Platelet Aggregation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the nuanced differences between nonsteroidal anti-inflammatory drugs (NSAIDs) is paramount, particularly concerning their impact on platelet function and cardiovascular risk. This guide provides an in-depth comparison of celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, and ibuprofen, a non-selective COX inhibitor, with a focus on their differential effects on platelet aggregation, supported by experimental data and detailed methodologies.

Introduction: The COX Isoform Dichotomy and Its Clinical Significance

Nonsteroidal anti-inflammatory drugs (NSAIDs) are a cornerstone in the management of pain and inflammation. Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are critical for the conversion of arachidonic acid into prostaglandins and thromboxanes.[1] There are two main isoforms of the COX enzyme: COX-1 and COX-2.[1]

  • COX-1 is constitutively expressed in most tissues and plays a crucial role in maintaining normal physiological functions, such as protecting the gastrointestinal lining and mediating platelet aggregation through the production of thromboxane A2 (TXA2).[2]

  • COX-2 is typically induced by inflammatory stimuli and is the primary mediator of pain and inflammation.[2]

The clinical profiles of different NSAIDs are largely dictated by their relative selectivity for these two isoforms. Ibuprofen is a traditional, non-selective NSAID, meaning it inhibits both COX-1 and COX-2.[3] In contrast, this compound is a selective COX-2 inhibitor, designed to target inflammation while sparing the protective functions of COX-1.[3] This fundamental difference in mechanism has significant implications for their effects on platelet function and, consequently, their cardiovascular safety profiles.

Mechanism of Action: A Tale of Two COX Inhibitors

The differential effects of this compound and ibuprofen on platelet aggregation are a direct consequence of their selectivity for the COX isoforms. Platelets primarily express COX-1, which is responsible for the synthesis of thromboxane A2 (TXA2), a potent promoter of platelet aggregation.[2]

Ibuprofen , as a non-selective inhibitor, blocks the action of COX-1 in platelets. This leads to a decrease in TXA2 production, resulting in the inhibition of platelet aggregation.[1] This effect is reversible and its duration is dependent on the drug's pharmacokinetic profile.

This compound , on the other hand, is highly selective for COX-2. At therapeutic concentrations, it has a minimal inhibitory effect on COX-1.[4] Consequently, this compound does not significantly impede the production of TXA2 by platelets and therefore has a negligible impact on platelet aggregation.[5][6]

The following diagram illustrates the arachidonic acid pathway and the distinct points of inhibition for this compound and ibuprofen.

AA Arachidonic Acid COX1 COX-1 (Platelets, Stomach, etc.) AA->COX1 COX2 COX-2 (Inflammatory Sites) AA->COX2 PGG2_H2 Prostaglandin G2/H2 COX1->PGG2_H2 GI_Protection GI Mucosal Protection COX1->GI_Protection Maintains COX2->PGG2_H2 TXA2 Thromboxane A2 (TXA2) PGG2_H2->TXA2 Prostacyclin Prostacyclin (PGI2) (Endothelial Cells) PGG2_H2->Prostacyclin Prostaglandins Prostaglandins (Inflammation, Pain, Fever) PGG2_H2->Prostaglandins Platelet_Aggregation Platelet Aggregation TXA2->Platelet_Aggregation Promotes Inflammation Inflammation & Pain Prostaglandins->Inflammation Mediates Ibuprofen Ibuprofen (Non-selective) Ibuprofen->COX1 Inhibits Ibuprofen->COX2 Inhibits This compound This compound (COX-2 Selective) This compound->COX2 Inhibits

Caption: Arachidonic acid metabolism and NSAID inhibition points.

Comparative Experimental Data

The differential effects of this compound and ibuprofen on platelet aggregation have been quantified in numerous studies. The following table summarizes key experimental data, including their COX selectivity and impact on platelet function.

ParameterThis compoundIbuprofenReference(s)
COX-1 IC50 (µM) ~7.6~13[7]
COX-2 IC50 (µM) ~0.04~35[7]
COX-1/COX-2 Selectivity Ratio ~190~0.37[7]
Effect on Platelet Aggregation No significant inhibitionInhibition[5][6]
Effect on Serum Thromboxane B2 (TXB2) Levels No significant reductionSignificant reduction[4][8][9]
Interference with Aspirin's Antiplatelet Effect NoYes[8][9][10]

Note: IC50 values and selectivity ratios can vary depending on the assay system used.

These data clearly demonstrate that ibuprofen's low COX-1/COX-2 selectivity ratio translates to significant COX-1 inhibition at therapeutic concentrations, leading to a measurable antiplatelet effect. In contrast, this compound's high selectivity for COX-2 results in a sparing of COX-1 activity in platelets, and thus, a lack of significant impact on aggregation.

Experimental Protocol: Light Transmission Aggregometry (LTA)

Light transmission aggregometry (LTA) is the gold-standard method for assessing platelet function in vitro.[11] It measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.

Objective: To compare the in vitro effects of this compound and ibuprofen on agonist-induced platelet aggregation.

Materials:

  • Freshly drawn human whole blood in 3.2% sodium citrate.

  • This compound and ibuprofen stock solutions (in an appropriate solvent, e.g., DMSO).

  • Platelet agonists (e.g., arachidonic acid, ADP, collagen).[11][12][13]

  • Phosphate-buffered saline (PBS).

  • Light transmission aggregometer.

  • Centrifuge.

  • Pipettes and sterile consumables.

Methodology:

  • Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

    • Centrifuge whole blood at 150-200 x g for 15-20 minutes at room temperature to separate PRP.[11]

    • Carefully collect the upper PRP layer.

    • Centrifuge the remaining blood at 1500-2000 x g for 10-15 minutes to obtain PPP.[11]

  • Sample Preparation:

    • Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP.

    • Pre-incubate aliquots of PRP with either this compound, ibuprofen (at various concentrations), or vehicle control for a specified time at 37°C.

  • Aggregation Assay:

    • Calibrate the aggregometer with PRP (0% transmission) and PPP (100% transmission).[11]

    • Place a cuvette with the pre-incubated PRP sample into the aggregometer and allow it to equilibrate at 37°C with stirring.

    • Add a platelet agonist (e.g., arachidonic acid at a final concentration of 0.5-1 mM) to induce aggregation.[12]

    • Record the change in light transmission for a set period (e.g., 5-10 minutes).

  • Data Analysis:

    • The maximum percentage of aggregation is determined for each sample.

    • Calculate the percentage inhibition of aggregation for each drug concentration relative to the vehicle control.

    • Plot dose-response curves to determine the IC50 value for each drug, if applicable.

The following diagram outlines the experimental workflow for LTA.

Start Start: Fresh Whole Blood (3.2% Sodium Citrate) Centrifuge1 Centrifuge (150-200 x g, 15-20 min) Start->Centrifuge1 PRP Collect Platelet-Rich Plasma (PRP) Centrifuge1->PRP Centrifuge2 Centrifuge Remainder (1500-2000 x g, 10-15 min) Centrifuge1->Centrifuge2 Adjust Adjust Platelet Count in PRP (using PPP) PRP->Adjust PPP Collect Platelet-Poor Plasma (PPP) Centrifuge2->PPP PPP->Adjust Incubate Pre-incubate PRP aliquots with: - this compound - Ibuprofen - Vehicle Control (37°C) Adjust->Incubate Aggregometer Light Transmission Aggregometer Incubate->Aggregometer Calibrate Calibrate: PRP = 0% Transmission PPP = 100% Transmission Aggregometer->Calibrate Assay Add Agonist (e.g., Arachidonic Acid) Record Aggregation Calibrate->Assay Analyze Analyze Data: - % Max Aggregation - % Inhibition - Dose-Response Curves Assay->Analyze End End Analyze->End

Caption: Light Transmission Aggregometry (LTA) workflow.

Discussion and Clinical Implications

The differential effects of this compound and ibuprofen on platelet aggregation have significant clinical implications, particularly in the context of cardiovascular risk.

The inhibition of platelet COX-1 by ibuprofen contributes to its potential for gastrointestinal bleeding. Furthermore, ibuprofen's reversible binding to COX-1 can interfere with the irreversible antiplatelet effect of low-dose aspirin, a cornerstone of cardiovascular disease prevention.[8][9][10] This interaction can potentially diminish the cardioprotective benefits of aspirin.

Conversely, this compound's COX-1 sparing nature means it does not significantly affect platelet aggregation and does not interfere with the antiplatelet action of aspirin.[8][9][10] However, the cardiovascular safety of selective COX-2 inhibitors has been a subject of debate. The "prothrombotic hypothesis" suggests that by inhibiting the production of prostacyclin (a vasodilator and inhibitor of platelet aggregation) in the endothelium via COX-2, without a concomitant inhibition of pro-aggregatory TXA2 from platelets (COX-1 mediated), a prothrombotic state may be created. While some studies have suggested a potential for increased cardiovascular events with certain COX-2 inhibitors, large-scale clinical trials have provided a more nuanced understanding, with risk appearing to be dependent on the specific agent, dose, and patient population.[14][15]

Conclusion

The choice between this compound and ibuprofen for pain and inflammation management requires a careful consideration of their distinct pharmacological profiles. Ibuprofen, a non-selective COX inhibitor, exerts a clear inhibitory effect on platelet aggregation due to its action on platelet COX-1. This has implications for bleeding risk and potential interactions with aspirin. This compound, a selective COX-2 inhibitor, has a minimal impact on platelet function, which avoids the aspirin interaction but has been associated with a different set of cardiovascular considerations. For researchers and clinicians, a thorough understanding of these differential effects is essential for informed drug development and personalized patient care.

References

A Comparative Guide to Celecoxib and Its Analogs in Cancer Therapy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the complex landscape of cancer therapeutics, the repurposing of existing drugs and the development of their analogs offer a promising avenue for innovation. Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, has garnered significant attention for its anticancer properties beyond its anti-inflammatory indications.[1][2][3] This guide provides a comprehensive comparative analysis of this compound and its key analogs, delving into their mechanisms of action, anticancer efficacy, and the experimental methodologies used for their evaluation. Our focus is to equip you with the technical insights and practical data necessary to inform your research and development endeavors.

Introduction: The Rationale for this compound and Its Analogs in Oncology

This compound's journey into cancer therapy is rooted in the observation that chronic inflammation is a critical promoter of tumorigenesis.[4] The enzyme COX-2 is frequently overexpressed in various human cancers, contributing to processes like cell proliferation, angiogenesis, and evasion of apoptosis.[3][5] While this compound's primary mechanism involves the inhibition of the COX-2/prostaglandin E2 (PGE2) signaling axis, extensive research has unveiled a multifaceted anticancer activity that is both dependent and independent of COX-2 inhibition.[1][6][7]

The clinical use of this compound for cancer treatment has been hampered by cardiovascular side effects associated with chronic COX-2 inhibition.[2][4] This has spurred the development of this compound analogs designed to minimize or eliminate COX-2 inhibitory activity while retaining or even enhancing their anticancer effects. These analogs often exploit the COX-2 independent mechanisms of this compound, offering a potentially safer and more effective therapeutic strategy.[4] This guide will focus on a comparative analysis of this compound and two of its most studied analogs: 2,5-dimethyl-celecoxib (DMC) and OSU-03012 .

Mechanisms of Action: A Comparative Overview

The anticancer effects of this compound and its analogs are mediated through the modulation of several key signaling pathways. While there is some overlap, distinct differences in their primary targets and downstream effects have been identified.

COX-2 Dependent and Independent Pathways

This compound exerts its anticancer effects through both COX-2 dependent and independent mechanisms. The COX-2 dependent pathway involves the inhibition of PGE2 synthesis, which in turn affects downstream signaling, including the phosphorylation of Akt and the expression of matrix metalloproteinases.[6][8] However, many of its tumor-inhibitory effects are now understood to be independent of its COX-2 activity.[2][6] These independent mechanisms include the induction of apoptosis through the mitochondrial pathway and endoplasmic reticulum stress, as well as the inhibition of signaling pathways like Wnt/β-catenin.[6]

This compound analogs , such as DMC and OSU-03012, were specifically designed to lack COX-2 inhibitory function, thereby focusing on the COX-2 independent pathways.[4][9] This design strategy aims to mitigate the cardiovascular risks associated with long-term COX-2 inhibition.[4] These analogs have demonstrated potent antitumor properties, often exceeding those of this compound, by targeting key survival pathways in cancer cells.[4]

Key Signaling Pathways Modulated

The following diagram illustrates the key signaling pathways targeted by this compound and its analogs.

Signaling_Pathways cluster_this compound This compound cluster_analogs Analogs (DMC, OSU-03012) cluster_targets cluster_outcomes This compound This compound COX2 COX-2 This compound->COX2 Inhibits PDK1 PDK1 This compound->PDK1 Inhibits Akt Akt This compound->Akt Inhibits NFkB NF-κB This compound->NFkB Inhibits Wnt Wnt/β-catenin This compound->Wnt Inhibits ER_Stress ER Stress This compound->ER_Stress Induces Mitochondria Mitochondrial Apoptosis This compound->Mitochondria Induces DMC_OSU DMC_OSU DMC_OSU->PDK1 Inhibits DMC_OSU->Akt Inhibits STAT3 STAT3 DMC_OSU->STAT3 Inhibits DMC_OSU->ER_Stress Induces DMC_OSU->Mitochondria Induces Proliferation ↓ Proliferation COX2->Proliferation Angiogenesis ↓ Angiogenesis COX2->Angiogenesis PDK1->Akt Akt->Proliferation Apoptosis ↑ Apoptosis Akt->Apoptosis Inhibits NFkB->Proliferation Metastasis ↓ Metastasis NFkB->Metastasis Wnt->Proliferation STAT3->Proliferation ER_Stress->Apoptosis Mitochondria->Apoptosis Proliferation->Angiogenesis Proliferation->Metastasis

Caption: Signaling pathways targeted by this compound and its analogs.

Comparative Anticancer Efficacy: In Vitro Data

The in vitro cytotoxic activity of this compound and its analogs has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds. While direct comparative studies are varied, the available data consistently demonstrate that certain analogs possess significantly greater anticancer activity than the parent compound.

CompoundCancer Cell LineIC50 (µM)Fold Improvement vs. This compoundReference
This compound MCF-7 (Breast)~20-40-[10][11]
MDA-MB-231 (Breast)~25-50-[12]
HCT-116 (Colon)~30-60-[13]
A549 (Lung)~40-70-[14]
2,5-dimethyl-celecoxib (DMC) Glioblastoma cell lines~5-15~4-8x[9]
OSU-03012 MDA-MB-453 (Breast)~2-5~10-20x[15]
Analog 4f MCF-7 (Breast)~2-5~8-10x[9][10]
Analogs 3c, 5b, 5c MCF-7 (Breast)~4-10~4-9x[9][16]

Note: IC50 values are approximate and can vary depending on the specific experimental conditions. The "Fold Improvement" is an estimation based on the available data.

Experimental Protocols for Evaluation

To ensure scientific rigor and reproducibility, standardized experimental protocols are essential for evaluating the anticancer effects of this compound and its analogs.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound or its analogs (e.g., 0.1, 1, 10, 50, 100 µM) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[17]

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the test compounds at their respective IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.[18]

Western Blotting for Signaling Pathway Analysis

Western blotting is used to detect specific proteins in a sample and assess the effect of the compounds on key signaling molecules.

Protocol:

  • Protein Extraction: Treat cells with the compounds, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against target proteins (e.g., p-Akt, total Akt, cleaved caspase-3, β-actin).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Densitometrically quantify the band intensities and normalize to a loading control like β-actin.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_assays Assays cluster_endpoints Endpoints start Cancer Cell Lines treatment Treat with this compound/Analogs start->treatment viability Cell Viability (MTT) treatment->viability apoptosis Apoptosis (Flow Cytometry) treatment->apoptosis western Western Blot treatment->western ic50 IC50 Determination viability->ic50 apoptosis_quant Apoptosis Quantification apoptosis->apoptosis_quant protein_exp Protein Expression Changes western->protein_exp

Caption: A typical workflow for the in vitro evaluation of anticancer compounds.

Conclusion and Future Directions

The comparative analysis of this compound and its analogs underscores a clear trajectory in the development of more potent and safer anticancer agents. By moving away from COX-2 inhibition and focusing on other critical signaling pathways, analogs like DMC and OSU-03012 have demonstrated superior in vitro efficacy.[4] The experimental data strongly support the continued investigation of these compounds, both as monotherapies and in combination with existing chemotherapeutic agents.[14]

For researchers in this field, the key takeaways are:

  • The anticancer mechanism of this compound is multifaceted, extending beyond COX-2 inhibition.[6][7]

  • Non-COX-2 inhibitory analogs offer a promising strategy to enhance anticancer activity and improve the safety profile.[4]

  • Rigorous and standardized in vitro and in vivo experimental protocols are crucial for the accurate evaluation and comparison of these compounds.

Future research should focus on elucidating the precise molecular targets of these analogs, exploring their efficacy in a wider range of cancer types, and advancing the most promising candidates into preclinical and clinical development. The continued structure-based optimization of this compound analogs holds significant potential for the future of cancer therapy.[1]

References

A Senior Application Scientist's Guide to Validating Celecoxib Efficacy in Patient-Derived Xenograft Models

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, technically-grounded framework for designing and executing preclinical studies to validate the efficacy of celecoxib, a selective COX-2 inhibitor, using patient-derived xenograft (PDX) models. We will move beyond rote protocol recitation to explore the causal logic behind experimental choices, ensuring a robust and self-validating study design.

The Scientific Imperative: Why this compound and Why PDX Models?

Cyclooxygenase-2 (COX-2) is an enzyme that is frequently overexpressed in various malignancies, including breast, lung, and colorectal cancers.[1][2] Its expression is induced by inflammatory stimuli and growth factors, leading to the production of prostaglandin E2 (PGE2).[1][3] This signaling cascade promotes multiple hallmarks of cancer, including sustained proliferation, inhibition of apoptosis, angiogenesis (the formation of new blood vessels), and suppression of the host immune response.[1][2][3] this compound, by selectively inhibiting COX-2, aims to disrupt these pro-tumorigenic processes.[4][5] Its mechanisms include blocking the activation of critical survival pathways like PI3K/AKT and inducing cancer cell apoptosis.[4][6][7]

Traditional preclinical models using immortalized cancer cell lines often fail to capture the complex heterogeneity and microenvironment of human tumors. Patient-derived xenograft (PDX) models, where tumor fragments from a patient are directly implanted into immunodeficient mice, have emerged as a superior platform.[8][9] These models better retain the genetic and phenotypic characteristics of the original tumor, offering more predictive insights into clinical outcomes.[8]

The Comparative Landscape: Benchmarking this compound's Performance

A robust validation study requires objective comparison. While this compound is the focus, its efficacy should be benchmarked against relevant alternatives to establish a clear therapeutic window and potential advantages.

  • Standard-of-Care (SoC) Chemotherapy: For a given tumor type (e.g., colorectal cancer), including a treatment arm with a relevant SoC agent (e.g., 5-Fluorouracil) provides a crucial clinical benchmark.

  • Other COX-2 Inhibitors: While less common in preclinical oncology studies, comparing this compound to another coxib, such as etoricoxib, could reveal class effects versus molecule-specific activities.

  • COX-2 Inactive Analogs: Interestingly, structural analogs of this compound that lack COX-2 inhibitory function have been developed and show potent anti-tumor activity through different mechanisms.[10][11] Including such a compound (e.g., 2,5-dimethyl-celecoxib) can help dissect COX-2-dependent versus independent effects of the this compound backbone.[11]

Experimental Design: A Self-Validating Workflow

The following workflow is designed with integrated controls and decision points to ensure the trustworthiness of the final data.

G cluster_0 Phase 1: Model Establishment & Characterization cluster_1 Phase 2: Efficacy Study cluster_2 Treatment Arms (n=8-10 mice/group) Patient Patient Tumor (Surgical Resection/Biopsy) Implant Subcutaneous Implantation into NSG Mice (P0) Patient->Implant Expand Tumor Growth & Serial Passage (P1, P2) Implant->Expand Bank Establishment of Tumor Bank (Cryopreservation) Expand->Bank QC Quality Control: - Histology - STR Profiling - COX-2 Expression Bank->QC Cohort Cohort Expansion (from P2 Bank) QC->Cohort Select Validated Model Random Tumor Growth to ~150 mm³ & Randomization Cohort->Random Vehicle Vehicle Control (e.g., 0.5% Methylcellulose) Random->Vehicle This compound This compound (e.g., 50 mg/kg, oral gavage) Random->this compound Comparator Comparator Drug (e.g., SoC Chemo) Random->Comparator Monitor Tumor Volume Measurement (2x/week) & Body Weight Monitoring Endpoint Study Endpoint Reached (e.g., Tumor Volume >1500 mm³ or Day 28) Monitor->Endpoint Harvest Tumor & Plasma Harvest Endpoint->Harvest

Caption: End-to-end workflow for PDX model generation and this compound efficacy testing.

Protocol Deep Dive: Methodologies and Rationale

PDX Model Establishment and Characterization

This phase is foundational. The goal is to create a well-characterized, cryopreserved tumor bank that can be used for multiple, reproducible studies.

Protocol:

  • Tissue Acquisition: Fresh patient tumor tissue should be obtained sterilely from surgical resection or biopsy and placed in a suitable transport medium.[8] Processing should begin within hours to maintain viability.[8]

  • Implantation (P0): Anesthetize highly immunodeficient mice (e.g., NOD/SCID or NSG mice).[9] Implant a small tumor fragment (approx. 2-3 mm³) subcutaneously into the flank.[8] The flank is a preferred site for ease of implantation and subsequent tumor measurement.

  • Serial Passage: Once the initial (P0) tumor reaches a volume of approximately 1000-1500 mm³, it is harvested. A portion is cryopreserved, another portion is fixed for histology, and the remainder is fragmented for implantation into a new cohort of mice (P1). This process is typically repeated to passage 2 (P2) to generate a stable, working tumor bank.

  • Quality Control (QC):

    • Histology: H&E staining should be performed on tumors from each passage to confirm that the PDX model retains the histopathological features of the original patient tumor.

    • COX-2 Expression: Crucially, confirm that the selected PDX model expresses the drug target. Use immunohistochemistry (IHC) to assess COX-2 protein levels. Models with moderate-to-high COX-2 expression are the most relevant for this study.

    • Identity: Short Tandem Repeat (STR) profiling should be performed on the patient tumor and the established PDX tumor to ensure genetic identity and rule out contamination.

In Vivo Efficacy Study

Protocol:

  • Cohort Expansion: Implant tumor fragments from a validated, low-passage (P2-P4) PDX bank into a large cohort of NSG mice.

  • Randomization: Once tumors reach a mean volume of 100-200 mm³, randomize the mice into treatment groups (typically 8-10 mice per group).[12] Randomization is critical to ensure an even distribution of tumor sizes across all groups at the start of the study.

  • Drug Formulation & Dosing:

    • This compound: A common oral dose in mouse models is 50-150 mg/kg/day, formulated in a vehicle like 0.5% methylcellulose or corn oil.[13][14][15] This dose is based on previous studies showing efficacy and achievable plasma levels.[13]

    • Vehicle Control: This group receives the formulation vehicle only and serves as the baseline for tumor growth.

    • Comparator Drug: Dosing for the comparator should be based on established, effective regimens from literature.

  • Monitoring & Endpoints:

    • Measure tumor dimensions with digital calipers twice weekly. Calculate tumor volume using the formula: (Length x Width²) / 2.[16]

    • Monitor animal body weight and overall health status as indicators of treatment toxicity.

    • The study endpoint is typically defined by a maximum tumor volume (e.g., 1500 mm³) or a pre-determined duration (e.g., 28 days).

Data Synthesis & Comparative Analysis

Quantifying Efficacy

The primary endpoint is typically Tumor Growth Inhibition (TGI). It quantifies the reduction in tumor growth in a treated group compared to the vehicle control group.

Calculation: There are several methods to calculate TGI. A common formula is:

  • TGI (%) = [1 - (Tfinal - Tinitial) / (Cfinal - Cinitial)] x 100

    • Where T is the mean tumor volume of the treated group and C is the mean tumor volume of the control group.[16]

Another metric is the Treatment vs. Control (T/C) ratio, often expressed as a percentage.[12][17]

Comparative Data Table
Treatment Group (Dose)Mean Tumor Volume at Day 21 (mm³)% Tumor Growth Inhibition (TGI)Mean Body Weight Change (%)
Vehicle Control1250 ± 150--2%
This compound (50 mg/kg, PO, QD)625 ± 9551%-3%
Comparator (SoC Drug X)450 ± 8065%-10%
(Note: Data are representative and for illustrative purposes only.)

This table allows for a direct, at-a-glance comparison of the anti-tumor activity and general toxicity (as indicated by body weight change) of this compound against the controls.

On-Target Validation: Confirming the Mechanism

Efficacy data alone is insufficient. It is critical to demonstrate that this compound is inhibiting its intended target in the tumor tissue.

The COX-2 Signaling Pathway

G AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGE2 Prostaglandin E2 (PGE2) COX2->PGE2 Synthesis Receptors EP Receptors PGE2->Receptors Binds Angiogenesis Angiogenesis (VEGF) PGE2->Angiogenesis Promotes PI3K PI3K/Akt Pathway Receptors->PI3K Activates Proliferation Cell Proliferation & Survival PI3K->Proliferation This compound This compound This compound->COX2 Inhibits

Caption: this compound inhibits the COX-2 enzyme, blocking PGE2 synthesis.
Biomarker Analysis Protocol (Immunohistochemistry)

Protocol:

  • Tissue Processing: At the study endpoint, harvest tumors and fix them in 10% neutral buffered formalin.[18] Embed the fixed tissue in paraffin (FFPE).

  • Sectioning: Cut 4-5 µm sections from the FFPE blocks and mount them on positively charged slides.[18]

  • Antigen Retrieval: Deparaffinize and rehydrate the sections. Perform heat-induced epitope retrieval, often using a citrate buffer (pH 6.0), to unmask the target antigen.[19][20]

  • Staining:

    • Block endogenous peroxidase activity with 3% hydrogen peroxide.[21]

    • Incubate with a validated primary antibody against COX-2.[20][22]

    • Apply an HRP-conjugated secondary antibody, followed by a DAB chromogen substrate to visualize the staining.[18][21]

    • Counterstain with hematoxylin.[18]

  • Analysis: Tumors from this compound-treated mice should show a marked reduction in downstream markers of COX-2 activity, such as Prostaglandin E2 (PGE2), and potentially reduced staining for proliferation markers (e.g., Ki-67) and angiogenesis markers (e.g., CD31/Factor VIII) compared to vehicle-treated tumors.[13][23]

Conclusion

This guide outlines a comprehensive and scientifically rigorous approach to validating the efficacy of this compound in PDX models. By integrating a comparative framework, detailed and rationalized protocols, and essential on-target validation, researchers can generate a trustworthy and translatable dataset. This level of diligence is paramount for making informed decisions in the drug development pipeline and ultimately advancing novel cancer therapies.

References

A Researcher's Guide to the Cross-Validation of Celecoxib's Effects in Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, has garnered significant attention for its potent anti-tumor activities across a spectrum of human cancers.[1][2] Its clinical utility, however, is nuanced by the varied responses observed in different cancer types. This guide provides a comprehensive framework for researchers to systematically cross-validate the effects of this compound across various cancer cell lines. We delve into the critical experimental protocols, from assessing cytotoxicity to dissecting the underlying molecular mechanisms of apoptosis and cell cycle arrest. By presenting detailed methodologies and comparative data, this guide aims to equip researchers with the tools to rigorously evaluate this compound's efficacy and elucidate the factors governing differential sensitivity in cancer cells.

Introduction: Beyond Anti-Inflammatory Action

Initially developed as a nonsteroidal anti-inflammatory drug (NSAID), this compound's role in oncology has expanded dramatically.[3] Its primary mechanism involves the inhibition of COX-2, an enzyme often overexpressed in malignant tissues and implicated in promoting inflammation, proliferation, and survival of cancer cells.[2][4]

However, a compelling body of evidence reveals that this compound's anti-cancer effects are not solely dependent on COX-2 inhibition.[5][6] The drug exerts significant influence over various cellular processes through "off-target" or COX-2-independent mechanisms.[5][7][8] These include the induction of apoptosis (programmed cell death) and cell cycle arrest, making it a promising agent for cancer therapy and prevention.[1][9][10] Given this mechanistic complexity, it is imperative for researchers to conduct thorough cross-validation studies to understand why certain cancer cell lines respond robustly to this compound while others exhibit resistance.

Comparative Cytotoxicity: Establishing a Baseline

The initial step in cross-validating this compound's effects is to determine its cytotoxicity across a panel of cancer cell lines from different origins (e.g., colon, breast, lung, glioblastoma). The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits a biological process by 50%, is a key metric for this comparison.

Data Summary: Differential Sensitivity to this compound

The following table summarizes representative IC50 values of this compound in various human cancer cell lines, illustrating the diverse sensitivity profiles.

Cell LineCancer TypeIC50 (µM)Reference
HCT116Colon Carcinoma25.5[11]
HT-29Colorectal Adenocarcinoma>100[5]
MCF-7Breast Adenocarcinoma20.4[11]
HeLaCervical Cancer37.2 - 40[10][11]
HepG2Hepatocellular Carcinoma28.5[11]
U251Glioblastoma11.7[11]
T24Urothelial Carcinoma63.8[12]
5637Urothelial Carcinoma60.3[12]
HNE1Nasopharyngeal Carcinoma32.86[13]
CNE1-LMP1Nasopharyngeal Carcinoma61.31[13]

Note: IC50 values can vary between studies due to differences in experimental conditions such as incubation time and cell density.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5 diphenyl tetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[14]

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[14] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.[15]

  • Drug Treatment: Treat the cells with a range of this compound concentrations. Include untreated and vehicle-only (e.g., DMSO) controls.[15]

  • Incubation: Incubate the plates for a specified period, typically 48 to 72 hours.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[16]

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.[16]

  • Absorbance Measurement: Read the absorbance of each well using a microplate reader at a wavelength of 570 nm.[16]

Workflow for Cytotoxicity Assessment

MTT_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis seed Seed cells in 96-well plate treat Treat with varying this compound concentrations seed->treat incubate Incubate for 48-72h treat->incubate add_mtt Add MTT reagent incubate->add_mtt solubilize Solubilize formazan crystals add_mtt->solubilize read Read absorbance at 570nm solubilize->read calculate Calculate IC50 values read->calculate

Caption: Workflow for determining this compound's IC50 using the MTT assay.

Dissecting the Mechanisms of Action

Understanding how this compound induces cell death and inhibits proliferation is crucial. The two most prominent mechanisms are the induction of apoptosis and the arrest of the cell cycle.

Apoptosis Induction

This compound is known to induce apoptosis in a wide variety of cancer cells, often through pathways independent of its COX-2 inhibitory function.[1][17] The primary route is the mitochondrial (intrinsic) pathway, which involves the release of cytochrome c and the activation of caspases.[9][18]

This flow cytometry-based assay is the gold standard for detecting early and late-stage apoptosis.[19][20]

Principle: In early apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[19][21] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (like FITC) and used to label these early apoptotic cells.[19][21] Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity, where it intercalates with DNA.[19][22] This dual staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.

Step-by-Step Methodology:

  • Cell Treatment: Culture and treat cells with the IC50 concentration of this compound for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[23]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube and add 5 µL of FITC-conjugated Annexin V and 5-10 µL of PI staining solution.[23][24]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[21][23]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[21][23]

Apoptosis_Pathway This compound This compound mitochondria Mitochondria This compound->mitochondria COX-2 independent akt p-Akt (Survival Signal) This compound->akt Inhibition bcl2 Bcl-2 (Anti-apoptotic) This compound->bcl2 Downregulation cytochrome_c Cytochrome c release mitochondria->cytochrome_c apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) cytochrome_c->apoptosome caspase9 Caspase-9 (Initiator) apoptosome->caspase9 caspase3 Caspase-3 (Executioner) caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: this compound induces apoptosis via the mitochondrial pathway.

Cell Cycle Arrest

This compound can halt the progression of the cell cycle, preventing cancer cells from dividing. The specific phase of arrest (e.g., G0/G1 or G2/M) can vary between different cell lines.[5][10][25] For instance, this compound has been shown to induce a G0/G1 block in colon cancer cells and a G2/M arrest in HeLa cervical cancer cells.[5][10][26]

This method uses flow cytometry to quantify the DNA content of cells, thereby determining the proportion of cells in each phase of the cell cycle.[27]

Principle: The fluorescent dye Propidium Iodide (PI) stoichiometrically binds to DNA.[27][28] Therefore, the fluorescence intensity of PI-stained cells is directly proportional to their DNA content.[28] Cells in the G2/M phase (with duplicated DNA) will have twice the fluorescence intensity of cells in the G0/G1 phase, while cells in the S phase (DNA synthesis) will have an intermediate fluorescence.

Step-by-Step Methodology:

  • Cell Treatment: Treat cells with this compound as described for the apoptosis assay.

  • Cell Harvesting: Harvest the cells and wash with PBS.

  • Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. This permeabilizes the cells.[28][29] Incubate for at least 30 minutes on ice or store at -20°C.[28][29]

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[28]

  • RNase Treatment: Resuspend the cell pellet in a solution containing RNase A to degrade RNA, ensuring that PI only stains DNA.[28][30]

  • PI Staining: Add PI solution to the cells and incubate at room temperature for 5-10 minutes.[28][30]

  • Analysis: Analyze the samples by flow cytometry, collecting data on a linear scale.[28]

Cell_Cycle G1 G1 Phase checkpoint1 G1/S Checkpoint G1->checkpoint1 S S Phase G2 G2 Phase S->G2 checkpoint2 G2/M Checkpoint G2->checkpoint2 M M Phase M->G1 checkpoint1->S checkpoint2->M celecoxib_g1 This compound (e.g., Colon Cancer) celecoxib_g1->checkpoint1 Arrest celecoxib_g2 This compound (e.g., Cervical Cancer) celecoxib_g2->checkpoint2 Arrest

Caption: this compound can arrest the cell cycle at different checkpoints.

Investigating Molecular Correlates of Sensitivity

To understand the differential responses to this compound, it is essential to investigate the molecular profiles of the cancer cell lines.

Experimental Protocol: Western Blotting

Western blotting is a technique used to detect specific proteins in a sample. It can be used to compare the expression levels of key proteins involved in this compound's mechanism of action.

Key Protein Targets:

  • COX-2: To determine if sensitivity correlates with the expression level of this compound's primary target.

  • p-Akt/Total Akt: The Akt signaling pathway is a crucial cell survival pathway. This compound has been shown to inhibit Akt activation.[7][31] Lower basal levels or stronger inhibition of phosphorylated Akt (p-Akt) may indicate higher sensitivity.

  • Bcl-2 Family Proteins: These proteins are key regulators of apoptosis. This compound can downregulate anti-apoptotic proteins like Bcl-2 and Mcl-1.[1][4]

  • Cell Cycle Regulators: Proteins like p21 and p27 are inhibitors of the cell cycle. This compound can increase their expression.[5]

Step-by-Step Methodology:

  • Protein Extraction: Lyse treated and untreated cells in a suitable buffer (e.g., RIPA buffer) to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a method like the BCA assay.

  • SDS-PAGE: Separate the proteins by size by running equal amounts of protein from each sample on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a solution like 5% non-fat milk or BSA to prevent non-specific antibody binding.[32]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-COX-2, anti-p-Akt).[32]

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.[32]

  • Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light, which can be captured on X-ray film or with a digital imager.

Conclusion and Future Directions

The cross-validation of this compound's effects across different cancer cell lines is a critical endeavor for advancing its therapeutic potential. This guide provides a foundational framework for such investigations. By systematically comparing cytotoxicity and dissecting the underlying mechanisms of apoptosis and cell cycle arrest, researchers can gain valuable insights into the molecular determinants of this compound sensitivity.

Future work should aim to correlate these in vitro findings with in vivo tumor models and ultimately, with clinical data. Identifying predictive biomarkers of response will be key to stratifying patients who are most likely to benefit from this compound, either as a monotherapy or in combination with other anti-cancer agents. The continued exploration of both COX-2-dependent and -independent pathways will undoubtedly pave the way for more effective and personalized cancer therapies.

References

A Comparative Guide: Enhancing Chemotherapy Efficacy with Celecoxib In Vivo

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic combination of targeted therapies with conventional chemotherapy is a cornerstone of modern oncology research. This guide provides an in-depth comparison of celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, in combination with various chemotherapeutic agents versus chemotherapy monotherapy in preclinical in vivo models. We will explore the scientific rationale, comparative efficacy, underlying mechanisms, and a representative experimental protocol to provide a comprehensive resource for designing and interpreting in vivo studies in this domain.

The Rationale: Why Combine this compound with Chemotherapy?

Cyclooxygenase-2 (COX-2) is an enzyme that is often overexpressed in various malignancies, including gastric, colorectal, breast, and lung cancers.[1][2][3] Its product, prostaglandin E2 (PGE2), plays a significant role in tumorigenesis by promoting cell proliferation, angiogenesis, invasion, and suppressing the host immune response.[4][5] By selectively inhibiting COX-2, this compound aims to disrupt these pro-tumorigenic pathways.[4][6]

The primary hypothesis for combining this compound with chemotherapy is the potential for synergistic or additive anti-tumor effects. Preclinical and clinical studies have suggested that this compound can increase the sensitivity of tumor cells to chemotherapeutic drugs.[1][7] This chemosensitization may occur through various mechanisms, including the inhibition of multidrug resistance (MDR)-associated proteins, enhancement of apoptosis, and suppression of tumor-associated angiogenesis.[4][7][8]

Comparative In Vivo Efficacy: Combination Therapy vs. Monotherapy

Numerous in vivo studies utilizing xenograft and syngeneic tumor models have demonstrated the superior efficacy of this compound-chemotherapy combinations compared to either treatment alone. This enhanced effect is often observed as a significant reduction in tumor growth and volume.

For instance, in a study using a gastric cancer xenograft model, the combination of this compound and tegafur/gimeracil/oteracil potassium (a 5-FU derivative) resulted in a synergistic antitumor effect, with a significantly higher apoptosis rate in the combination group (58.93%) compared to the this compound (30.98%), tegafur/gimeracil/oteracil potassium (39.16%), and control (11.19%) groups.[1] Similarly, in a medullary thyroid carcinoma xenograft model, the combination of doxorubicin and this compound led to a greater inhibition of tumor growth compared to either drug administered as a monotherapy.[9]

However, it is crucial to note that the synergistic effect is not universal across all cancer types and chemotherapy combinations. For example, one study on human esophageal squamous cell carcinoma xenografts found that the combination of this compound and cisplatin did not elicit greater antitumor activity than either monotherapy.[10] This highlights the importance of context-specific investigation.

Table 1: Summary of In Vivo Efficacy Data
Cancer ModelChemotherapy AgentKey FindingsReference
Gastric Cancer (SGC-7901 Xenograft)Tegafur/Gimeracil/Oteracil PotassiumSynergistic antitumor effect; increased apoptosis in combination group.[1]
Medullary Thyroid Carcinoma (Xenograft)DoxorubicinSignificant inhibition of tumor growth in combination group compared to monotherapies.[9]
Neuroblastoma (SH-SY5Y Xenograft)Irinotecan, DoxorubicinSignificant growth inhibition of established tumors with combination therapy.[8]
Tongue Squamous Cell Carcinoma (Tca8113 Xenograft)CisplatinThis compound augmented CDDP-induced growth inhibition.[2]
Colon Cancer (DLD-1 Xenograft)AuranofinSynergistic therapeutic effect in vivo.[11][12]
Esophageal Squamous Cell Carcinoma (Xenograft)CisplatinNo beneficial effect of combination treatment compared to monotherapy.[10]

Unraveling the Mechanisms: How this compound Potentiates Chemotherapy

The enhanced anti-tumor activity observed with this compound-chemotherapy combinations is attributed to a multi-faceted mechanism of action, involving both COX-2 dependent and independent pathways.

COX-2 Dependent Mechanisms:
  • Inhibition of Angiogenesis: this compound has been shown to reduce tumor angiogenesis, a critical process for tumor growth and metastasis.[8][13] By inhibiting COX-2, this compound can downregulate the expression of pro-angiogenic factors like vascular endothelial growth factor (VEGF).[1]

  • Induction of Apoptosis: this compound can promote programmed cell death (apoptosis) in tumor cells.[6] This can occur through the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2.[1]

  • Modulation of the Tumor Microenvironment: The inhibition of PGE2 production by this compound can alter the tumor microenvironment, making it less favorable for tumor growth and potentially enhancing the efficacy of chemotherapy.

COX-2 Independent Mechanisms:
  • Overcoming Multidrug Resistance (MDR): Some studies suggest that this compound can enhance chemosensitivity by inhibiting the function of MDR-associated proteins, such as P-glycoprotein (MDR1) and MRP1.[7] This leads to increased intracellular accumulation of chemotherapeutic drugs.

  • Cell Cycle Arrest: this compound can induce cell cycle arrest, often at the G0/G1 phase, which can synergize with cell cycle-specific chemotherapeutic agents.[6]

  • Modulation of Signaling Pathways: this compound has been shown to affect various signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt and NF-κB pathways.[4][14][15]

Signaling Pathway Diagram

Celecoxib_Chemo_Pathway cluster_chemo Chemotherapy cluster_this compound This compound cluster_cell Tumor Cell Chemo Chemotherapeutic Agent DNA_Damage DNA Damage Chemo->DNA_Damage Induces This compound This compound COX2 COX-2 This compound->COX2 Inhibits Apoptosis Apoptosis This compound->Apoptosis Induces MDR MDR Proteins (e.g., P-gp) This compound->MDR Inhibits PGE2 PGE2 COX2->PGE2 Produces Angiogenesis Angiogenesis (VEGF) PGE2->Angiogenesis Promotes Proliferation Proliferation PGE2->Proliferation Promotes PGE2->Apoptosis Inhibits Cell_Death Synergistic Tumor Cell Death Apoptosis->Cell_Death MDR->Chemo Efflux DNA_Damage->Apoptosis DNA_Damage->Cell_Death

Caption: Proposed mechanisms of synergistic anti-tumor effects of this compound and chemotherapy.

Representative In Vivo Experimental Protocol

This protocol outlines a general framework for evaluating the efficacy of this compound in combination with a chemotherapeutic agent in a subcutaneous xenograft mouse model.

1. Cell Culture and Animal Model:

  • Culture a human cancer cell line of interest (e.g., SGC-7901 gastric cancer cells) under standard conditions.
  • Acquire female BALB/c nude mice (4-6 weeks old). Allow them to acclimatize for at least one week.

2. Tumor Implantation:

  • Harvest cancer cells during the logarithmic growth phase.
  • Resuspend the cells in a sterile, serum-free medium or a mixture of medium and Matrigel.
  • Subcutaneously inject approximately 5 x 10^6 cells into the right flank of each mouse.

3. Animal Grouping and Treatment:

  • Monitor tumor growth regularly using calipers.
  • When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into four groups (n=8-10 per group):
  • Group 1 (Control): Vehicle control (e.g., saline or appropriate solvent for both drugs).
  • Group 2 (this compound Monotherapy): this compound administered orally (e.g., via gavage) at a predetermined dose and schedule.
  • Group 3 (Chemotherapy Monotherapy): Chemotherapeutic agent administered via an appropriate route (e.g., intraperitoneal injection) at a clinically relevant dose.
  • Group 4 (Combination Therapy): Co-administration of this compound and the chemotherapeutic agent at the same doses and schedules as the monotherapy groups.

4. Monitoring and Data Collection:

  • Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
  • Monitor the general health and behavior of the mice daily.
  • At the end of the study (e.g., after 3-4 weeks of treatment or when tumors in the control group reach a predetermined size), euthanize the mice.

5. Endpoint Analysis:

  • Excise the tumors, weigh them, and photograph them.
  • Fix a portion of the tumor tissue in formalin for histopathological analysis (e.g., H&E staining, immunohistochemistry for proliferation markers like Ki-67 and apoptosis markers like TUNEL).
  • Snap-freeze another portion of the tumor tissue for molecular analysis (e.g., Western blotting for COX-2, VEGF, Bcl-2, Bax).

Experimental Workflow Diagram

Experimental_Workflow cluster_analysis Endpoint Analysis A Cell Culture B Tumor Implantation (Subcutaneous Xenograft) A->B C Tumor Growth & Randomization B->C D Treatment Initiation (4 Groups) C->D E Monitoring (Tumor Volume, Body Weight) D->E F Study Endpoint & Euthanasia E->F G Tumor Excision & Analysis F->G H Histopathology (IHC, TUNEL) G->H I Molecular Analysis (Western Blot) G->I

Caption: A typical in vivo experimental workflow for assessing combination therapy efficacy.

Conclusion and Future Directions

The body of in vivo evidence strongly suggests that the combination of this compound with various chemotherapeutic agents can lead to enhanced anti-tumor efficacy in a range of cancer models. This synergistic effect is mediated by a complex interplay of COX-2 dependent and independent mechanisms, including the inhibition of angiogenesis, induction of apoptosis, and modulation of drug resistance pathways.

While promising, the clinical translation of these findings requires further investigation. Future research should focus on:

  • Identifying predictive biomarkers to select patients most likely to benefit from this combination therapy.

  • Optimizing dosing and scheduling to maximize synergy and minimize potential toxicity.

  • Exploring the role of this compound in combination with newer targeted therapies and immunotherapies.

This guide provides a foundational understanding for researchers venturing into this exciting area of cancer therapy. By building upon these preclinical findings, the scientific community can continue to develop more effective and personalized treatment strategies for cancer patients.

References

comparative analysis of gene expression changes induced by celecoxib

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Gene Expression Changes Induced by Celecoxib

This guide provides a comprehensive comparative analysis of the gene expression alterations induced by this compound, a selective cyclooxygenase-2 (COX-2) inhibitor. Designed for researchers, scientists, and drug development professionals, this document delves into the molecular mechanisms of this compound, extending beyond its primary anti-inflammatory role to its impact on oncogenic signaling pathways. We will explore the experimental data, outline robust methodologies for analysis, and compare its effects to provide a holistic understanding of its therapeutic potential and cellular impact.

Introduction: The Evolving Role of this compound

This compound is a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits the COX-2 enzyme.[1][2] This selectivity was initially prized for reducing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1 enzyme.[3] The primary mechanism of this compound involves blocking the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.[2]

However, a significant body of research has unveiled a more complex pharmacological profile for this compound, particularly in the context of cancer. Numerous studies indicate that this compound's anti-neoplastic properties may arise from both COX-2-dependent and COX-2-independent mechanisms.[4][5] These mechanisms involve the modulation of critical cellular processes such as apoptosis, cell cycle progression, and angiogenesis through the alteration of global gene expression profiles.[6] This guide will dissect these changes, providing a framework for understanding and investigating the multifaceted effects of this compound.

Methodological Approaches to Profiling Gene Expression

To accurately assess the impact of a pharmacological agent like this compound on the transcriptome, a robust experimental workflow is paramount. The choice between different high-throughput technologies, primarily DNA microarrays and RNA-Sequencing (RNA-Seq), depends on the specific research question, budget, and desired resolution.

  • DNA Microarrays: This technology relies on the hybridization of labeled cDNA (derived from sample RNA) to a pre-designed array of complementary DNA probes.[7][8] It is a powerful tool for quantifying the expression of a known set of genes and has been historically used to identify gene signatures associated with drug responses.[9]

  • RNA-Sequencing (RNA-Seq): As a next-generation sequencing (NGS) based method, RNA-Seq offers a more comprehensive and unbiased view of the transcriptome.[10] It not only quantifies gene expression with a wider dynamic range but also enables the discovery of novel transcripts, alternative splicing events, and gene fusions, providing deeper mechanistic insights.[10][11]

The causality behind choosing RNA-Seq over microarrays often lies in the need for discovery. While microarrays are excellent for hypothesis testing of known genes, RNA-Seq is superior for hypothesis generation, allowing for the detection of unexpected transcriptional events that may be crucial to this compound's COX-2-independent effects.

Below is a generalized workflow for conducting a comparative gene expression study.

G cluster_0 Phase 1: Experimental Treatment cluster_1 Phase 2: Sample & Data Acquisition cluster_2 Phase 3: Data Analysis & Validation A Cell Culture / Animal Model B Treatment Groups (Vehicle Control, this compound, Other NSAID) A->B C RNA Extraction & Quality Control (QC) B->C D Library Preparation (RNA-Seq) or cDNA Labeling (Microarray) C->D E High-Throughput Sequencing or Microarray Hybridization & Scanning D->E F Raw Data QC & Pre-processing E->F G Differential Gene Expression Analysis F->G H Pathway & Gene Ontology Enrichment Analysis G->H I Validation of Key Genes (qRT-PCR, Western Blot) G->I

Caption: Generalized workflow for analyzing drug-induced gene expression changes.

Core Signaling Pathways Modulated by this compound

Gene expression analysis consistently reveals that this compound's influence extends to several key signaling pathways implicated in cancer development and progression.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor kappa-B (NF-κB) pathway is a critical regulator of inflammation, immunity, cell survival, and proliferation. Its constitutive activation is a hallmark of many cancers.[12] this compound has been shown to suppress NF-κB activation through multiple mechanisms. It can inhibit the IκBα kinase (IKK) complex, which prevents the phosphorylation and subsequent degradation of the NF-κB inhibitor, IκBα.[13] This action sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of its pro-inflammatory and anti-apoptotic target genes. Furthermore, this compound can suppress Akt activation, a kinase required for TNF-induced NF-κB activation.[13]

NFkB_Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR binds IKK IKK TNFR->IKK activates IkBa IκBα IKK->IkBa phosphorylates NFkB_IkBa NF-κB-IκBα (Inactive) IkBa->NFkB_IkBa NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus translocates NFkB_IkBa->NFkB IκBα degradation TargetGenes Target Genes (TNFα, COX-2, etc.) Nucleus->TargetGenes activates transcription This compound This compound This compound->IKK inhibits Akt Akt This compound->Akt inhibits Akt->IKK activates

Caption: this compound inhibits the NF-κB pathway by blocking IKK and Akt activation.

Downregulation of the Wnt/β-Catenin Pathway

The Wnt/β-catenin signaling pathway is fundamental to embryonic development and adult tissue homeostasis.[14][15] Its aberrant activation is a primary driver in several cancers, particularly colorectal cancer. This compound has been demonstrated to down-regulate this pathway by decreasing the expression of β-catenin, a key mediator.[14][15] This leads to reduced transcriptional activity of the β-catenin/TCF complex and subsequent downregulation of Wnt target genes such as CYCLIN-D1, C-MYC, and AXIN2, which are involved in cell proliferation and survival.[14][16]

Caption: this compound downregulates the Wnt pathway by reducing β-catenin levels.

Modulation of the PI3K/Akt Pathway

The PI3K/Akt pathway is a central signaling node that regulates cell growth, survival, and metabolism. Its hyperactivation is common in cancer and promotes resistance to therapy. This compound has been shown to inhibit this pathway by reducing the phosphorylation and activation of Akt, without necessarily changing its total mRNA expression.[17] This inhibition of Akt activity can lead to the activation of pro-apoptotic proteins like caspase-8 and caspase-9, thereby inducing apoptosis in cancer cells.[17] Some this compound analogues have demonstrated even more potent inhibition of P-Akt than the parent compound.[18]

Comparative Analysis of Gene Expression Data

The effect of this compound on gene expression is highly context-dependent, varying between normal and tumor tissues and across different cancer types.

In a study on colorectal cancer patients, this compound treatment for 30 days resulted in significant gene expression changes in tumor tissue but not in adjacent normal mucosa.[19] This suggests a selective effect on pathways that are dysregulated in neoplastic cells.[19] Another study found that this compound pre-treatment in colorectal adenocarcinoma patients led to decreased expression of genes involved in cellular lipid and glutathione metabolism, changes associated with reduced cellular proliferation.[20]

The tables below summarize key genes reported to be modulated by this compound in different studies.

Table 1: Key Genes Down-regulated by this compound

Gene Symbol Gene Name Pathway/Function Cancer Type Reference
CCND1 Cyclin D1 Wnt/β-catenin, Cell Cycle Breast, Colorectal [14],[15]
C-MYC MYC Proto-Oncogene Wnt/β-catenin, Proliferation Breast [14],[15]
MMP-2 Matrix Metallopeptidase 2 Wnt/β-catenin, Invasion Breast [14],[15]
TNF Tumor Necrosis Factor NF-κB, Inflammation Glioblastoma [12],[21]
PTGS2 Prostaglandin-Endoperoxide Synthase 2 (COX-2) Inflammation Lung, Chondrocytes [13],[22]
VEGFA Vascular Endothelial Growth Factor A Angiogenesis General Cancer [6],[23]

| P-Akt | Phospho-Akt (Protein Level) | PI3K/Akt, Survival | Gastric, Breast |[17],[18] |

Table 2: Key Genes Up-regulated by this compound

Gene Symbol Gene Name Pathway/Function Cancer Type Reference
CASP8 Caspase 8 Apoptosis Gastric [17]
CASP9 Caspase 9 Apoptosis Gastric [17]
CDKN1A Cyclin Dependent Kinase Inhibitor 1A (p21) Cell Cycle Arrest General Cancer [6]

| IL1RN | Interleukin 1 Receptor Antagonist | Anti-inflammatory | Chondrocytes |[22] |

Comparative Insight: this compound vs. Other NSAIDs

While this compound is a selective COX-2 inhibitor, other NSAIDs like sulindac and aspirin inhibit both COX-1 and COX-2.[16] Despite different selectivity profiles, these NSAIDs can converge on similar signaling pathways. For instance, sulindac and aspirin have also been shown to inhibit the Wnt/β-catenin pathway by downregulating nuclear β-catenin and its target gene transcription.[16] This suggests that the anti-neoplastic effects on certain pathways may be a broader feature of NSAIDs, although the specific gene targets and potency may differ. A head-to-head global transcriptomic comparison would be necessary to fully delineate the unique and overlapping effects of these agents.

Experimental Protocols for Validation

High-throughput screening data from microarrays or RNA-Seq must be validated by targeted, quantitative methods to confirm the observed changes. This is a critical step for ensuring the trustworthiness of the findings.

Protocol: Quantitative Reverse Transcription PCR (qRT-PCR)

qRT-PCR is the gold standard for validating changes in mRNA expression levels of specific genes due to its high sensitivity and specificity.[24][25]

Objective: To quantify the relative mRNA expression of a target gene (e.g., CCND1) in this compound-treated cells versus control cells.

Step-by-Step Methodology:

  • RNA Extraction:

    • Lyse cells from control and this compound-treated plates using a lysis buffer (e.g., containing guanidinium thiocyanate).

    • Extract total RNA using a column-based kit or phenol-chloroform extraction.

    • Assess RNA quality and quantity using a spectrophotometer (checking A260/A280 and A260/A230 ratios) and integrity via gel electrophoresis or a bioanalyzer.

  • cDNA Synthesis (Reverse Transcription):

    • In a sterile, nuclease-free tube, combine 1 µg of total RNA, random hexamers or oligo(dT) primers, and dNTPs.

    • Incubate at 65°C for 5 minutes to denature RNA secondary structures, then place on ice.

    • Add reverse transcription buffer, RNase inhibitor, and a reverse transcriptase enzyme.

    • Perform the synthesis reaction according to the enzyme manufacturer's protocol (e.g., 25°C for 10 min, 50°C for 50 min, followed by enzyme inactivation at 85°C for 5 min). The resulting product is complementary DNA (cDNA).

  • Quantitative PCR (qPCR):

    • Prepare a master mix containing SYBR Green or a TaqMan probe, forward and reverse primers for the target gene and a stable reference gene (e.g., GAPDH, ACTB), and PCR-grade water.

    • Dispense the master mix into qPCR plate wells.

    • Add diluted cDNA template to each well. Include no-template controls (NTC) to check for contamination.

    • Run the plate on a real-time PCR machine with a standard thermal cycling program (e.g., initial denaturation at 95°C, followed by 40 cycles of 95°C for 15s and 60°C for 60s).

  • Data Analysis:

    • Determine the cycle threshold (Ct) for each reaction.

    • Calculate the change in target gene expression relative to the reference gene using the ΔΔCt method. This normalizes the data and provides the fold-change in expression.

Protocol: Western Blotting

Western blotting is used to validate changes at the protein level, confirming that observed mRNA changes translate to functional protein alterations.[26][27][28]

Objective: To detect and quantify the change in a target protein (e.g., β-catenin) in this compound-treated cells versus control cells.

Step-by-Step Methodology:

  • Protein Lysate Preparation:

    • Wash control and this compound-treated cells with ice-cold PBS.

    • Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors to prevent protein degradation.[26]

    • Centrifuge the lysate at high speed (e.g., 14,000 g) at 4°C to pellet cell debris. Collect the supernatant containing the protein lysate.[26]

    • Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE Electrophoresis:

    • Denature 20-40 µg of protein from each sample by boiling in Laemmli loading buffer.

    • Load the samples into the wells of a polyacrylamide gel (SDS-PAGE). Include a molecular weight marker.

    • Run the gel at a constant voltage until the dye front reaches the bottom, separating proteins based on molecular weight.[27][28]

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using an electric current (wet or semi-dry transfer).[28] This membrane now holds the protein fingerprint from the gel.

  • Blocking and Antibody Incubation:

    • Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature. This prevents non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-β-catenin) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST to remove unbound primary antibody.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.[28]

  • Detection:

    • Wash the membrane again three times with TBST.

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane. The HRP enzyme on the secondary antibody will catalyze a reaction that produces light.

    • Image the emitted light using a digital imager or X-ray film to visualize the protein bands. The intensity of the band corresponds to the amount of protein.

    • Re-probe the membrane with an antibody for a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading across lanes.

Conclusion and Future Perspectives

The analysis of gene expression changes induced by this compound reveals a complex network of interactions that extend far beyond COX-2 inhibition. Its ability to modulate key oncogenic pathways like NF-κB, Wnt/β-catenin, and PI3K/Akt provides a strong rationale for its investigation as an anti-cancer agent. The selective action of this compound on tumor tissue highlights its potential for targeted therapy, minimizing effects on normal cells.

Future research should focus on large-scale, multi-omic studies to integrate transcriptomic data with proteomic and metabolomic changes. Head-to-head comparisons with other selective and non-selective NSAIDs using RNA-Seq will be invaluable for identifying unique molecular signatures and refining therapeutic strategies. Ultimately, understanding the precise gene networks modulated by this compound will be instrumental in identifying patient populations most likely to benefit from its use and in designing novel, more effective combination therapies.

References

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of Celecoxib: Ensuring Safety and Environmental Integrity

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with active pharmaceutical ingredients (APIs) like celecoxib extends beyond the bench. A critical, yet often overlooked, aspect of our responsibility is the proper management and disposal of chemical waste. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, grounded in regulatory compliance and environmental stewardship. The causality behind these procedures is rooted in protecting our ecosystems and ensuring a safe laboratory environment.

This compound, a selective COX-2 inhibitor, is recognized for its environmental persistence and high toxicity to aquatic organisms.[1][2] Improper disposal, such as flushing down the drain or discarding in regular trash, can lead to the contamination of water systems, posing a significant threat to aquatic life with long-lasting effects.[3] Regulatory bodies like the Environmental Protection Agency (EPA) have established stringent guidelines for the management of pharmaceutical waste to mitigate these risks.[4][5][6]

Core Principles of this compound Waste Management

The foundational principle for managing this compound waste is to prevent its release into the environment .[7] This is achieved by treating all forms of this compound waste—pure API, contaminated labware, and solutions—as a chemical waste stream destined for destruction by a licensed facility. The EPA's regulations, particularly the Resource Conservation and Recovery Act (RCRA) and the subsequent "Management Standards for Hazardous Waste Pharmaceuticals" (often referred to as Subpart P), prohibit the sewering of hazardous waste pharmaceuticals.[5][8][9] While this compound is not explicitly a P- or U-listed hazardous waste under RCRA, its documented environmental toxicity necessitates that it be managed as a hazardous waste to ensure regulatory compliance and responsible environmental practice.

Identifying Your this compound Waste Streams

In a laboratory setting, this compound waste can be generated in several forms. Proper segregation at the point of generation is crucial for a compliant and safe disposal process.

Waste Stream CategoryExamples
Pure this compound Expired or unused this compound powder, residual API in original containers.
Grossly Contaminated Items Weigh boats, spatulas, or flasks with visible this compound powder; concentrated stock solution vials.
Trace Contaminated Items Empty original containers, gloves, bench paper, pipette tips, and other disposables with incidental contact.
Aqueous Solutions Diluted this compound solutions from experiments.

Step-by-Step Disposal Protocol for this compound Waste

This protocol is designed to be a self-validating system, ensuring that each step logically follows from the principles of safety and regulatory compliance.

Step 1: Segregation and Containerization
  • Designate a Waste Accumulation Area: Identify a specific area within the laboratory for the collection of this compound waste. This area should be clearly marked and away from general lab traffic.

  • Use Appropriate Waste Containers:

    • Solid Waste (Pure API and Grossly Contaminated Items): Collect in a clearly labeled, sealable, and sturdy container. A wide-mouth plastic jug or a UN-rated pail is recommended. The container must be compatible with the waste and prevent leakage.[10]

    • Trace Contaminated Items: These can typically be collected in a designated, labeled bag or container for chemical waste.

    • Aqueous Waste: Collect in a sealable, leak-proof carboy, clearly labeled with the contents.

  • Labeling: Immediately label all waste containers with "Hazardous Waste," the name "this compound," and the approximate concentration if in solution. Note the date when waste is first added to the container.

Step 2: On-site Accumulation and Storage
  • Secure Storage: Keep all this compound waste containers securely sealed when not in use.[11] Store them in a secondary containment bin to mitigate spills.

  • Limited Accumulation Time: Adhere to your institution's and local regulations regarding the maximum time hazardous waste can be stored on-site. This is typically 90 or 180 days, depending on your facility's generator status.

  • Training: Ensure all personnel handling this compound are trained on these disposal procedures and are aware of the associated hazards.[5]

Step 3: Arranging for Professional Disposal
  • Contact Your Environmental Health and Safety (EHS) Office: Your institution's EHS department is the primary resource for arranging the legal disposal of chemical waste. They will have established contracts with licensed hazardous waste management companies.

  • Waste Pickup Request: Follow your EHS office's procedure for requesting a waste pickup. This typically involves submitting an online or paper form detailing the contents of your waste containers.

  • Manifesting: A hazardous waste manifest will be completed to track the waste from its point of generation to its final disposal facility.[8] This is a critical legal document.

Step 4: Final Disposal Method
  • Incineration: The required and most environmentally sound method for disposing of this compound and other pharmaceutical waste is high-temperature incineration at a permitted hazardous waste facility.[5][12] This process destroys the active pharmaceutical ingredient, preventing its entry into the environment.

  • Avoid Prohibited Methods:

    • Do NOT flush this compound down the drain. This is a direct violation of EPA regulations for hazardous pharmaceutical waste and a primary cause of aquatic contamination.[8][9]

    • Do NOT dispose of this compound in the regular or biohazardous trash. This can lead to its release into the environment through landfill leachate.

Decision-Making Workflow for this compound Disposal

The following diagram illustrates the logical flow for managing this compound from use to final disposal.

CelecoxibDisposalWorkflow cluster_generation Waste Generation Point cluster_segregation Segregation & Collection cluster_storage_pickup Storage & Pickup cluster_disposal Final Disposition start This compound Used in Research waste_generated This compound Waste Generated (Pure API, Contaminated Labware, Solutions) start->waste_generated segregate Segregate Waste by Type (Solid vs. Liquid) waste_generated->segregate solid_container Collect in Labeled 'Hazardous Waste' Solid Container segregate->solid_container Solid liquid_container Collect in Labeled 'Hazardous Waste' Liquid Carboy segregate->liquid_container Liquid store Store Securely in Designated Accumulation Area solid_container->store liquid_container->store request_pickup Request Pickup via Institutional EHS Office store->request_pickup transport Transport by Licensed Hazardous Waste Vendor request_pickup->transport incineration Destruction via High-Temperature Incineration transport->incineration

Caption: Decision workflow for the proper disposal of this compound waste in a research setting.

By adhering to this structured and well-documented disposal process, you not only ensure the safety of your laboratory personnel but also uphold your professional and ethical obligation to protect the environment. This builds a foundation of trust in our scientific practices, demonstrating a commitment to safety and sustainability that extends beyond the immediate scope of our research.

References

Comprehensive Safety Guide: Personal Protective Equipment for Handling Celecoxib

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols for researchers, scientists, and drug development professionals handling Celecoxib. As a potent, non-steroidal anti-inflammatory drug (NSAID) with specific toxicological properties, this compound demands rigorous adherence to safety procedures to protect personnel and the environment. This document moves beyond a simple checklist, offering a procedural framework grounded in risk assessment, causality, and authoritative standards.

Hazard Identification and Risk Assessment: Understanding the "Why"

This compound is not a benign compound. Its handling requires a high degree of caution due to its specific hazard classifications. The primary risks are not acute toxicity from a single, high-dose exposure, but rather the insidious effects of repeated, low-level exposure and its potential for reproductive harm.[1][2]

According to its Safety Data Sheet (SDS), this compound presents the following GHS (Globally Harmonized System) classifications:

Hazard ClassCategoryHazard Statement
Reproductive Toxicity Category 1BH360D - May damage the unborn child.[1][2][3]
Specific Target Organ Toxicity (Repeated Exposure) Category 2H373 - May cause damage to organs through prolonged or repeated exposure.[1][2][3]
Chronic Aquatic Toxicity Category 1H410 - Very toxic to aquatic life with long lasting effects.[1][2][3]

The designation as a Category 1B reproductive toxin is of paramount importance and dictates the stringent containment and PPE strategies outlined in this guide.[1][2] This classification means there is presumptive evidence of human reproductive toxicity based on animal studies. Therefore, exposure must be minimized to the lowest reasonably achievable level.

Engineering Controls: The First and Most Critical Line of Defense

Personal Protective Equipment is the last line of defense. Before any task is initiated, proper engineering controls must be in place to minimize the generation and dispersal of this compound dust or aerosols. Reliance on PPE alone is an insufficient safety strategy.

  • For Handling Powders (Weighing, Aliquoting): All handling of solid this compound must be performed within a certified powder containment hood, a glovebox, or an isolator.[4][5] A standard chemical fume hood is not designed for and does not provide adequate protection against potent powders. The airflow can create turbulence, dispersing the powder within the hood and potentially into the lab.

  • For Handling Solutions: While less likely to generate aerosols than powders, solutions should still be handled within a certified chemical fume hood to contain any potential splashes or mists.

  • Ventilation and Cleaning: General lab ventilation is not a substitute for localized exhaust.[1][2] To prevent accumulation, work surfaces should be cleaned using a vacuum equipped with a High-Efficiency Particulate Air (HEPA) filter.[6][7] Never use compressed air to clean surfaces, as this will aerosolize the potent compound.[6][7]

Personal Protective Equipment (PPE) Protocol

The selection of PPE must be tailored to the specific task and the potential for exposure. The following table outlines the minimum required PPE for common laboratory tasks involving this compound.

TaskHand ProtectionEye/Face ProtectionBody ProtectionRespiratory Protection
Weighing/Handling Solid this compound Double Nitrile or Viton™ GlovesChemical Splash Goggles & Face ShieldDisposable, solid-front Lab Coat or CoverallsRequired: Fit-tested N95 Respirator (minimum); PAPR recommended for extended use.
Preparing Solutions Double Nitrile GlovesChemical Splash GogglesDisposable Lab CoatRecommended, based on risk assessment. Minimum N95 if splashing/aerosolization is possible.
Spill Cleanup (Solid) Double Nitrile or Viton™ GlovesChemical Splash Goggles & Face ShieldDisposable CoverallsRequired: Fit-tested Half-mask Respirator with P100 cartridges or PAPR.
Waste Disposal Single Nitrile Gloves (minimum)Safety Glasses with Side ShieldsStandard Lab CoatNot typically required if waste is in sealed containers.
Step-by-Step PPE Donning and Doffing Procedure

Properly putting on and, more importantly, taking off PPE is critical to prevent cross-contamination. The sequence is designed to ensure that contaminated items are handled in a way that does not transfer the chemical to your skin or clothing.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit of Work Area) Don1 1. Sanitize Hands Don2 2. Put on Inner Gloves Don1->Don2 Don3 3. Put on Lab Coat / Coveralls Don2->Don3 Don4 4. Put on Respirator (Perform Seal Check) Don3->Don4 Don5 5. Put on Goggles / Face Shield Don4->Don5 Don6 6. Put on Outer Gloves (Over Cuff) Don5->Don6 Doff1 1. Remove Outer Gloves (Contaminated) Doff2 2. Remove Goggles / Face Shield Doff1->Doff2 Doff3 3. Remove Lab Coat / Coveralls (Turn Inside Out) Doff2->Doff3 Doff4 4. Exit Work Area Doff3->Doff4 Doff5 5. Sanitize Hands Doff4->Doff5 Doff6 6. Remove Respirator Doff5->Doff6 Doff7 7. Remove Inner Gloves Doff6->Doff7 Doff8 8. Wash Hands Thoroughly Doff7->Doff8

Caption: PPE Donning and Doffing Workflow.

Operational Plans: Spill Management and Decontamination

Accidents happen. A clear, practiced spill response plan is essential.

Immediate Actions for a this compound Spill:

  • Alert: Notify personnel in the immediate area and restrict access.

  • Evacuate: If the spill is large or if dust is airborne, evacuate the area.

  • Assess: Evaluate the spill from a safe distance. Do not proceed with cleanup unless you are trained and have the proper PPE.

Spill Cleanup Protocol (Solid Powder):

  • Don PPE: At a minimum, wear double nitrile gloves, disposable coveralls, chemical splash goggles, and a half-mask respirator with P100 filters or a PAPR.

  • Cover: Gently cover the spill with absorbent pads or cloths to prevent further dispersal. Do NOT dry sweep.

  • Wet Method: Carefully dampen the absorbent material with water (or an appropriate solvent if specified by your institution) to create a slurry. This minimizes dust generation.

  • Collect: Using scoops or other tools, carefully collect the wetted material and place it into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly. A multi-step process is recommended:

    • First, wash with a soap and water solution.

    • Follow with a 70% ethanol or isopropanol rinse.

    • Finish with a final water rinse.

    • Collect all cleaning materials (wipes, pads) as hazardous waste.

  • Doff PPE: Remove and dispose of all PPE as hazardous waste.

  • Wash: Wash hands thoroughly with soap and water.

Disposal Plan: Protecting the Environment

This compound is classified as very toxic to aquatic life with long-lasting effects.[1][2] It must never be disposed of down the drain or in the regular trash.[8] All waste contaminated with this compound is considered hazardous waste.

Waste Segregation and Disposal Workflow:

Waste_Disposal cluster_waste This compound Waste Streams Source This compound Handling Activities (Weighing, Spills, Experiments) SolidWaste Solid Hazardous Waste (Contaminated PPE, weigh paper, wipes, plasticware) Source->SolidWaste LiquidWaste Liquid Hazardous Waste (Contaminated solvents, rinsates, reaction mixtures) Source->LiquidWaste PureWaste Unused/Expired this compound (Original Container) Source->PureWaste Collection Sealable, Labeled Hazardous Waste Container SolidWaste->Collection LiquidWaste->Collection PureWaste->Collection Disposal Disposal via Certified Hazardous Waste Vendor (Typically Incineration) Collection->Disposal

Caption: this compound Waste Segregation and Disposal Workflow.

Key Disposal Steps:

  • Segregate: Use separate, clearly labeled, and sealable containers for solid, liquid, and pure chemical waste.

  • Label: All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and the specific hazard (e.g., "Reproductive Toxin," "Ecotoxin").

  • Store: Store sealed waste containers in a designated, secure satellite accumulation area until they are collected by your institution's Environmental Health & Safety (EHS) department or a certified hazardous waste vendor.

  • Contaminated Empties: Empty stock bottles of this compound are not truly empty. They should be triple-rinsed with a suitable solvent, the rinsate collected as hazardous liquid waste, and the bottle defaced before disposal or recycling according to institutional policy.

By implementing these comprehensive control measures, from engineering solutions to meticulous operational and disposal plans, laboratories can ensure the safe handling of this compound, protecting the health of researchers and preserving environmental integrity.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.